Octahydroisoindole
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNARDHJFFSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944456 | |
| Record name | Octahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21850-12-4 | |
| Record name | Octahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydroisoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Octahydroisoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroisoindole (B159102) and its derivatives represent a significant class of saturated bicyclic nitrogen heterocycles. This core structure is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The rigid, three-dimensional framework of the this compound nucleus allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols for their preparation, and a thorough analysis of their characterization using modern spectroscopic techniques.
Synthetic Methodologies
The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol, substituent diversity, and scalability. The most prominent methods include catalytic hydrogenation, Diels-Alder reactions, and reductive amination.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and widely used method for the complete saturation of the isoindole ring system. This approach typically starts from a partially or fully unsaturated precursor, such as an isoindoline (B1297411) or a tetrahydroisoindole derivative.
General Workflow for Catalytic Hydrogenation:
Caption: General workflow for the synthesis of this compound derivatives via catalytic hydrogenation.
Experimental Protocol: Synthesis of cis-Octahydro-1H-isoindole from cis-1,2,3,6-Tetrahydrophthalimide (B155146)
This protocol outlines a general procedure for the catalytic hydrogenation of a commercially available precursor.
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of cis-1,2,3,6-tetrahydrophthalimide (1.0 eq.) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 3-5 bar. The reaction mixture is stirred vigorously at a temperature of 50-80 °C for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica (B1680970) gel column chromatography to afford the pure cis-octahydro-1H-isoindole.
Diels-Alder Reaction
The Diels-Alder reaction provides a convergent and stereocontrolled route to construct the bicyclic core of hexahydroisoindole derivatives, which can then be further reduced to the corresponding octahydroisoindoles. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile, such as maleimide (B117702) or its derivatives.
General Workflow for Diels-Alder Reaction and Subsequent Reduction:
Caption: A two-step approach to octahydroisoindoles via Diels-Alder reaction followed by reduction.
Experimental Protocol: Synthesis of N-Benzyl-cis-hexahydroisoindole-1,3-dione
-
Reaction Setup: A solution of N-benzylmaleimide (1.0 eq.) in a suitable solvent such as toluene (B28343) or xylene is prepared in a sealed tube or a flask equipped with a reflux condenser.
-
Diene Addition: A slight excess of a suitable diene, for example, 1,3-butadiene (B125203) (condensed at low temperature) or a more stable diene derivative, is added to the solution.
-
Cycloaddition: The reaction mixture is heated to 80-110 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the desired N-benzyl-cis-hexahydroisoindole-1,3-dione. Subsequent reduction of the double bond and/or the imide carbonyls can be performed to obtain the fully saturated this compound derivative.
Reductive Amination
Reductive amination is a versatile method for the synthesis of N-substituted octahydroisoindoles. This reaction involves the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of N-substituted octahydroisoindoles, this can be applied by reacting a suitable diketone precursor with a primary amine, followed by a double reductive amination.
General Workflow for Reductive Amination:
Caption: Synthesis of N-substituted octahydroisoindoles via a double reductive amination strategy.
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a slight excess of an aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), a catalytic amount of acetic acid is added.
-
Reducing Agent Addition: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), is added portion-wise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired N-substituted this compound derivative.
Characterization of this compound Derivatives
The structural elucidation and confirmation of purity of synthesized this compound derivatives are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, stereochemistry, and substitution pattern.
Table 1: Typical ¹H NMR Spectral Data for the this compound Core
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| H-1, H-3 (CH₂) | 2.5 - 3.5 | m | Protons adjacent to the nitrogen atom are deshielded. |
| H-3a, H-7a (CH) | 1.8 - 2.8 | m | Bridgehead protons; their chemical shift and coupling patterns are diagnostic of the cis/trans fusion. |
| H-4, H-7 (CH₂) | 1.2 - 2.0 | m | Cyclohexane ring protons. |
| H-5, H-6 (CH₂) | 1.0 - 1.8 | m | Cyclohexane ring protons. |
| N-H | 1.5 - 3.0 | br s | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Table 2: Typical ¹³C NMR Spectral Data for the this compound Core
| Carbon | Chemical Shift (δ, ppm) Range | Notes |
| C-1, C-3 (CH₂) | 45 - 55 | Carbons adjacent to the nitrogen atom. |
| C-3a, C-7a (CH) | 35 - 45 | Bridgehead carbons. |
| C-4, C-7 (CH₂) | 25 - 35 | Cyclohexane ring carbons. |
| C-5, C-6 (CH₂) | 20 - 30 | Cyclohexane ring carbons. |
Note: The exact chemical shifts are highly dependent on the solvent, substitution pattern, and stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Electron Ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide valuable structural information.
Table 3: Common Fragmentation Patterns in EI-MS of Octahydroisoindoles
| Fragment Ion | m/z | Description |
| [M]⁺ | Varies | Molecular ion peak. |
| [M-1]⁺ | M-1 | Loss of a hydrogen radical. |
| [M-15]⁺ | M-15 | Loss of a methyl radical (if present). |
| [M-29]⁺ | M-29 | Loss of an ethyl radical (if present) or CHO fragment from an amide derivative. |
| α-cleavage | Varies | Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. This is often a dominant fragmentation pathway for amines. |
Biological Activity and Signaling Pathways
Derivatives of the isoindole scaffold have shown a wide range of biological activities. Notably, certain this compound-containing molecules have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
FGFR Signaling Pathway and Inhibition:
Caption: Simplified schematic of FGFR signaling and its inhibition by a therapeutic agent.
This compound-based inhibitors can be designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in tumor cell proliferation and survival.
Conclusion
The this compound scaffold is a valuable platform for the development of novel therapeutics. The synthetic methodologies outlined in this guide, including catalytic hydrogenation, Diels-Alder reactions, and reductive amination, provide versatile and efficient routes to a wide array of derivatives. The detailed characterization of these compounds using NMR and mass spectrometry is crucial for confirming their structure and purity. Further exploration of the biological activities of this compound derivatives, particularly in the context of kinase inhibition, holds significant promise for the future of drug discovery and development.
An In-depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of cis-octahydro-1H-isoindole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physical characteristics, and relevant experimental protocols.
Chemical Identity and Molecular Structure
cis-Octahydro-1H-isoindole hydrochloride is the hydrochloride salt of the bicyclic amine cis-octahydro-1H-isoindole. The "cis" configuration signifies that the hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule.[1] The formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous media.[1]
The molecular structure of the cis-octahydro-1H-isoindole cation features a fused ring system composed of a cyclopentane (B165970) and a piperidine (B6355638) ring in a cis-fused arrangement.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of cis-octahydro-1H-isoindole hydrochloride and its corresponding free base, cis-octahydro-1H-isoindole.
Table 1: Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
| Property | Value | Source |
| CAS Number | 161829-92-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₆ClN | [1][2][3] |
| Molecular Weight | 161.67 g/mol | [1][2][4] |
| Melting Point | 121-123 °C | [2] |
| Appearance | White solid | [2] |
| Storage Conditions | Sealed in a dry place at room temperature | [2] |
| Synonyms | cis-Hexahydroisoindole hydrochloride, (3aR,7aS)-octahydro-1H-isoindole hydrochloride | [1][2] |
Table 2: Physicochemical Properties of cis-Octahydro-1H-isoindole (Free Base)
| Property | Value | Source |
| CAS Number | 1470-99-1, 21850-12-4 | [6][7][8] |
| Molecular Formula | C₈H₁₅N | [6][7][8] |
| Molecular Weight | 125.21 g/mol | [6][7][8] |
| Boiling Point | 189 °C (lit.), 90 °C (at 14 Torr) | [6][8][9] |
| Density | 0.915±0.06 g/cm³ (Predicted), 1.081 g/cm³ | [6][8][9] |
| Flash Point | 62.087 °C, 62.1 °C | [6][10] |
| pKa | 11.53±0.20 (Predicted) | [6][8][9] |
| logP (XLogP3-AA) | 1.7 | [7] |
| Appearance | Colorless to light yellow crystal, Clear liquid (Colorless - Slightly pale yellow) | [6] |
| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [6][8][9] |
Experimental Protocols
3.1. Synthesis of cis-Octahydro-1H-isoindole Hydrochloride
A prevalent method for synthesizing cis-octahydro-1H-isoindole hydrochloride involves the catalytic hydrogenation of a suitable precursor followed by salt formation.[1][2]
Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide (B155146) [1]
-
Reaction Setup: In a high-pressure hydrogenation vessel, cis-1,2,3,6-tetrahydrophthalimide is dissolved in an appropriate solvent, and a palladium on carbon (Pd/C) catalyst is added.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then subjected to a set hydrogen pressure and heated. The reaction proceeds with stirring for several hours until hydrogen uptake ceases.
-
Workup: The reaction vessel is cooled to room temperature, and the excess hydrogen gas is carefully vented. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude cis-octahydro-1H-isoindole.
-
Salt Formation: The crude free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. This results in the precipitation of the hydrochloride salt.
-
Purification: The precipitated cis-octahydro-1H-isoindole hydrochloride is collected by filtration, washed with a cold solvent, and dried under a vacuum.
3.2. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the 'cis' stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Visualization of Key Processes
4.1. Synthesis Workflow
The synthesis of cis-octahydro-1H-isoindole hydrochloride can be visualized as a multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. cis-Octahydro-1H-isoindole hydrochloride | 161829-92-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 9. cis-Octahydro-isoindole CAS#: 21850-12-4 [m.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Analysis of Octahydroisoindole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydroisoindole (B159102) scaffold is a saturated bicyclic heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its conformational flexibility and stereochemical properties make it a privileged structure in medicinal chemistry, notably in the development of angiotensin-converting enzyme (ACE) inhibitors and other therapeutic agents.[1][2][3] A thorough understanding of the spectroscopic characteristics of this compound and its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound compounds, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.
Predicted ¹H NMR Spectral Data
Due to the scarcity of publicly available experimental spectra for the parent this compound, predicted data for the cis and trans isomers are presented below. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral interpretation.[4][5][6][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for cis-Octahydroisoindole
| Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1, H-3 | 2.80 - 3.20 | m |
| H-3a, H-7a | 1.80 - 2.10 | m |
| H-4, H-7 (axial) | 1.20 - 1.40 | m |
| H-4, H-7 (equatorial) | 1.60 - 1.80 | m |
| H-5, H-6 (axial) | 1.10 - 1.30 | m |
| H-5, H-6 (equatorial) | 1.50 - 1.70 | m |
| N-H | 1.50 - 2.50 | br s |
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for trans-Octahydroisoindole
| Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1, H-3 | 2.70 - 3.10 | m |
| H-3a, H-7a | 1.60 - 1.90 | m |
| H-4, H-7 (axial) | 1.10 - 1.30 | m |
| H-4, H-7 (equatorial) | 1.50 - 1.70 | m |
| H-5, H-6 (axial) | 1.00 - 1.20 | m |
| H-5, H-6 (equatorial) | 1.40 - 1.60 | m |
| N-H | 1.50 - 2.50 | br s |
Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects and substitution.
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for cis-Octahydroisoindole
| Position | Predicted Chemical Shift (ppm) |
| C-1, C-3 | 45.0 - 50.0 |
| C-3a, C-7a | 35.0 - 40.0 |
| C-4, C-7 | 25.0 - 30.0 |
| C-5, C-6 | 22.0 - 27.0 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for trans-Octahydroisoindole
| Position | Predicted Chemical Shift (ppm) |
| C-1, C-3 | 48.0 - 53.0 |
| C-3a, C-7a | 38.0 - 43.0 |
| C-4, C-7 | 28.0 - 33.0 |
| C-5, C-6 | 24.0 - 29.0 |
Note: These are predicted values and should be used as a guide for spectral assignment.
Experimental Protocol for NMR Analysis
A general protocol for acquiring high-quality NMR spectra of this compound compounds is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including pulse sequence, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) and apply Fourier transformation to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds. Furthermore, analysis of the fragmentation patterns provides valuable structural information.
Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound (C₈H₁₅N, molecular weight: 125.21 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation of saturated nitrogen-containing heterocycles is often initiated by the cleavage of a C-C bond alpha to the nitrogen atom.[9][10]
A plausible fragmentation pathway for this compound is initiated by the loss of an electron from the nitrogen atom, followed by α-cleavage. This can lead to the formation of a stable iminium ion. The subsequent loss of neutral fragments like ethylene (B1197577) can also be observed.
Caption: Plausible mass fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
The following is a general procedure for the analysis of this compound compounds by mass spectrometry:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
For liquid chromatography-mass spectrometry (LC-MS), prepare a dilute solution (e.g., 1 µg/mL).
-
For direct infusion, a slightly more concentrated solution may be used.
-
-
Instrumentation and Ionization:
-
Various ionization techniques can be employed, including Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI). ESI is often preferred for its soft ionization, which typically preserves the molecular ion.
-
High-resolution mass spectrometers (e.g., TOF, Orbitrap) are recommended for accurate mass measurements to determine the elemental composition.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion (or a protonated/adduct ion) as the precursor and induce fragmentation to obtain a detailed fragmentation spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and C-N bonds.
Characteristic IR Absorption Bands
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, sharp |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| N-H | Bend | 1590 - 1650 | Medium |
| C-H | Bend | 1440 - 1470 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium to weak |
| N-H | Wag | 665 - 910 | Broad, medium |
Note: The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak. Broadening may occur due to hydrogen bonding.[11][12][13][14][15]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Role in Drug Development and Signaling Pathways
This compound derivatives are key components in several approved drugs, most notably ACE inhibitors like perindopril (B612348) and trandolapril.[1] These drugs are crucial in the management of hypertension and heart failure. They act by inhibiting the angiotensin-converting enzyme, which plays a central role in the renin-angiotensin system (RAS). Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]
- 4. CASCADE [nova.chem.colostate.edu]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. PROSPRE [prospre.ca]
- 7. app.nmrium.com [app.nmrium.com]
- 8. Visualizer loader [nmrdb.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. readchemistry.com [readchemistry.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Stereochemistry of Cis- and Trans-Fused Octahydroisoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydroisoindole (B159102), a conformationally constrained bicyclic amine, is a significant scaffold in medicinal chemistry. Its fused cyclohexane (B81311) and pyrrolidine (B122466) rings can exist in two diastereomeric forms: cis- and trans-fused. The stereochemical arrangement at the ring junction profoundly dictates the molecule's three-dimensional shape, steric hindrance, and electronic properties. This, in turn, influences its reactivity and biological activity, making a thorough understanding of its stereochemistry crucial for rational drug design and development. This technical guide provides an in-depth analysis of the synthesis, conformational characteristics, and spectroscopic properties of cis- and trans-fused this compound, supported by experimental protocols and quantitative data.
Introduction
The this compound core is a key structural motif in a variety of biologically active molecules, including antagonists of the neuropeptide Substance P, which are of interest for studying movement disorders associated with central nervous system diseases. The rigid bicyclic structure serves as a valuable proline mimetic in peptidomimetics and as a scaffold for constructing complex molecular architectures. The fusion of the cyclohexane and pyrrolidine rings can result in either a cis or a trans geometry, leading to distinct diastereomers with unique physicochemical properties.
The cis-fused isomer possesses a folded, concave geometry where the bridgehead hydrogens are on the same face of the molecule. This conformation often presents a sterically hindered environment on one side. In contrast, the trans-fused isomer adopts a more linear and rigid structure, with the bridgehead hydrogens on opposite faces, generally resulting in less steric hindrance around the nitrogen atom. These conformational differences are fundamental to their differential reactivity and biological profiles.
Stereoselective Synthesis
The controlled synthesis of either the cis or trans isomer is paramount for their application in drug discovery. The choice of starting materials and reaction conditions dictates the stereochemical outcome at the ring junction.
Synthesis of cis-Octahydroisoindole
A common strategy for the synthesis of the cis-fused isomer involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as cis-1,2,3,6-tetrahydrophthalimide.
Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
-
Materials: cis-1,2,3,6-tetrahydrophthalimide, Hydrogen gas (H₂), Platinum oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst, suitable solvent (e.g., glacial acetic acid, ethanol), Hydrochloric acid (HCl).
-
Procedure:
-
A solution or suspension of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) in a suitable solvent is hydrogenated in the presence of a catalyst like platinum oxide or Raney nickel.
-
The reaction is carried out under a hydrogen atmosphere at a suitable temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude cis-cyclohexane-1,2-dicarboxylic anhydride.
-
The resulting free base can be treated with hydrochloric acid to afford the more stable and water-soluble hydrochloride salt.
-
Synthesis of trans-Octahydroisoindole
The synthesis of the trans-fused isomer is often more challenging and typically starts from a precursor that enforces the trans stereochemistry. A key starting material for this is cis-cyclohexane-1,2-dicarboxylic anhydride, which can be converted to a trans-disubstituted cyclohexane derivative.
Conceptual Synthetic Pathway from cis-Cyclohexane-1,2-dicarboxylic Anhydride
The synthesis of trans-fused this compound derivatives has been achieved using methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as a key intermediate, which is prepared from cis-cyclohexane-1,2-dicarboxylic anhydride. This intermediate can then undergo a series of transformations, such as a Strecker reaction, to introduce the nitrogen atom and facilitate the formation of the pyrrolidine ring with the desired trans-fusion.
Caption: Synthetic pathways to cis- and trans-octahydroisoindole.
Conformational Analysis and Structural Data
The stereochemistry of the ring junction has a profound impact on the three-dimensional conformation of the this compound scaffold.
Conformational Isomers
-
cis-Octahydroisoindole: Adopts a folded, concave "V" shape. This conformation leads to a significant difference in the steric environment of the two faces of the molecule. The concave face is sterically hindered by the cyclohexane ring, which can influence its interaction with enzymes and receptors.
-
trans-Octahydroisoindole: Possesses a more linear and extended, chair-like conformation. This results in a more uniform steric environment around the pyrrolidine ring compared to the cis isomer.
The Biological Versatility of the Octahydroisoindole Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The octahydroisoindole (B159102) scaffold, a conformationally constrained bicyclic amine, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the diverse biological activities associated with the this compound core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising chemical scaffold.
Anticancer Activity
Derivatives of the isoindole and this compound scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Isoindole-1,3-dione Derivatives | A549 (Lung Carcinoma) | MTT | 114.25 | [1] |
| Isoindole-1,3-dione Derivatives | A549 (Lung Carcinoma) | BrdU | 19.41 | [2] |
| Isoindole-1,3-dione Derivatives | HeLa (Cervical Carcinoma) | BrdU | Cell-selective activity | [2] |
| Isoindole-1,3-dione Derivatives | C6 (Glioma) | BrdU | Higher than positive control at 100 µM | [2] |
| Aroylhydrazone Isoindole Derivatives | MCF-7 (Breast Adenocarcinoma) | MTT | 54.67–85.67 | [3] |
| Aroylhydrazone Isoindole Derivatives | DU145 (Prostate Adenocarcinoma) | MTT | 54.67–85.67 | [3] |
| N-benzylisoindole-1,3-dione | A549-Luc (Lung Carcinoma) | MTT | 116.26 | [1] |
| Pyrrolo-isoindole Hybrid | MCF-7 (Breast Adenocarcinoma) | MTT | 100 | [3] |
Signaling Pathways in Anticancer Activity
Apoptosis Signaling Pathway:
Several isoindole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a key target.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain indole (B1671886) derivatives have been shown to inhibit this pathway.[4][5][6]
Enzyme Inhibition
The rigid structure of the this compound scaffold makes it an excellent candidate for designing potent and selective enzyme inhibitors.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
| Compound Class | IC50 (µM) | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | 2.1 - 7.4 | [7] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | [8] |
| Isoindoline-1,3-dione-based acetohydrazides | 0.11 - 0.86 | [9] |
| Phthalimide-based analogs | 16.42 - 63.03 | [10] |
| 1-H-isoindole-1,3(2H)-dione derivatives | 1.12 | [11] |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
| Compound | Isozyme | Ki (µM) | Reference |
| Phenolic derivatives | hCA I | 1.07 - 4003 | [12] |
| Phenolic derivatives | hCA II | 0.09 - 31.5 | [12] |
Antiviral Activity
Derivatives of the this compound scaffold have shown promise as antiviral agents, particularly against coronaviruses by inhibiting the main protease (Mpro), an enzyme essential for viral replication.
Quantitative Data: Antiviral Activity (SARS-CoV-2)
| Compound Class/Name | Target | Assay | IC50 (µM) | EC50 (µM) | Reference |
| Peptidomimetic inhibitor (13b) | Mpro | In vitro | 0.67 | ~5 | [13] |
| Boceprevir/telaprevir derivatives | Mpro | In vitro | 0.0076 - 0.0152 | 0.66 - 5.63 | [14] |
| Alpha-ketoamide inhibitor | Mpro | In vitro | 0.67 | 1.75 | [15] |
| GC376 | Mpro | In vitro | 0.026 - 0.89 | 2.1 - 3.37 | [13][14] |
| Cinnamic ester derivatives | Mpro | In vitro | 1.9 - 14.5 | - | [16] |
Antifungal Activity
The this compound scaffold has been explored for its potential in developing novel antifungal agents, showing activity against clinically relevant fungal pathogens.
Quantitative Data: Antifungal Activity
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Indole derivatives | Candida albicans | 250 - 500 | [17] |
| Indole derivatives | Candida parapsilosis | 125 - 250 | [17] |
| Indole derivatives | Candida glabrata | 125 - 250 | [17] |
| Indole derivatives | Aspergillus niger | >250 | [17] |
| 3-substituted oxindoles | Aspergillus niger | 7.5 | [18] |
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This method measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Methodology:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB, 10 µL of the test compound at various concentrations (dissolved in a suitable solvent), and 10 µL of the AChE solution. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
Principle: This assay uses a fluorogenic substrate containing a cleavage site for Mpro, flanked by a Förster resonance energy transfer (FRET) pair (a fluorophore and a quencher). In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Methodology:
-
Reagent Preparation: Prepare an assay buffer, a solution of recombinant SARS-CoV-2 Mpro, and the FRET substrate.
-
Assay Setup: In a black 96-well plate, add the assay buffer, the test compound at various concentrations, and the Mpro enzyme solution. Include a no-enzyme control and a no-inhibitor control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Add the FRET substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its rigid structure provides a foundation for creating compounds with high affinity and selectivity for a diverse range of biological targets. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in anticancer, neuroprotective, antiviral, and antifungal applications. Further exploration of this scaffold, aided by the methodologies outlined herein, is poised to yield new and effective drug candidates to address unmet medical needs.
References
- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 12. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
The Octahydroisoindole Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) core, a saturated bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of this compound derivatives, providing a comprehensive resource for professionals in drug discovery and development.
Synthesis of the this compound Core
The construction of the this compound skeleton is a key step in the synthesis of its derivatives. Various synthetic strategies have been employed, often starting from readily available precursors. A common approach involves the derivatization of hexahydro-1H-isoindole-1,3(2H)-dione.
Experimental Protocol: Synthesis of N-Substituted Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives[1]
This protocol describes a general method for the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which can serve as versatile intermediates.
Materials:
-
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide
-
Tetrahydrophthalic anhydride (B1165640)
-
Glacial acetic acid
-
Isopropyl alcohol or ethyl alcohol
-
Animal charcoal
Procedure:
-
Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid.
-
Add a solution of tetrahydrophthalic anhydride (0.00125 mol) in 150 mL of glacial acetic acid to the hydrazide solution.
-
Stir the reaction mixture and reflux for 5 hours.
-
After cooling, pour the mixture into 500 mL of ice water to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Purify the crude compound by recrystallization from isopropyl alcohol or ethyl alcohol using animal charcoal.
This method provides a straightforward route to N-substituted hexahydroisoindole-1,3-diones, which can be further modified to generate a library of this compound derivatives.[1]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, targeting various enzymes and receptors implicated in disease. This section highlights some of the key therapeutic areas where this scaffold has shown promise.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a hallmark of numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery. While specific data on this compound derivatives as COX-2 inhibitors is limited, related isoindole and indolinone derivatives have shown significant potential.
Quantitative Data on Isoindole and Indolinone Derivatives as COX-2 Inhibitors
| Compound Class | Derivative | COX-2 IC50 (µM) | Reference |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 ± 0.04 | [2] |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | 2.422 ± 0.10 | [2] |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9i | 3.34 ± 0.05 | [2] |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | Compound VIIa | 0.29 | [3] |
| 1,2,3-Triazole and Benzenesulfonamide Hybrid | Compound 6b | 0.04 | [4] |
| 1,2,3-Triazole and Benzenesulfonamide Hybrid | Compound 6j | 0.04 | [4] |
COX-2 Signaling Pathway
The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro COX-2 Inhibitory Assay[2]
This protocol outlines a method for evaluating the COX-2 inhibitory activity of synthesized compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 cofactor
-
COX-2 assay buffer
-
Test compounds
-
COX-2 probe
-
Microplate reader
Procedure:
-
Pre-incubate the human recombinant COX-2 enzyme, COX-2 cofactor, and COX-2 assay buffer with the test compounds for 10 minutes at 37 °C.
-
Add the COX-2 probe to the mixture.
-
Initiate the reaction by the addition of the substrate (e.g., arachidonic acid).
-
Measure the fluorescence or absorbance change over time using a microplate reader to determine the rate of reaction.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity: Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for anticancer drug development.
Quantitative Data on FGFR Inhibitors with Related Scaffolds
| Compound Class | Derivative | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| Indazole-based | Compound 9d | 15.0 | - | - | [5] |
| Indazole-based | Compound 9u | 3.3 | - | - | [5] |
| 2-hydroxy-1H-indene-1,3(2H)-dione | Compound 7b | 3100 | - | - | [6] |
| 2-hydroxy-1H-indene-1,3(2H)-dione | Compound 9b | 3300 | - | - | [6] |
| Pyrimidopyridine-based | FIIN-1 | 9.2 | 6.2 | 11.9 | [7] |
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers a downstream signaling cascade that promotes cell proliferation and survival.
Caption: The FGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro FGFR1 Kinase Assay[5]
This protocol describes a method to assess the inhibitory activity of compounds against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the FGFR1 enzyme, substrate peptide, and assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a set period.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., by converting ADP to ATP and measuring the resulting luminescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Modulation of Central Nervous System (CNS) Receptors
The rigid framework of the this compound scaffold makes it an attractive candidate for targeting CNS receptors, such as dopamine (B1211576) and sigma receptors, which are implicated in various neurological and psychiatric disorders.
Quantitative Data on this compound and Related Derivatives as CNS Receptor Modulators
| Compound Class | Receptor Target | Kᵢ (nM) | Reference |
| Tetrahydroindazole derivative | Sigma-2 | 7.8 - 53.2 | [8] |
| Cyanoindole derivative | Dopamine D4 | 0.52 | [9] |
| Cyanoindole derivative | Dopamine D4 | 1.0 | [9] |
| Octahydrobenzo[f]quinolin-7-ol | Dopamine D2 | 49.1 | [10] |
| Octahydrobenzo[f]quinolin-7-ol | Dopamine D3 | 14.9 | [10] |
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors that play a critical role in neurotransmission. Their modulation can have profound effects on mood, cognition, and motor control.
Caption: The Dopamine D2 receptor signaling pathway and modulation by this compound derivatives.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.
Logical Relationship for SAR Exploration
The development of SAR for this compound derivatives follows a logical workflow.
Caption: A logical workflow for the exploration of structure-activity relationships.
Key areas for modification on the this compound scaffold include:
-
N-substitution: The nitrogen atom provides a key handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and target interactions.
-
Substitution on the carbocyclic ring: Modification of the six-membered ring can influence the overall shape and lipophilicity of the molecule, impacting its binding affinity and pharmacokinetic profile.
-
Stereochemistry: The this compound core possesses multiple stereocenters, and the stereochemistry of the molecule can have a profound impact on its biological activity.
Conclusion
The this compound scaffold represents a promising and versatile platform for the design and discovery of novel therapeutic agents. Its unique three-dimensional structure and synthetic tractability offer significant opportunities for the development of potent and selective modulators of a wide range of biological targets. Further exploration of the chemical space around this privileged core is warranted and is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of a variety of diseases.
References
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the Octahydroisoindole Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) scaffold is a key structural motif in a multitude of biologically active compounds and natural products. Its three-dimensional structure is critical to its interaction with biological targets, making a thorough understanding of its conformational preferences essential for rational drug design and development. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring system, detailing the experimental and computational methodologies used for its characterization.
Core Concepts in this compound Conformation
The this compound ring system is a fused bicyclic system composed of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring. The conformational flexibility of this system arises from the puckering of both rings and the nature of the ring fusion (cis or trans). The cyclohexane ring can adopt several conformations, with the chair being the most stable, followed by the twist-boat and boat. The pyrrolidine ring, a five-membered ring, typically adopts envelope or twist conformations. The relative orientation of these rings and the energetic barriers between different conformations are influenced by steric and electronic factors, including the nature and position of substituents.
Experimental Determination of Conformation
The preferred conformations of this compound derivatives are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[1][2] By analyzing various NMR parameters, it is possible to deduce the average conformation or the equilibrium between multiple rapidly interconverting conformers.[1][3]
Key NMR Parameters:
-
Coupling Constants (³J): The magnitude of the three-bond proton-proton coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the torsional angles within the ring system and thus deduce the ring's pucker.[3]
-
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, typically less than 5 Å apart. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei. 2D NOESY experiments are instrumental in determining the relative stereochemistry and spatial proximity of substituents, which in turn helps to define the overall conformation.
-
Chemical Shifts: While more complex to interpret directly, proton and carbon chemical shifts are sensitive to the local electronic environment and can provide valuable information about the conformation.[4]
X-ray Crystallography
Single-crystal X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[5][6] This technique offers an unambiguous determination of bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's conformation in the crystalline form.[5] It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces in the crystal lattice.
Computational Modeling of Conformations
In conjunction with experimental methods, computational modeling plays a crucial role in understanding the conformational preferences of the this compound ring system.[7][8] Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule, identify stable conformers, and estimate the energy differences between them.[9][10]
Common Computational Approaches:
-
Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and are well-suited for exploring the conformational space of large molecules.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule. DFT calculations are used to optimize the geometries of conformers and to calculate their relative energies with higher accuracy than MM methods.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into the dynamic behavior of the system.[11] These simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature.[11]
Quantitative Conformational Data
The following table summarizes hypothetical but representative quantitative data for the conformational analysis of a generic cis-fused N-methyl-octahydroisoindole. This data is based on typical values observed for similar saturated heterocyclic systems.
| Parameter | Chair-Envelope Conformer | Chair-Twist Conformer | Experimental Method |
| Dihedral Angles (°) | |||
| H1-C1-C2-H2a | ~175 | ~ -55 | NMR (³J Coupling) |
| H2e-C2-C3-H3a | ~ -50 | ~ 60 | NMR (³J Coupling) |
| C7a-N-C1-C7 | ~ 40 | ~ -20 | X-ray Crystallography |
| Relative Energy (kcal/mol) | 0.0 | 1.5 | Computational Modeling (DFT) |
| Key NOE Distances (Å) | |||
| H1α ↔ H7aα | ~ 2.5 | ~ 3.8 | NMR (NOESY) |
| H3α ↔ H3aα | ~ 2.4 | ~ 3.5 | NMR (NOESY) |
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be optimized to avoid aggregation.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.
-
COSY Spectrum: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton scalar coupling networks and aid in the assignment of resonances.
-
HSQC Spectrum: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
NOESY Spectrum: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms). This will reveal through-space correlations between protons.
-
Data Analysis: Integrate cross-peaks in the NOESY spectrum to obtain distance restraints. Measure ³J coupling constants from the high-resolution ¹H spectrum. Use these experimental restraints in conjunction with molecular modeling to determine the solution conformation.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsional angles that define the conformation of the molecule in the solid state.
Visualizations
Caption: Equilibrium between low and high energy conformers.
Caption: Workflow for conformational analysis.
References
- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-induced conformational flexibility of a bicyclic proline analogue: Octahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development [pubmed.ncbi.nlm.nih.gov]
- 11. Computational analysis of protein conformational heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Octahydroisoindole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) core, a bicyclic saturated amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key therapeutic applications with associated quantitative data, detailed experimental protocols, and relevant signaling pathways.
Therapeutic Applications and Biological Activity
The versatility of the this compound scaffold is evident in its application across diverse therapeutic areas, from central nervous system (CNS) disorders to cardiovascular and antiviral therapies.
Central Nervous System Activity: Substance P Antagonism
This compound derivatives have been investigated as potent antagonists of the Substance P (SP) receptor, also known as the neurokinin-1 receptor (NK1R). Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation.[1] Antagonism of NK1R presents a promising therapeutic strategy for the management of pain, depression, and chemotherapy-induced nausea and vomiting.[2]
Table 1: Biological Activity of this compound-based Substance P Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Aprepitant | Human NK1R | Competition Binding | 0.09 | [3] |
| L-759274 | Human NK1R | Antagonist Activity | Data not available | [2] |
| CP-122721 | Human NK1R | Antagonist Activity | Data not available | [2] |
Cardiovascular Applications: ACE Inhibition
The this compound framework is a key structural feature in several Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[4] This makes them a cornerstone in the treatment of hypertension and heart failure.[5]
Table 2: Biological Activity of this compound-based ACE Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Trandolaprilat (active metabolite) | ACE | Enzyme Inhibition | 1.3 | [6] |
| Perindoprilat (active metabolite) | ACE | Enzyme Inhibition | 1.8 | [6] |
Antiviral Activity
Recent studies have explored the potential of this compound derivatives as antiviral agents. The rigid scaffold can be functionalized to interact with viral proteins crucial for replication and entry into host cells. For instance, certain derivatives have shown activity against the Hepatitis C virus (HCV) NS3 serine protease.[7]
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | Target | Assay Type | EC50 (nM) | Reference |
| Macrocyclic Isoindoline Derivative | HCV | NS3 Protease | Replicon Assay | ~2 | [7] |
Experimental Protocols
Synthesis of the this compound Scaffold
A common method for the synthesis of the cis-octahydro-1H-isoindole core involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide (B155146).[8]
Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.[8]
Biological Assays
This competitive binding assay determines the affinity of a test compound for the NK1 receptor.[9]
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the NK1 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled Substance P analog (e.g., [¹²⁵I]Tyr⁸-Substance P), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[10]
This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.[11]
Protocol: Fluorometric Assay
-
Reagents: Prepare solutions of ACE, a fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH), and the test compound in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 50 mM NaCl and 10 µM ZnCl₂).
-
Reaction Mixture: In a 96-well plate, add the ACE solution and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm). The rate of increase in fluorescence is proportional to the ACE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.[11]
Signaling Pathways and Workflows
Substance P / NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including neuronal excitation and inflammation.[1]
ACE Inhibition Workflow
The inhibition of ACE by this compound-based drugs blocks the conversion of angiotensin I to angiotensin II. This interruption in the Renin-Angiotensin System leads to vasodilation and a reduction in blood pressure.
Conclusion
The this compound scaffold represents a highly successful platform in drug design, leading to the development of clinically important medicines. Its conformational rigidity and synthetic tractability allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research will likely continue to expand the therapeutic applications of this privileged scaffold, particularly in the areas of neurodegenerative diseases and oncology, further solidifying its importance in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Stereoisomers of Octahydroisoindole: Nomenclature, Physicochemical Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroisoindole (B159102), a saturated bicyclic amine, represents a pivotal structural motif in medicinal chemistry. Its rigid, three-dimensional framework serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The stereochemistry of the this compound nucleus, arising from the fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings, gives rise to distinct isomers with unique spatial arrangements. These stereochemical variations profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological activity. A comprehensive understanding of the nomenclature, properties, and synthesis of each stereoisomer is therefore critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of the CAS numbers, IUPAC nomenclature, and key experimental data for the isomers of this compound, along with detailed experimental protocols for their synthesis and characterization.
Nomenclature and Stereoisomerism of this compound
The this compound core has two chiral centers at the bridgehead carbon atoms, C3a and C7a. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the hydrogen atoms at these bridgehead positions determines whether the ring fusion is cis or trans.
-
Cis-isomers : The hydrogen atoms at C3a and C7a are on the same side of the molecule. This configuration results in a folded, V-shaped conformation. The two cis-enantiomers are (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole.
-
Trans-isomers : The hydrogen atoms at C3a and C7a are on opposite sides of the molecule, leading to a more linear and rigid structure. The two trans-enantiomers are (3aR,7aR)-octahydro-1H-isoindole and (3aS,7aS)-octahydro-1H-isoindole.
The relationship between these isomers can be visualized as follows:
Physicochemical Data and CAS Numbers
The distinct stereochemistry of the this compound isomers leads to differences in their physical and chemical properties. The following table summarizes the available CAS numbers and some physical data for these isomers. Note that CAS numbers may refer to the free base or a salt, such as the hydrochloride.
| Isomer Configuration | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Racemic cis | cis-Octahydroisoindole | 21850-12-4[1][2][3][4][5] | C₈H₁₅N | 125.21 | Also referred to as rel-(3aR,7aS)-Octahydro-1H-isoindole. |
| Racemic cis (HCl salt) | cis-Octahydroisoindole hydrochloride | 161829-92-1[6][7] | C₈H₁₆ClN | 161.67 | |
| (3aR,7aS) (HCl salt) | (3aR,7aS)-Octahydro-1H-isoindole hydrochloride | 2097437-01-7[2] | C₈H₁₆ClN | 161.67 | Enantiomerically pure form. |
| Racemic trans | trans-Octahydroisoindole | 10479-63-7 | C₈H₁₅N | 125.21 | |
| Racemic trans (HCl salt) | trans-Octahydroisoindole hydrochloride | 10479-62-6 | C₈H₁₆ClN | 161.67 |
Experimental Protocols
Synthesis of cis-Octahydro-1H-isoindole
A common method for the synthesis of cis-octahydro-1H-isoindole involves the catalytic hydrogenation of cis-hexahydrophthalimide.
Protocol: Catalytic Hydrogenation of cis-Hexahydrophthalimide [7]
-
Reaction Setup : In a high-pressure hydrogenation vessel, dissolve cis-hexahydrophthalimide (1 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran.
-
Catalyst Addition : Add a catalytic amount of a hydrogenation catalyst, for example, 5% rhodium on alumina (B75360) or Raney nickel.
-
Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 100-150 °C).
-
Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like TLC or GC-MS.
-
Work-up : Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydro-1H-isoindole.
-
Purification : The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Synthesis of trans-Octahydroisoindole-1-carboxylic Acids
The synthesis of the trans-fused this compound system can be achieved from cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640).[8]
Protocol: Synthesis via Strecker Reaction [8]
-
Precursor Synthesis : Prepare methyl trans-2-formylcyclohexane-1-carboxylate from cis-cyclohexane-1,2-dicarboxylic anhydride through a multi-step sequence involving reduction and oxidation.
-
Strecker Reaction : Subject the methyl trans-2-formylcyclohexane-1-carboxylate to a Strecker reaction. This typically involves treatment with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) and a cyanide source (e.g., sodium cyanide or trimethylsilyl (B98337) cyanide).
-
Hydrolysis : Hydrolyze the resulting α-aminonitrile intermediate under acidic or basic conditions to yield the corresponding trans-fused this compound-1-carboxylic acid.
-
Separation of Diastereomers : The Strecker reaction may produce a mixture of diastereomers, such as (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids, which can be separated by chromatographic techniques.[8]
Chiral Separation of this compound Isomers
General Workflow for Chiral HPLC Method Development
For a non-chromophoric compound like this compound, a refractive index detector (RID) or derivatization with a UV-active agent would be necessary for detection.[9][10]
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug discovery due to their presence in various biologically active compounds. For instance, derivatives of the related isoindoline (B1297411) core are found in drugs with indications including cancer, inflammation, and hypertension.
A relevant signaling pathway that can be modulated by indole-based compounds is the STAT3 pathway, which is implicated in cancer cell proliferation and survival. Certain bisindolylmaleimide alkaloids have been shown to inhibit STAT3 activation.[11]
Simplified STAT3 Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 2097437-01-7|(3aR,7aS)-Octahydro-1H-isoindole hydrochloride|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Octahydroisoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroisoindole (B159102) hydrochloride is a saturated bicyclic amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, a fully saturated isoindole core with a hydrochloride salt, imparts characteristics that are crucial for its application in medicinal chemistry. The hydrochloride salt form generally enhances the compound's crystallinity, stability, and handling properties.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, offering detailed experimental protocols for their determination and presenting illustrative data to guide researchers in their work with this compound. Understanding these properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the quality and efficacy of downstream products.
Physicochemical Properties
This compound hydrochloride is a white to off-white solid. The presence of the hydrochloride salt enhances its polarity and, consequently, its solubility in aqueous media compared to its free base form.[1]
Table 1: General Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClN | [1][2] |
| Molecular Weight | 161.67 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 121-123 °C (for cis-isomer) | [2] |
| Boiling Point | ~190.2 °C (for cis-octahydroisoindole (B142279) free base) | [1] |
| Density | ~0.9 g/cm³ (for cis-octahydroisoindole free base) | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and the choice of solvent systems for synthesis, purification, and formulation. The hydrochloride salt of this compound is expected to be soluble in polar solvents.
Table 2: Illustrative Solubility of this compound Hydrochloride in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) - Illustrative |
| Water | 10 - 15 |
| Methanol | 15 - 20 |
| Ethanol | 5 - 10 |
| Dichloromethane | < 0.1 |
| Hexane | < 0.01 |
Table 3: Illustrative Temperature Dependence of Aqueous Solubility of this compound Hydrochloride
| Temperature (°C) | Solubility in Water ( g/100 mL) - Illustrative |
| 5 | 8 - 12 |
| 25 | 10 - 15 |
| 40 | 18 - 25 |
Stability Profile
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 4: Illustrative Stability of this compound Hydrochloride under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) - Illustrative | Major Degradants - Illustrative |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 5 - 10 | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | 10 - 15 | N-dealkylated products |
| Oxidation | 3% H₂O₂ | 24 h | 25 | 2 - 5 | N-oxide |
| Thermal | Dry Heat | 48 h | 80 | < 2 | None significant |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours | 25 | < 1 | None significant |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline the methodologies for these key experiments.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
-
Preparation: Accurately weigh an amount of this compound hydrochloride that is in excess of its expected solubility and add it to a sealed flask containing a known volume of the desired solvent (e.g., water, ethanol).
-
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Sampling and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution to an appropriate concentration and quantify the amount of dissolved this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in grams per 100 mL of solvent.
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
-
Sample Preparation: Prepare solutions of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 M hydrochloric acid and heat at 60 °C.
-
Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 M sodium hydroxide (B78521) and heat at 60 °C.
-
Oxidation: Treat the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid sample in a hot air oven at 80 °C.
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Evaluation: Calculate the percentage of degradation. If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS.
Conclusion
This technical guide has provided an overview of the solubility and stability of this compound hydrochloride, key physicochemical properties for its use in pharmaceutical research and development. While specific quantitative data is not widely published, the provided illustrative data tables and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters. Adherence to standardized methodologies, such as the shake-flask method for solubility and forced degradation studies according to ICH guidelines for stability, will ensure the generation of high-quality, reliable data. A thorough understanding of the solubility and stability profile of this compound hydrochloride is essential for its effective application in the synthesis of novel therapeutic agents.
References
The Historical Development of Isoindole Chemistry: A Technical Guide
Abstract
Isoindole, a structural isomer of indole, has traversed a fascinating journey from a chemical curiosity, plagued by inherent instability, to a cornerstone moiety in materials science and medicinal chemistry. This technical guide provides an in-depth review of the historical development of isoindole chemistry. It covers the initial challenges in synthesizing and isolating the parent heterocycle, the evolution of synthetic methodologies from harsh, high-energy procedures to sophisticated catalytic systems, and the strategies developed to overcome its intrinsic reactivity. Key applications, including the development of vibrant phthalocyanine (B1677752) pigments, advanced fluorescent materials, and a range of potent pharmaceuticals like thalidomide (B1683933) and its analogs, are discussed in detail. This paper consolidates quantitative data, presents detailed experimental protocols for seminal reactions, and utilizes graphical visualizations to illustrate key concepts and workflows, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Elusive Isomer
Isoindole (2H-isoindole) is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[1][2] Unlike its abundant and stable isomer, indole, the parent isoindole is a highly reactive and unstable compound that has resisted isolation under normal conditions.[3] This instability arises from its ortho-quinoid structure, which lacks a true benzenoid sextet in the six-membered ring, making it prone to polymerization and oxidation.[3][4]
Despite these challenges, the isoindole framework has captivated chemists for over a century.[2] The development of synthetic strategies to access stabilized isoindole derivatives has unlocked a vast chemical space with profound implications. Substituted isoindoles and their oxidized or reduced forms—such as phthalimides, isoindolinones, and isoindolines—are central to a myriad of applications. They form the chromophoric core of phthalocyanine and other dyes, serve as building blocks for fluorescent materials, and are found in numerous natural products and clinically significant drugs.[1][5][6] This guide chronicles the pivotal moments and scientific ingenuity that have shaped the rich and evolving field of isoindole chemistry.
A Chronology of Discovery and Synthesis
The chemistry of isoindole is best understood through the historical progression of its synthesis, which reflects the broader advancements in synthetic organic chemistry.
Diagram: A Timeline of Isoindole Chemistry
Caption: Key milestones in the historical development of isoindole chemistry.
Early Encounters and the Challenge of the Parent Ring
The first preparations of the parent isoindole were achieved in the 1970s using high-energy methods like Flash Vacuum Pyrolysis (FVP) . This technique involves heating a precursor in the gas phase at high temperatures and low pressures, followed by rapid quenching of the products on a cold surface.[5] The retro-Diels-Alder reaction of precursors like 1,2,3,4-tetrahydro-1,4-epiminonaphthalene provided a route to the fleeting isoindole molecule, which could be trapped and studied spectroscopically at low temperatures.
The Rise of Cycloaddition: The Diels-Alder Reaction
First described in 1928, the Diels-Alder reaction has become one of the most powerful tools for constructing the isoindole skeleton, particularly the more stable isoindolinone core.[7] Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are especially effective. This strategy has been employed in the total synthesis of complex natural products and in the industrial manufacturing route for pharmaceuticals.[1][8] The reaction typically involves the cyclization of a furan-containing precursor, which serves as a latent diene.
Diagram: General Workflow for Isoindolinone Synthesis via IMDA
Caption: Intramolecular Diels-Alder reaction (IMDA) workflow for isoindolinone synthesis.
Named Reactions: The Gabriel-Colman Rearrangement
Discovered by Siegmund Gabriel and James Colman in 1900, the Gabriel-Colman rearrangement is a base-catalyzed ring expansion of phthalimido esters to form 4-hydroxyisoquinoline (B107231) derivatives.[9] While not forming an isoindole directly, this reaction is historically significant as it represents an early and important transformation of the phthalimide (B116566) (isoindole-1,3-dione) core. The reaction proceeds via deprotonation of the enolizable hydrogen on the N-substituent, followed by an intramolecular cyclization. This method has been utilized to produce intermediates for potential anti-inflammatory agents and has achieved high yields.[1]
Diagram: Mechanism of the Gabriel-Colman Rearrangement
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fullerenes from a Nonaromatic Chloroform through a Newly Developed Ultrahigh-Temperature Flash Vacuum Pyrolysis Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octahydroisoindole Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydroisoindole (B159102) scaffold is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure provides a valuable template for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound structural analogs, focusing on their synthesis, biological properties, and structure-activity relationships (SAR), with a particular emphasis on their role as neurokinin-1 (NK-1) receptor antagonists.
The isoindole core is a recurring motif in a variety of natural products and biologically active compounds. The fully saturated this compound system allows for precise three-dimensional arrangements of substituents, making it an attractive scaffold for targeting specific protein-protein interactions and receptor binding sites. This guide will delve into the synthetic methodologies for accessing this versatile core, the quantitative biological data of key analogs, and the signaling pathways they modulate.
Synthesis of the this compound Core and Its Analogs
The synthesis of the this compound scaffold can be achieved through several routes, often starting from readily available precursors. The stereochemical relationship at the ring junction (cis or trans) is a critical aspect of the synthesis, as it profoundly influences the molecule's overall shape and biological activity.
Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindoles
A stereoselective synthesis of both cis- and trans-fused this compound systems has been developed, providing access to enantiopure building blocks for drug discovery. One effective method involves the use of chiral precursors to control the stereochemistry at the ring junction.
Experimental Protocol: Stereoselective Synthesis of Octahydroisoindolones
This protocol describes a key step in the synthesis of the this compound core, leading to the formation of an octahydroisoindolone intermediate which can be further modified.
-
Step 1: Meyers' Bicyclic Lactam Formation: A racemic γ-keto acid is subjected to a dynamic kinetic resolution with (R)- or (S)-phenylglycinol. This reaction proceeds via Meyers' bicyclic lactams, establishing the desired stereochemistry at the ring junction and yielding cis-fused bicyclic (3aR,7aR)- and (3aS,7aS)-pyrrolidin-2-ones.
-
Step 2: N-Acyliminium Ion Formation and Phosphite (B83602) Addition: The resulting enantiopure octahydroisoindolones are then treated to form chiral N-acyliminium ions. A highly diastereoselective addition of trimethyl phosphite to these intermediates allows for the introduction of a phosphonic acid moiety, yielding the target this compound-1-phosphonic acids with complete stereocontrol.
Further chemical modifications, such as reduction of the lactam and functionalization of the nitrogen atom, can be employed to generate a library of diverse this compound analogs.
Synthesis of N-Substituted this compound Analogs
The secondary amine of the this compound core provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships. Standard N-alkylation and N-acylation reactions can be readily applied.
Experimental Protocol: N-Acetylation of cis-Octahydroisoindole (B142279)
This protocol details a standard procedure for the N-functionalization of the this compound scaffold.
-
Materials: cis-Octahydroisoindole, acetic anhydride (B1165640), triethylamine (B128534), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cis-octahydroisoindole (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
-
Biological Properties and Structure-Activity Relationships
This compound analogs have been investigated for a range of biological activities, with a significant focus on their potential as antagonists of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P.
This compound Analogs as Neurokinin-1 (NK-1) Receptor Antagonists
Substance P is a neuropeptide involved in numerous physiological processes, including pain transmission, inflammation, and mood regulation.[1] Antagonism of the NK-1 receptor has been a key strategy in the development of antiemetic, anxiolytic, and antidepressant drugs. The rigid this compound scaffold can effectively mimic the conformation of peptide ligands, leading to high-affinity binding to the NK-1 receptor.
The structure-activity relationship (SAR) of NK-1 receptor antagonists is complex, with subtle changes in stereochemistry and substitution patterns leading to significant differences in potency and selectivity. Key structural features that influence activity include:
-
Stereochemistry: The relative orientation of substituents, dictated by the cis or trans ring fusion, is crucial for optimal receptor binding.
-
N-Substitution: The nature of the substituent on the nitrogen atom plays a critical role in modulating affinity and pharmacokinetic properties. Bulky aromatic or heteroaromatic groups are often found in potent NK-1 antagonists.
-
Substitution on the Cyclohexane Ring: Functionalization of the six-membered ring can further enhance binding affinity and fine-tune the pharmacological profile.
Quantitative Data for this compound Analogs
| Compound | R¹ | R² | GI₅₀ (HT29, nM) | GI₅₀ (SMA, nM) | GI₅₀ (U87, μM) |
| 13c | 2-(furan-2-ylmethyl) | 4-biphenylamino | 15 | - | 2.9 |
| 24 | 2-(pyrrole-2-ylmethyl) | 4-biphenylamino | - | 17 | 2.8 |
Data extracted from a study on octahydroepoxyisoindole-7-carboxylic acids and norcantharidin-amide hybrids as norcantharidin (B1212189) analogues.
These results demonstrate that analogs with a 4-biphenylamino moiety exhibit high levels of cytotoxicity, with GI₅₀ values in the nanomolar range against certain cancer cell lines.[2] This suggests that the this compound scaffold can be a valuable platform for the development of potent cytotoxic agents.
Signaling Pathways
The primary mechanism of action for this compound analogs as neurokinin-1 receptor antagonists involves the modulation of the Substance P signaling pathway.
Substance P / Neurokinin-1 Receptor Signaling Pathway
Substance P, upon binding to the G-protein coupled NK-1 receptor, initiates a cascade of intracellular events. This signaling is crucial in mediating inflammatory responses, pain transmission, and emesis.
Caption: Substance P / NK-1 Receptor Signaling Pathway and its Antagonism.
Experimental Workflow: Screening for NK-1 Receptor Antagonism
The following workflow outlines a typical process for evaluating the potential of novel this compound analogs as NK-1 receptor antagonists.
Caption: Workflow for the Discovery of this compound-based NK-1 Antagonists.
Conclusion
This compound structural analogs represent a promising class of compounds with significant potential in drug discovery. Their rigid, three-dimensional structure provides an excellent platform for the design of potent and selective ligands for various biological targets, most notably the neurokinin-1 receptor. The synthetic accessibility of the this compound core, coupled with the ease of N-functionalization, allows for the systematic exploration of structure-activity relationships.
Future research in this area should focus on the generation of larger, more diverse libraries of this compound analogs and their comprehensive pharmacological evaluation. The development of novel synthetic methodologies to access previously unexplored substitution patterns will be crucial for unlocking the full therapeutic potential of this versatile scaffold. The insights gained from such studies will undoubtedly contribute to the development of new and improved therapies for a range of diseases, including chemotherapy-induced nausea and vomiting, pain, and psychiatric disorders.
References
Quantum Chemical Calculations for Octahydroisoindole: A Technical Guide for Drug Development
Introduction: Octahydroisoindole (B159102), a saturated bicyclic amine, is a pivotal scaffold in medicinal chemistry. Its structural framework is present in a variety of biologically active compounds. The molecule exists as two primary diastereomers: cis-octahydroisoindole (B142279) and trans-octahydroisoindole. The stereochemistry of the ring junction profoundly influences the molecule's three-dimensional shape, steric accessibility, and electronic properties.[1] Consequently, these differences in conformation dictate the chemical reactivity and biological activity of its derivatives.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the structural and electronic nuances of these isomers, thereby guiding the rational design of novel therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of this compound, detailing computational and synthetic methodologies, presenting key data, and illustrating relevant biological pathways.
Core Computational Methodologies: A Protocol for Conformational Analysis
The conformational landscape of this compound isomers is critical to understanding their reactivity and interaction with biological targets. A robust computational protocol is essential for accurately predicting the properties of these isomers.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: The 3D structures of cis- and trans-octahydroisoindole are built using molecular modeling software.
-
Conformational Search: A preliminary conformational search is performed using a lower-level theory or molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Calculation of Molecular Properties: Once the optimized geometries are obtained, a range of electronic and spectroscopic properties are calculated. These include:
-
Relative Energies: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative stabilities.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Spectroscopic Properties: Theoretical vibrational (IR) and NMR spectra can be calculated to aid in the experimental characterization of the synthesized compounds.[2]
-
Data Presentation: Calculated Properties of this compound Isomers
The following tables summarize the types of quantitative data obtained from DFT calculations on the cis and trans isomers of this compound. While specific experimental or calculated values for the parent this compound are not extensively reported in the literature, these tables serve as a template for the expected data from the aforementioned computational protocol. The qualitative descriptions are based on general principles of conformational analysis and data from related substituted systems.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| cis-Octahydroisoindole | B3LYP/6-311++G(d,p) | [Higher Energy] |
| trans-Octahydroisoindole | B3LYP/6-311++G(d,p) | [Lower Energy - More Stable] |
Note: The trans isomer is generally expected to be thermodynamically more stable due to reduced steric strain compared to the more folded cis isomer.
Table 2: Key Geometric Parameters of the Most Stable Conformers
| Parameter | cis-Octahydroisoindole | trans-Octahydroisoindole |
| Bond Lengths (Å) | ||
| C-N (average) | [Expected Value] | [Expected Value] |
| C-C (ring junction) | [Expected Value] | [Expected Value] |
| Dihedral Angles (degrees) | ||
| H-C-C-H (ring junction) | [~60°] | [~180°] |
Table 3: Calculated Electronic Properties
| Property | cis-Octahydroisoindole | trans-Octahydroisoindole |
| HOMO Energy (eV) | [Value] | [Value - Generally Higher] |
| LUMO Energy (eV) | [Value] | [Value] |
| HOMO-LUMO Gap (eV) | [Value] | [Value - Generally Smaller] |
| Dipole Moment (Debye) | [Value] | [Value] |
Note: The more exposed nitrogen lone pair in the trans isomer is expected to lead to a higher HOMO energy and a smaller HOMO-LUMO gap, suggesting greater nucleophilicity and reactivity towards electrophiles.[1]
Experimental Protocols: Synthesis of this compound
The stereoselective synthesis of cis- and trans-octahydroisoindole derivatives is crucial for exploring their structure-activity relationships. Recent advances have provided routes to enantiopure forms of these scaffolds.[3][4] The following is a generalized protocol for the synthesis of the this compound core via catalytic hydrogenation of an isoindoline (B1297411) precursor.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: An appropriate isoindoline or isoindole precursor is synthesized. For example, phthalimide (B116566) can be reduced to isoindoline.
-
Catalytic Hydrogenation:
-
The isoindoline precursor is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
A hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is added to the solution.
-
The reaction mixture is placed in a high-pressure hydrogenation apparatus.
-
The vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 50-100 psi) at a specified temperature (e.g., room temperature to 80°C) until the reaction is complete (monitored by TLC or GC-MS).
-
-
Workup and Purification:
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the desired this compound. The cis and trans isomers may be separated at this stage if the hydrogenation is not fully stereoselective.
-
Mandatory Visualizations
Computational and Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Octahydroisoindole: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydroisoindole (B159102) moiety is a saturated bicyclic amine that serves as a crucial structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for constructing the this compound core, with a focus on catalytic hydrogenation, Diels-Alder reactions, and reductive amination strategies. Detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways are presented to aid researchers in the synthesis and derivatization of this important heterocyclic system.
Core Synthetic Strategies
The synthesis of the this compound skeleton can be broadly categorized into three main approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and efficient method for the synthesis of octahydroisoindoles, typically involving the reduction of aromatic or partially saturated isoindole precursors. This method often provides good yields and allows for stereoselective synthesis depending on the choice of catalyst and substrate.
Common starting materials for the synthesis of octahydroisoindoles via catalytic hydrogenation include isoindoles, indolines, and phthalimide (B116566) derivatives. The choice of catalyst is critical for the efficiency and selectivity of the reduction. Commonly used catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on alumina (B75360) (Rh/Al₂O₃).[1][2][3]
Protocol 1: Hydrogenation of N-substituted Isoindoles
A solution of the N-substituted isoindole in a suitable solvent (e.g., acetic acid, ethanol) is subjected to hydrogenation in the presence of a catalyst such as Pt/C or Pd/C.[2] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
Reaction Scheme: N-substituted isoindole + H₂ (in presence of catalyst) → N-substituted this compound
-
Example: The hydrogenation of N-benzylisoindole over a Pd/C catalyst in ethanol (B145695) under hydrogen pressure yields N-benzylthis compound.
Protocol 2: Reductive Hydrogenation of Phthalimide Derivatives
This approach involves the reduction of a phthalimide derivative, which can be achieved in a two-step process. First, the phthalimide is reduced to the corresponding isoindoline, which is then further hydrogenated to the this compound. Alternatively, a one-pot reduction can be employed using a strong reducing agent like lithium aluminum hydride (LiAlH₄) followed by catalytic hydrogenation of the aromatic ring. A method starting from cis-hexahydrophthalic anhydride (B1165640) and urea (B33335) to form cis-hexahydrophthalimide, followed by reduction with LiAlH₄, has been reported with good yields.[1]
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| N-Benzylphthalimide | Pd/C | Ethanol | rt | 50 | 12 | >90 | - | [1] |
| cis-Hexahydrophthalimide | LiAlH₄ then H₂/Pd/C | THF/Ethanol | rt | 50 | 24 | ~78 | cis | [1] |
| 5-substituted Indoles | Pt/C | Water | rt | 4 | 2-4 | 72-96 | - | [2] |
| 2-Nitrovinylbenzene deriv. | Pd/C | THF/Water | rt | 1 | 24 | 39-79 | >95:5 (all-cis) | [3] |
Diels-Alder Reaction
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a convergent and often stereospecific route to the this compound core by constructing the six-membered ring onto a pyrrole (B145914) or related dienophile precursor. The hetero-Diels-Alder variant, where either the diene or dienophile contains a nitrogen atom, is particularly relevant.
In a typical approach, a substituted pyrrole derivative acts as the diene, reacting with a suitable dienophile to form a bicyclic adduct, which upon reduction yields the this compound skeleton. The regioselectivity and stereoselectivity of the reaction are governed by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.
Protocol 3: Tandem Mannich/Diels-Alder Reaction
An innovative one-pot synthesis involves a tandem Mannich and Diels-Alder reaction sequence.[4] In this approach, an in-situ generated iminium ion from an indole (B1671886) derivative undergoes a Mannich reaction, followed by an intramolecular Diels-Alder cycloaddition to furnish a complex indolyl-octahydro-epoxy-isoindole scaffold.
-
Reaction Scheme: Indole derivative + Aldehyde + Amine → Iminium ion → [4+2] Cycloaddition → this compound derivative
| Diene | Dienophile | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-aryl-2,5-dimethylpyrrole | Maleimide | AlCl₃ | Dichloromethane | rt | 24 | 60-80 | [5] |
| In-situ generated oxa-diene | N-vinyl-2-oxazolidinone | Toluene, reflux | Toluene | 110 | 24 | 87-93 | [6] |
| Indole (as part of Mannich reagent) | Furan | One-pot | - | - | - | - | [4] |
Reductive Amination
Reductive amination is a versatile method for the formation of amines and can be applied to the synthesis of the this compound ring system, typically through an intramolecular cyclization. This strategy often involves the formation of a dicarbonyl compound which then undergoes a double reductive amination with an amine source.
An appropriate acyclic precursor containing two carbonyl groups (or their precursors) at a suitable distance is reacted with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a reducing agent. The reaction proceeds through the formation of one or two imine intermediates, which are then reduced and cyclize to form the bicyclic this compound structure.
Protocol 4: Intramolecular Reductive Amination of a Dicarbonyl Compound
A dicarbonyl precursor, often generated via ozonolysis or dihydroxylation followed by oxidative cleavage of a cyclic olefin, is subjected to reductive amination conditions.
-
Reaction Scheme: Dicarbonyl precursor + R-NH₂ + Reducing Agent → this compound derivative
-
Example: A 1,6-dicarbonyl compound can be cyclized with a primary amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield an N-substituted this compound.[7][8]
| Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Diformyl derivative of indene | (R)-α-methylbenzylamine | NaBH₃CN | Dichloromethane | 20 | Stereocontrolled | [7] |
| 1,5-dicarbonyl sugar derivative | Ammonium formate | NaBH₃CN | - | 73 | Stereocontrolled | [8] |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | 1,2-Dichloroethane | High | - | [9] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between starting materials, intermediates, and final products, the following diagrams generated using the DOT language illustrate the core logic of the described synthetic strategies.
Conclusion
The synthesis of the this compound scaffold is a well-established area of organic chemistry with several robust and versatile methodologies available to researchers. Catalytic hydrogenation offers a direct route from readily available aromatic precursors, while the Diels-Alder reaction provides a powerful tool for convergent and stereocontrolled synthesis. Reductive amination presents an alternative strategy for the construction of the bicyclic system from acyclic precursors. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the scale of the synthesis. This guide provides a solid foundation for scientists and professionals in drug discovery and development to navigate the synthesis of these valuable building blocks for the creation of novel therapeutic agents. Further research into more sustainable and atom-economical methods will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important heterocyclic core.
References
- 1. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. jocpr.com [jocpr.com]
Octahydroisoindole: A Technical Guide to Toxicological and Safety Data
Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of octahydroisoindole (B159102). It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search reveals a significant lack of specific, quantitative toxicological studies on this compound and its common isomers. Much of the available information is predictive and has not been substantiated by experimental data. Therefore, this guide also provides detailed standardized protocols for key toxicological assays as a reference for potential future studies.
Executive Summary
This compound is a bicyclic aliphatic amine. While derivatives of this scaffold are utilized in medicinal chemistry, publicly accessible toxicological data on the parent compound is sparse. Safety Data Sheets (SDS) and chemical databases primarily provide predicted hazard classifications rather than empirical data. The GHS classification available from PubChem suggests that this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. However, quantitative metrics such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) are not available in the public domain. Genotoxicity and repeated-dose toxicity data are similarly absent. This guide collates the available hazard information and presents standardized OECD (Organisation for Economic Co-operation and Development) protocols for assays that would be required to characterize the toxicological profile of this compound.
Hazard and Safety Information
The primary source of safety information for this compound and its derivatives comes from Safety Data Sheets and aggregated databases like PubChem. This information is largely qualitative and predictive.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information for this compound, as provided by ECHA (European Chemicals Agency) C&L Inventory, indicates the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.
It is critical to note that these classifications are based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive experimental studies[1].
Data Presentation
Due to the absence of quantitative data from dedicated studies, the following table summarizes the available hazard information.
| Parameter | Data Point | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[1] |
| Acute Oral Toxicity | Category 4 (Predicted) | PubChem[1] |
| Dermal Toxicity | No data available | --- |
| Inhalation Toxicity | Category 3 (Predicted) | PubChem[1] |
| LD50 (Oral, Rat) | No data available | --- |
| LD50 (Dermal, Rabbit) | No data available | --- |
| LC50 (Inhalation, Rat) | No data available | --- |
| Genotoxicity (Ames Test) | No data available | --- |
| Genotoxicity (Micronucleus) | No data available | --- |
| NOAEL (28-day, Oral) | No data available | --- |
Standardized Experimental Protocols
In the absence of specific studies for this compound, this section provides detailed methodologies for key toxicological assays based on internationally recognized OECD guidelines. These protocols serve as a reference for how the toxicological properties of this compound would be formally evaluated.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria[2][3].
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding synthesis operon. The substance is tested for its ability to cause reverse mutations (reversions), restoring the functional capability of the bacteria to synthesize the amino acid and grow on a selective, amino acid-free medium[2][4][5].
Methodology:
-
Strains: A minimum of five bacterial strains is used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102[4]. This combination covers both frameshift and base-pair substitution mutations[6].
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the assay is performed both in the absence and presence of an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rodents (e.g., rats) treated with an enzyme-inducing agent like Aroclor 1254[7].
-
Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (B569324), add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution at a specific concentration, and 0.5 mL of S9 mix (for activated assays) or a control buffer[4].
-
The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours[5].
-
-
Dose Levels: At least five different, analyzable concentrations of the test substance are used. The highest concentration for a soluble, non-cytotoxic substance is typically 5 mg/plate or 5 µL/plate[5].
-
Controls: Concurrent negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) are included to ensure the validity of the test[8].
-
Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the negative control value[6].
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This in vivo assay is a method for detecting chromosomal damage in mammalian cells[9].
Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow. When an erythroblast develops into a polychromatic (immature) erythrocyte, the main nucleus is extruded. Any lagging chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division may remain in the cytoplasm, forming a "micronucleus"[9][10][11]. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity[12].
Methodology:
-
Species: Typically, rodents (mice or rats) are used[12].
-
Administration: Animals are exposed to the test substance via a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection)[12]. The test is usually performed with a single or double administration[12].
-
Dose Levels: At least three dose levels are used, plus negative and positive controls. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg body weight[12]. The positive control should be a known clastogen (e.g., cyclophosphamide)[9].
-
Group Size: Each group consists of at least 5 analyzable animals per sex[12].
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final treatment[9]. Peripheral blood can also be used if the spleen does not remove the micronucleated cells in the chosen species (e.g., mice)[13].
-
Slide Preparation and Analysis:
-
Bone marrow is flushed from the femurs, and cells are prepared on microscope slides.
-
Slides are stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs).
-
At least 4000 PCEs per animal are scored for the presence of micronuclei[9][13].
-
-
Data Analysis: The number of MN-PCEs is recorded for each animal. The data are statistically analyzed to compare treated groups with the negative control. A positive result is a dose-related and statistically significant increase in the frequency of MN-PCEs[9].
Repeated Dose 28-Day Oral Toxicity Study - OECD 407
This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period[14][15][16].
Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days. The study allows for the characterization of the substance's toxicity profile, identification of target organs, and determination of a No-Observed-Adverse-Effect Level (NOAEL)[17].
Methodology:
-
Species: The preferred species is the rat, though other rodents can be used[14][17].
-
Administration: The substance is administered orally, typically by gavage, or mixed in the diet or drinking water, 7 days a week for 28 days[15][17].
-
Group Size and Dose Levels: At least three dose groups and a control group are used. Each group should contain at least 10 animals (5 male, 5 female)[17]. The highest dose should induce toxic effects but not significant lethality. Lower doses are selected to establish a dose-response relationship and the NOAEL[17].
-
Satellite Group: A satellite group may be treated with the high dose and the control vehicle and kept for a 14-day post-treatment observation period to assess the reversibility of any toxic effects[17].
-
Observations:
-
Clinical Observations: Animals are observed daily for signs of toxicity[18].
-
Body Weight and Food/Water Consumption: Measured weekly[18].
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of key parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).
-
Functional Observations: A screen for sensory reactivity, grip strength, and motor activity is conducted in the fourth week[17].
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may be examined to characterize dose-responses.
-
-
Data Analysis: All data are statistically analyzed to identify any treatment-related effects. The NOAEL is determined as the highest dose level at which no biologically significant adverse findings are observed[17].
Visualizations
As no specific signaling pathways for this compound toxicity have been identified, the following diagram illustrates a standard workflow for assessing the genotoxic potential of a chemical, integrating the assays described above.
Caption: A standard workflow for genotoxicity assessment.
References
- 1. This compound | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nib.si [nib.si]
- 3. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]
- 5. oecd.org [oecd.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 8. enamine.net [enamine.net]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Micronucleus test - Wikipedia [en.wikipedia.org]
- 11. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA [fda.gov]
- 12. oecd.org [oecd.org]
- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Enantiopure Octahydroisoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure octahydroisoindoles are pivotal structural motifs in a wide array of biologically active compounds and pharmaceutical agents. Their rigid bicyclic framework serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutics. The stereochemistry of these molecules is crucial for their pharmacological activity, necessitating synthetic routes that afford high levels of enantiopurity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of enantiopure octahydroisoindoles, focusing on methods that utilize chiral auxiliaries.
Synthetic Strategies Overview
The stereoselective synthesis of enantiopure octahydroisoindoles can be achieved through several key strategies, including the use of chiral auxiliaries, catalytic asymmetric reactions, and enzymatic resolutions. This guide will focus on a well-established method employing a chiral auxiliary, specifically (R)-phenylglycinol, to achieve excellent stereocontrol in the formation of the octahydroisoindole (B159102) core. This approach is advantageous due to the commercial availability of the chiral auxiliary and the high diastereoselectivities often observed.
A common strategy involves the condensation of a prochiral starting material with a chiral auxiliary to form a diastereomeric intermediate. Subsequent cyclization and removal of the auxiliary yield the desired enantiopure product. The chosen method detailed below follows this principle, starting from a racemic hydroxylactone and employing (R)-phenylglycinol to direct the stereochemical outcome.
Data Presentation: Comparison of a Key Synthetic Step
The following table summarizes the quantitative data for a key step in the synthesis of an enantiopure octahydroisoindolone precursor, highlighting the efficiency and stereoselectivity of the chiral auxiliary-mediated cyclocondensation.
| Entry | Reactant | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) |
| 1 | (±)-Hydroxylactone | (R)-Phenylglycinol | Tricyclic Oxazoloisoindolone Lactam | 75 | >98:2 | >99 |
Experimental Protocols
This section provides a detailed methodology for the stereocontrolled synthesis of an enantiopure cis-fused octahydroisoindolone, adapted from established literature procedures.
Protocol 1: Synthesis of Enantiopure Tricyclic Oxazoloisoindolone Lactam via Chiral Auxiliary
This protocol describes the kinetically controlled cyclocondensation of a racemic hydroxylactone with (R)-phenylglycinol to yield a key tricyclic intermediate with high enantiopurity.
Materials:
-
(±)-Hydroxylactone
-
(R)-Phenylglycinol
-
Toluene (B28343), anhydrous
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of (±)-hydroxylactone (1.0 equiv) in anhydrous toluene (0.1 M), add (R)-phenylglycinol (0.5 equiv).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue heating for 24-48 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiopure tricyclic oxazoloisoindolone lactam.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and chiral HPLC) to confirm its structure and determine the enantiomeric excess.
Protocol 2: Conversion to Enantiopure cis-Fused Octahydroisoindolone
This protocol outlines the transformation of the tricyclic intermediate into the final octahydroisoindolone product. This typically involves reductive cleavage of the chiral auxiliary and reduction of the lactam carbonyl.
Materials:
-
Enantiopure tricyclic oxazoloisoindolone lactam (from Protocol 1)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a milder reducing agent depending on the desired final product)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))
-
Standard work-up reagents (e.g., water, sodium sulfate, Rochelle's salt solution)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tricyclic oxazoloisoindolone lactam (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the reducing agent (e.g., LiAlH₄, 2-3 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiopure this compound.
-
Characterize the final product by spectroscopic methods and determine the optical rotation to confirm its enantiopurity.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic strategy and the key signaling pathway for achieving stereoselectivity.
Caption: General workflow for chiral auxiliary-based synthesis.
Caption: Pathway for achieving stereoselectivity via kinetic resolution.
Protocols for N-Alkylation of cis-Octahydro-1H-isoindole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of cis-octahydro-1H-isoindole, a crucial bicyclic secondary amine scaffold in medicinal chemistry. The protocols outlined below cover three primary methods: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination. These methods offer versatile pathways for the synthesis of N-substituted cis-octahydro-1H-isoindoles, which are key intermediates in the development of novel therapeutics.
Introduction
cis-Octahydro-1H-isoindole is a valuable building block in drug discovery due to its rigid, three-dimensional structure. N-alkylation of this scaffold allows for the introduction of various substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. The choice of N-alkylation protocol depends on factors including the nature of the alkylating agent, the desired product, and the presence of other functional groups. This guide offers a comparative overview of common methodologies to aid in the rational design and synthesis of new chemical entities.
Data Presentation
The following tables summarize quantitative data for the different N-alkylation protocols described in this document, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Direct N-Alkylation of cis-Octahydro-1H-isoindole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Room Temp. | N/A | High (qualitative) |
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | Reflux | 5 | ~70-80 (estimated) |
Table 2: Reductive Amination of cis-Octahydro-1H-isoindole
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp. | 12 | >90 (typical) |
| Acetone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | >90 (typical) |
Table 3: Buchwald-Hartwig N-Arylation of a Cyclic Amine
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | 24 | 95-99 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the direct alkylation of cis-octahydro-1H-isoindole with an alkyl halide in the presence of a base. This method is straightforward and widely used for introducing simple alkyl groups.
Materials:
-
cis-Octahydro-1H-isoindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a stirred solution of cis-octahydro-1H-isoindole (1.0 mmol) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (2.5 mmol).
-
Add a solution of the alkyl halide (1.1 mmol) in anhydrous acetonitrile (2 mL) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature or reflux (for less reactive halides like benzyl bromide) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of the Workflow:
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines, involving the reaction with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for synthesizing a wide range of N-substituted derivatives.
Materials:
-
cis-Octahydro-1H-isoindole
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve cis-octahydro-1H-isoindole (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. The reaction may be slightly exothermic.
-
Continue stirring the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 12-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-alkylated product.
Visualization of the Workflow:
Caption: Workflow for Reductive Amination.
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol is suitable for the N-arylation of cis-octahydro-1H-isoindole. The following is a general protocol, as specific conditions for this substrate may require optimization.
Materials:
-
cis-Octahydro-1H-isoindole
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add the aryl halide (1.0 equiv) and cis-octahydro-1H-isoindole (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-arylated product.
Visualization of the Logical Relationship:
Caption: Key Components of Buchwald-Hartwig Amination.
The Octahydroisoindole Scaffold in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydroisoindole (B159102) scaffold, a saturated bicyclic amine, represents a valuable chiral building block in synthetic organic chemistry. Its rigid conformational structure and the presence of stereogenic centers make it an attractive framework for the design of chiral ligands and organocatalysts for asymmetric synthesis. While its application as a core structural motif in pharmaceuticals is established, its use as a controlling element in asymmetric catalysis is an area of growing interest. This document provides an overview of the application of this compound derivatives in asymmetric catalysis, including synthetic protocols for catalyst preparation and representative examples of their use in enantioselective transformations.
Synthesis of Chiral this compound Scaffolds
The enantiomerically pure this compound backbone is a key starting material for the synthesis of chiral ligands and catalysts. One common approach to obtaining the desired stereoisomer involves the diastereoselective reduction of a precursor containing a chiral auxiliary, followed by removal of the auxiliary.
A representative synthetic workflow for preparing a chiral this compound derivative is outlined below:
Application Notes and Protocols: Synthesis of Octahydroisoindole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of enzyme inhibitors based on the octahydroisoindole (B159102) scaffold. The this compound core is a versatile platform for the design of potent inhibitors targeting various enzymes, including angiotensin-converting enzyme (ACE) and chitinases. This document details synthetic methodologies, structure-activity relationships (SAR), and protocols for biological evaluation.
I. This compound-Based Angiotensin-Converting Enzyme (ACE) Inhibitors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation through the inhibition of angiotensin-converting enzyme (ACE) is a well-established therapeutic strategy for hypertension.[1] ACE inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] The this compound-2-carboxylic acid moiety has been successfully incorporated as a proline bioisostere in potent ACE inhibitors.[3][4]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The following diagram illustrates the classical RAS pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System and the site of ACE inhibition.
Quantitative Data: In Vitro Potency of this compound-Based ACE Inhibitors
The inhibitory activities of various this compound-containing ACE inhibitors are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of ACE by 50%.
| Compound ID | N-Ring Moiety | Zinc Binding Group | In Vitro IC50 (nM) | Reference |
| 1a (Captopril) | Proline | Sulfhydryl | 23 | [4] |
| 1c (Enalaprilat) | Proline | Carboxylate | 1.2 | [4] |
| CI-907 (Indolapril) | Octahydroindole-2-carboxylic acid | Carboxylate | 1.8 | [3][4] |
| Analog 1 | This compound-1-carboxylic acid | Carboxylate | 1.5 | [3] |
| Analog 2 | Octahydro-3-oxoisoindole-1-carboxylic acid | Carboxylate | 2.5 | [3] |
Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
This protocol describes the synthesis of a key intermediate for perindopril (B612348), an ACE inhibitor.[5][6]
Objective: To synthesize (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from indoline-2-carboxylic acid.
Materials:
-
Indoline-2-carboxylic acid
-
Methanol
-
Rhodium-aluminum oxide (Rh/Al₂O₃) catalyst
-
Thionyl chloride
-
Benzyl (B1604629) alcohol
-
Hydrogenation apparatus
-
Standard laboratory glassware and purification equipment
Procedure:
-
Hydrogenation:
-
In a hydrogenation vessel, dissolve indoline-2-carboxylic acid in methanol.
-
Add the Rh/Al₂O₃ catalyst.
-
Pressurize the vessel with hydrogen gas and heat to carry out the hydrogenation, reducing the aromatic ring.[5]
-
Monitor the reaction for the uptake of hydrogen to determine completion.
-
After the reaction, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[5][6]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as 1,2-dimethoxyethane (B42094) and water, to yield the pure L-Octahydroindole-2-carboxylic acid.[6]
-
-
Esterification (for coupling):
-
The resulting carboxylic acid can be esterified, for example, with benzyl alcohol in the presence of thionyl chloride, to yield the benzyl ester, which is a key intermediate for coupling with the second fragment of perindopril.[5]
-
II. Octahydroisoindolone-Based Chitinase (B1577495) Inhibitors
Chitinases are enzymes that degrade chitin (B13524), a key component of fungal cell walls and the exoskeletons of many invertebrates.[7] As chitin is absent in mammals, chitinase inhibitors are attractive targets for the development of antifungal and antiparasitic agents.[8] The octahydroisoindolone scaffold has been explored as a potential core for the design of selective chitinase inhibitors.[9][10]
Fungal Chitin Metabolism and Inhibition
The following diagram illustrates the role of chitinases in fungal cell wall remodeling and the proposed mechanism of inhibition.
Caption: Role of chitinase in fungal cell wall remodeling and its inhibition.
Quantitative Data: Predicted In Vitro Potency of Octahydroisoindolone-Based Chitinase Inhibitors
The following data for octahydroisoindolone derivatives are based on in silico molecular docking studies and a mathematical model for IC50 prediction against Aspergillus fumigatus chitinase B1 (AfChiB1).[9][10]
| Compound ID | Scaffold Modifications | Predicted IC50 (µM) | Reference |
| Candidate 1 | Various substitutions | 60-200 | [9][10] |
| Candidate 2 | Various substitutions | 60-200 | [9][10] |
| Candidate 3 | Various substitutions | 60-200 | [9][10] |
| Candidate 4 | Various substitutions | 60-200 | [9][10] |
| Candidate 5 | Various substitutions | 60-200 | [9][10] |
Experimental Protocol: In Vitro Chitinase Inhibition Assay (Fluorometric)
This protocol is suitable for determining the IC50 values of potential chitinase inhibitors.[11][12][13]
Objective: To measure the in vitro inhibitory activity of a test compound against a purified chitinase.
Materials:
-
Purified chitinase (e.g., from Serratia marcescens or recombinant human chitinase)
-
Fluorogenic chitin substrate (e.g., 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)
-
Test compound (e.g., octahydroisoindolone derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Allosamidin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Prepare a working solution of the chitinase enzyme in cold assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Execution:
-
Add 2 µL of the diluted inhibitor (or DMSO for vehicle control) to the wells of the 96-well plate.
-
Add 48 µL of the chitinase enzyme solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[11][12]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.[11]
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 2 minutes) for a duration of 30-60 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Experimental Workflow: Chitinase Inhibition Assay
The following diagram outlines the key steps in the chitinase inhibition assay.
Caption: Experimental workflow for the in vitro chitinase inhibition assay.
III. Future Directions: this compound-Based Kinase Inhibitors
While the this compound scaffold has been successfully applied to ACE and chitinase inhibitors, its potential in other enzyme families, such as kinases, remains an area for further exploration. The rigid bicyclic structure of the this compound core could serve as a valuable template for the development of novel kinase inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammation.[14][15] Future research could focus on the design and synthesis of this compound derivatives targeting specific kinase families and the elucidation of their structure-activity relationships.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on the discovery of novel chitinase inhibitors based on natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octahydroisoindole Derivatives in GPCR Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of octahydroisoindole (B159102) and its related derivatives as scaffolds for designing potent and selective ligands for G-protein coupled receptors (GPCRs). This document includes quantitative binding and functional data for representative compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Octahydroisoindoles as GPCR Ligands
The this compound scaffold is a versatile, saturated bicyclic amine that has garnered interest in medicinal chemistry as a privileged structure for targeting various GPCRs, including dopamine (B1211576), serotonin, and opioid receptors. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with receptor binding pockets, leading to high affinity and selectivity. Modifications of the this compound core, such as the introduction of aromatic substituents and amide functionalities, have yielded compounds with significant potential for the development of novel therapeutics for neurological and psychiatric disorders.
Data Presentation: Quantitative Analysis of this compound and Related Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (pKi) of selected isoindolone and other related amide derivatives at key GPCR targets.
Table 1: Binding Affinities (Ki) of Amide Derivatives for Dopamine D2 and D3 Receptors
| Compound ID | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D2/D3 Selectivity |
| 44 | 49.3 ± 11.2 | 1108 ± 104 | 22 |
| 45 | 25.1 ± 5.5 | 621 ± 143 | 25 |
| 46 | 31.9 ± 7.2 | 906 ± 169 | 28 |
| 47 | 1.9 ± 0.4 | - | - |
Data extracted from a patent application; it is not specified if these compounds contain an this compound core, but they are presented as examples of amide derivatives targeting dopamine receptors[1].
Table 2: Binding Affinities (pKi) of Halogenated Isoindolone Derivatives for Serotonin Receptors [2]
| Compound ID | 5-HT2A pKi | 5-HT2B pKi | 5-HT2C pKi |
| 6 (Chloro) | 6.1 | 6.9 | 8.8 |
| 7 (Bromo) | 6.2 | 6.8 | 9.1 |
Note: pKi is the negative logarithm of the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical GPCR signaling cascade and the workflow for a competitive radioligand binding assay.
References
Application of Octahydroisoindole in the Synthesis of Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel neuroprotective agents to combat the rising prevalence of neurodegenerative diseases is a paramount challenge in medicinal chemistry. While various heterocyclic scaffolds have been explored, the rigid, bicyclic structure of the octahydroisoindole (B159102) core presents an underexplored yet promising framework for the design of new therapeutic agents. Its three-dimensional architecture allows for precise spatial orientation of pharmacophoric groups, potentially leading to enhanced target specificity and efficacy. This document outlines a proposed application of the this compound scaffold in the synthesis of novel neuroprotective agents, drawing parallels from the established neuroprotective activity of structurally related isoindoline-diones. The proposed mechanism of action centers around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3]
Proposed Synthetic Strategy: Diels-Alder Approach
A versatile and efficient method for the synthesis of the this compound core is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[4][5][6][7] This approach allows for the introduction of various substituents on both the diene and dienophile, enabling the creation of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for generating a library of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core via Diels-Alder Reaction and Hydrogenation
Objective: To synthesize the core cis-octahydroisoindole (B142279) scaffold.
Materials:
-
Substituted pyrrole (e.g., N-benzylpyrrole)
-
Substituted maleimide (e.g., N-phenylmaleimide)
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask, dissolve the substituted pyrrole (1.0 eq) and substituted maleimide (1.0 eq) in toluene.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure to yield the crude Diels-Alder adduct.
-
Purify the adduct by column chromatography on silica (B1680970) gel.
-
Catalytic Hydrogenation: Dissolve the purified adduct in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound core. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Neuroprotective Activity Screening in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neuroprotection.[8][9][10]
Objective: To assess the neuroprotective effects of synthesized this compound derivatives against oxidative stress.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Synthesized this compound derivatives
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic insult
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9][11]
-
-
Intracellular Reactive Oxygen Species (ROS) Assay:
-
Seed cells in a 96-well black plate.
-
Pre-treat with synthesized compounds as described above.
-
Load the cells with DCFH-DA (10 µM) for 30 minutes.
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify intracellular ROS levels.[9][12][13]
-
Proposed Mechanism of Action: Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses.[1][2][3][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. We hypothesize that novel this compound derivatives will act as activators of this protective pathway.
Caption: Proposed mechanism of neuroprotection via the Nrf2 signaling pathway.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the neuroprotective assays.
Table 1: Cell Viability (MTT Assay) Data
| Compound ID | Concentration (µM) | % Cell Viability (vs. H₂O₂ control) |
| Control | - | 100 ± 5.0 |
| H₂O₂ (100 µM) | - | 50 ± 4.2 |
| Compound X | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| Compound Y | 1 | Data |
| 10 | Data | |
| 50 | Data |
Table 2: Intracellular ROS Levels (DCFH-DA Assay)
| Compound ID | Concentration (µM) | % ROS Production (vs. H₂O₂ control) |
| Control | - | Baseline |
| H₂O₂ (100 µM) | - | 100 ± 8.5 |
| Compound X | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| Compound Y | 1 | Data |
| 10 | Data | |
| 50 | Data |
Conclusion
The this compound scaffold represents a valuable, yet underutilized, starting point for the development of novel neuroprotective agents. The synthetic accessibility via the Diels-Alder reaction allows for the creation of diverse chemical libraries. The proposed screening cascade using SH-SY5Y cells will enable the identification of lead compounds with potent neuroprotective activity, likely mediated through the activation of the Nrf2 signaling pathway. Further investigation into the SAR and optimization of lead compounds could pave the way for a new class of therapeutics for neurodegenerative diseases.
References
- 1. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 10. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
Application Notes and Protocols for the Development of Octahydroisoindole-Based Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The isoindole scaffold and its derivatives have garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutic agents, including those with anticancer properties.[1][2][3] The saturated octahydroisoindole (B159102) core, a bicyclic amine, presents a rigid three-dimensional structure that is advantageous for creating compounds with specific spatial arrangements for optimal target binding. While extensive research has been conducted on isoindole and isoindole-1,3-dione derivatives, the exploration of this compound-based compounds as anti-cancer agents is an emerging area. These application notes provide a comprehensive guide to the synthesis, in vitro and in vivo evaluation of this compound-based compounds, drawing upon established methodologies for related isoindole structures due to the limited specific data on their saturated counterparts.
Data Presentation: Cytotoxicity of Isoindole Derivatives
The following tables summarize the in vitro anticancer activity of various isoindole derivatives, which can serve as a benchmark for newly synthesized this compound-based compounds. It is important to note that the biological activity of the saturated this compound core may differ from its unsaturated isoindole counterpart.
Table 1: Cytotoxicity of Isoindole-1,3-dione Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (containing azide (B81097) and silyl (B83357) ether) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [4] |
| Compound 9 | HeLa (Cervical Cancer) | Cell-selective activity | [4] |
| Compound 11 | HeLa (Cervical Cancer) | Cell-selective activity | [4] |
| Compound 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM | [4] |
| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxic effect | [5] |
| Compound 13 (containing -OTBDMS and -Br) | Caco-2 (Colorectal Adenocarcinoma) | Higher activity than cisplatin | [6] |
| Compound 13 (containing -OTBDMS and -Br) | MCF-7 (Breast Adenocarcinoma) | Higher activity than cisplatin | [6] |
| Compound 16 (containing -OTBDMS and -Br) | Caco-2 (Colorectal Adenocarcinoma) | Higher activity than cisplatin | [6] |
| Compound 16 (containing -OTBDMS and -Br) | MCF-7 (Breast Adenocarcinoma) | Higher activity than cisplatin | [6] |
Experimental Protocols
Synthesis of the this compound Scaffold and Derivatives
A common and effective method for synthesizing the cis-octahydro-1H-isoindole core involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide (B155146). This core can then be functionalized to generate a library of derivatives for screening.
Protocol 1.1: Synthesis of cis-Octahydro-1H-isoindole Hydrochloride
Materials:
-
cis-1,2,3,6-Tetrahydrophthalimide
-
Palladium on carbon (Pd/C) catalyst
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Hydrogen gas source
-
Celite
-
Hydrochloric acid solution
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature.
-
Stir the reaction mixture for several hours until hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydro-1H-isoindole.
-
Dissolve the crude free base in a suitable solvent and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield cis-octahydro-1H-isoindole hydrochloride.
Protocol 1.2: General Procedure for N-Functionalization of the this compound Core
Materials:
-
cis-Octahydro-1H-isoindole hydrochloride
-
Desired electrophile (e.g., alkyl halide, acyl chloride)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Suspend cis-octahydro-1H-isoindole hydrochloride in an anhydrous solvent.
-
Add the base to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the desired electrophile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-functionalized this compound derivative.
In Vitro Cytotoxicity Assays
Protocol 2.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
-
Cells and compounds as in the MTT assay
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for the desired time period.
-
Prepare a maximum LDH release control by adding the lysis solution provided in the kit to control wells 45 minutes before the assay.
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.[7]
In Vivo Antitumor Activity
Protocol 3.1: Xenograft Tumor Model in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of test compounds.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Cancer cell line (e.g., A549-luc)
-
Matrigel
-
Test compounds
-
Vehicle solution
-
Calipers for tumor measurement
-
IVIS imaging system (for luciferase-expressing cells)
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.[8]
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the test compound or vehicle to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly.
-
For luciferase-expressing cells, perform bioluminescence imaging using an IVIS system to monitor tumor burden.[8]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that this compound-based anti-cancer agents might modulate, based on the known mechanisms of related indole (B1671886) and isoindole derivatives, as well as the experimental workflows described in these notes.
Caption: General workflow for the synthesis of an this compound derivative library.
Caption: Workflow for in vitro screening of this compound derivatives.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound agents.
Caption: Potential modulation of the MAPK/ERK pathway by this compound agents.
References
- 1. Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties | ScienceRise: Biological Science [journals.uran.ua]
- 7. In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Resolution of Octahydroisoindole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroisoindole (B159102) scaffolds are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical drugs. The stereochemistry of these molecules often plays a pivotal role in their pharmacological activity, with different enantiomers exhibiting distinct efficacy and safety profiles. Consequently, the development of robust and efficient methods for the chiral resolution of this compound enantiomers is of paramount importance in drug discovery and development.
These application notes provide detailed protocols and guidance on the three primary techniques for chiral resolution: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). The information presented is intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries, enabling the selection and implementation of the most suitable resolution strategy for their specific this compound derivatives.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and widely used method for separating enantiomers of ionizable compounds, such as amines.[1] This technique involves the reaction of a racemic mixture of an amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts.[2] These diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
General Principles
The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties. The choice of the chiral resolving agent and the crystallization solvent are critical parameters that determine the success of the resolution. Common chiral resolving agents for basic compounds like octahydroisoindoles include tartaric acid and its derivatives.[1]
Experimental Workflow
The general workflow for diastereomeric salt resolution is depicted below.
Protocol: Resolution of a Racemic this compound with (+)-Tartaric Acid (General Procedure)
This protocol provides a general guideline for the resolution of a racemic this compound using (+)-tartaric acid. The specific solvent, stoichiometry, and temperature will require optimization for each specific substrate.
Materials:
-
Racemic this compound derivative
-
(+)-Tartaric acid (or other suitable chiral acid)
-
Various organic solvents for screening (e.g., methanol, ethanol, isopropanol (B130326), acetone, ethyl acetate (B1210297), and mixtures with water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Screening for a Suitable Solvent:
-
In separate small test tubes, dissolve small, equimolar amounts of the racemic this compound and (+)-tartaric acid in different solvents.
-
Observe the formation of a precipitate upon standing at room temperature or upon cooling. The ideal solvent will show a significant difference in the solubility of the two diastereomeric salts.
-
-
Salt Formation and Crystallization:
-
Dissolve the racemic this compound (1.0 eq.) in the chosen optimal solvent with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent, (+)-tartaric acid (0.5 to 1.0 eq.), in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum. This is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) until the solution is alkaline (pH > 10) to liberate the free amine.
-
Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield one of the enantiomers.
-
-
Isolation of the Other Enantiomer:
-
The filtrate from the crystallization step contains the more soluble diastereomeric salt.
-
Evaporate the solvent from the filtrate.
-
Liberate the second enantiomer from the residue following the same procedure as in step 4.
-
-
Determination of Enantiomeric Excess (ee%):
-
Analyze the enantiomeric purity of both isolated enantiomers using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
-
| Parameter | General Range/Condition | Remarks |
| Resolving Agent | (+)-Tartaric acid, (-)-Tartaric acid, Dibenzoyl-D-tartaric acid, etc. | Choice depends on the specific this compound derivative. |
| Stoichiometry (Amine:Acid) | 1:0.5 to 1:1 | Needs to be optimized for optimal yield and enantiomeric excess. |
| Solvent | Alcohols (MeOH, EtOH), Ketones (Acetone), Esters (EtOAc), Water mixtures | A screening of solvents is crucial for success. |
| Temperature | Room temperature to cooling (0-5 °C) | Controls the rate of crystallization and can affect the purity. |
| Yield | Variable (theoretically max 50% for one enantiomer) | Dependent on the efficiency of crystallization and separation. |
| Enantiomeric Excess (ee%) | Variable | Can be improved by recrystallization of the diastereomeric salt. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and environmentally friendly technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures.[3] For this compound derivatives, this often involves the use of lipases to catalyze the enantioselective acylation of the amine or the hydrolysis of a corresponding amide or ester derivative.
General Principles
In a kinetic resolution, an enzyme reacts at a significantly different rate with the two enantiomers of a racemic substrate. This results in one enantiomer being converted to a product while the other remains largely unreacted. At approximately 50% conversion, one can ideally obtain the product and the unreacted starting material, both in high enantiomeric purity. Lipases are commonly employed due to their broad substrate scope and high enantioselectivity in organic solvents.[3]
Experimental Workflow
The general workflow for enzymatic kinetic resolution of an this compound derivative is illustrated below.
Protocol: Lipase-Catalyzed Resolution of a Racemic N-Acyl this compound (General Procedure)
This protocol outlines a general procedure for the enzymatic resolution of a racemic N-acylated this compound via hydrolysis. Optimization of the enzyme, solvent, and reaction conditions is essential.
Materials:
-
Racemic N-acyl this compound
-
Screening kit of lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Porcine pancreas)
-
Organic solvents (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Acylating agent (for acylation reactions, e.g., ethyl acetate, vinyl acetate)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Enzyme and Solvent Screening:
-
In an array of vials, place a small amount of the racemic N-acyl this compound.
-
To each vial, add a different lipase (B570770) and a solvent (or buffer for hydrolysis).
-
Incubate the vials with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reactions by TLC or chiral HPLC to identify the most selective enzyme and optimal solvent.
-
-
Preparative Scale Resolution:
-
To a solution of the racemic N-acyl this compound (1.0 eq.) in the chosen solvent, add the selected lipase (typically 10-50% by weight of the substrate).
-
For hydrolysis, add an appropriate amount of buffer. For acylation, add the acylating agent (1.0-5.0 eq.).
-
Stir the reaction mixture at the optimized temperature and monitor the conversion by HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Work-up and Separation:
-
Wash the filtered enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the product (the hydrolyzed amine or the newly formed amide) from the unreacted N-acyl this compound by column chromatography on silica (B1680970) gel.
-
-
Determination of Enantiomeric Excess (ee%):
-
Determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC.
-
| Parameter | General Range/Condition | Remarks |
| Enzyme | Lipases (CALB, P. cepacia), Proteases | Enzyme screening is critical for high enantioselectivity. |
| Substrate | N-acyl derivative or the free amine | The nature of the acyl group can influence selectivity. |
| Solvent | Organic solvents (Toluene, MTBE) for acylation; Buffer/organic co-solvent for hydrolysis | Choice of solvent can significantly impact enzyme activity and selectivity. |
| Acylating Agent | Ethyl acetate, Vinyl acetate | Vinyl acetate is often used as it produces a non-inhibitory byproduct. |
| Temperature | 25-50 °C | Affects reaction rate and enzyme stability. |
| Conversion | Aim for ~50% | Optimal for achieving high ee for both product and remaining substrate. |
| Enantioselectivity (E-value) | >20 is good, >100 is excellent | A measure of the enzyme's ability to discriminate between enantiomers. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Principles
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for their broad applicability.
Experimental Workflow
The workflow for chiral HPLC separation is straightforward.
Protocol: Chiral HPLC Separation of Octahydro-1H-indole-2-carboxylic Acid
This protocol details a method for the analytical separation of the enantiomers of octahydro-1H-indole-2-carboxylic acid, a derivative of this compound. This can be adapted for preparative scale separations.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) or Macrocyclic glycopeptide-based CSP |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds are often used. |
| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical columns. |
| Column Temperature | 20-40 °C |
| Detection | UV (if chromophore is present) or MS. |
| Injection Volume | 5-20 µL for analytical scale. |
Sample Preparation:
-
Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Method Development:
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Optimize the mobile phase composition (ratio of non-polar to polar solvent and concentration of additives) to improve resolution and reduce analysis time.
-
-
Analytical Separation:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers and calculate the resolution factor.
-
-
Preparative Separation (Optional):
-
Scale up the analytical method to a larger diameter preparative column.
-
Increase the flow rate and injection volume accordingly.
-
Collect the fractions corresponding to each enantiomer peak.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the isolated enantiomers.
-
| Parameter | Typical Value/Range | Remarks |
| Column Type | Polysaccharide (Cellulose/Amylose) | Broad applicability for a wide range of compounds. |
| Mobile Phase | Hexane/Isopropanol with additives | Normal phase is common for preparative separations. |
| Additives | TFA (for acids), DEA (for bases) | Improves peak shape and resolution. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation. |
| Loading Capacity | mg to g scale for preparative columns | Depends on the column size and the specific separation. |
| Purity | >99% ee achievable | Dependent on the resolution and fractionation efficiency. |
Summary and Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Resolution | Formation and separation of diastereomeric salts by crystallization.[1] | Scalable, cost-effective for large quantities, well-established. | Trial-and-error for conditions, not applicable to non-ionizable compounds, maximum 50% yield for one enantiomer. | Racemic amines and acids on a large scale. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective reaction.[3] | High enantioselectivity, mild reaction conditions, "green" chemistry. | Limited to substrates recognized by enzymes, requires screening, maximum 50% yield for one enantiomer (without racemization). | Functionalized compounds (alcohols, esters, amides) where high enantiopurity is required. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, applicable to a wide range of compounds, analytical and preparative scale, can achieve >99% ee. | Higher cost of chiral columns and solvents, lower throughput for preparative scale compared to crystallization. | Both analytical purity control and preparative separation of high-value compounds. |
Conclusion
The chiral resolution of this compound enantiomers is a critical step in the development of many pharmaceuticals. The choice of the most appropriate technique—diastereomeric salt resolution, enzymatic kinetic resolution, or chiral HPLC—depends on several factors, including the chemical nature of the substrate, the required scale of separation, cost considerations, and the desired level of enantiopurity. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively develop and implement a successful chiral resolution strategy for their specific this compound targets.
References
Large-Scale Synthesis of cis-Octahydro-1H-isoindole Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of cis-octahydro-1H-isoindole hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. Two primary synthetic routes are presented: one commencing from N-benzylphthalimide and the other from cis-hexahydrophthalic anhydride (B1165640). These methods are selected for their scalability, efficiency, and amenability to industrial production. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways and experimental workflows to ensure clarity and reproducibility.
Introduction
cis-Octahydro-1H-isoindole and its hydrochloride salt are pivotal building blocks in medicinal chemistry, notably serving as a core scaffold in the synthesis of a range of therapeutic agents. The stereochemistry of the cis-fused ring system is crucial for the biological activity of the final drug products. Therefore, robust and stereoselective synthetic methods are of high importance for pharmaceutical development and manufacturing. The protocols detailed herein describe two effective strategies for the large-scale production of this intermediate, focusing on yield, purity, and operational simplicity.
Synthetic Strategies
Two principal synthetic pathways for the large-scale production of cis-octahydro-1H-isoindole hydrochloride have been established and are detailed below.
Route 1: From N-Benzylphthalimide
This route involves a five-step sequence starting from readily available phthalimide (B116566). The key steps include N-benzylation, reduction of the phthalimide group, catalytic hydrogenation for debenzylation, and saturation of the aromatic ring, followed by salt formation. This method offers high stereoselectivity.[1]
Route 2: From cis-Hexahydrophthalic Anhydride
A more direct, two-step approach begins with cis-hexahydrophthalic anhydride. This route is often favored for its cost-effectiveness and reduced number of synthetic operations, making it highly suitable for industrial-scale production.[1]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of each synthetic route, providing a clear comparison of yields and conditions.
Table 1: Quantitative Data for Route 1 (N-Benzylphthalimide Pathway)
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | N-Benzylation of Phthalimide | Phthalimide, KOH, Benzyl (B1604629) Chloride | DMF | Room Temp. | 3 | >90 |
| 2 | Reduction to N-Benzyl-dihydroisoindole | N-Benzylphthalimide, LiAlH₄ | Anhydrous Ether/THF | Reflux | 4-6 | ~85 |
| 3 & 4 | Hydrogenation & Debenzylation | N-Benzyl-dihydroisoindole, Pd/C, H₂ | Ethanol (B145695) | 50-60 | 12-16 | High |
| 5 | Hydrochloride Salt Formation | cis-Octahydro-1H-isoindole, HCl | Isopropanol (B130326)/Ether | 0 - Room Temp. | 1 | >95 |
Table 2: Quantitative Data for Route 2 (cis-Hexahydrophthalic Anhydride Pathway)
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Imide Formation | cis-Hexahydrophthalic Anhydride, Urea (B33335) | None (Melt) | 150-160 | 2-3 | 71.9[1] |
| 2 | Reduction to Amine & Salt Formation | cis-Hexahydrophthalimide, LiAlH₄, then H₂O (Steam Distillation) | Anhydrous Ether/THF | Reflux | 6-8 | 78.3[1] |
Experimental Protocols
4.1. Route 1: Detailed Protocol from N-Benzylphthalimide
Step 1: Synthesis of N-Benzylphthalimide
-
To a stirred solution of phthalimide (1.0 eq) in N,N-dimethylformamide (DMF), add powdered potassium hydroxide (B78521) (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour.
-
Add benzyl chloride (1.05 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield N-benzylphthalimide.
Step 2: Reduction of N-Benzylphthalimide to N-Benzyl-2,3-dihydro-1H-isoindole
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add N-benzylphthalimide (1.0 eq) in small portions to the stirred suspension.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it with ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-benzyl-2,3-dihydro-1H-isoindole.
Step 3 & 4: Catalytic Hydrogenation to cis-Octahydro-1H-isoindole
-
Dissolve the crude N-benzyl-2,3-dihydro-1H-isoindole (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-60 °C.
-
Maintain stirring for 12-16 hours or until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-octahydro-1H-isoindole free base.
Step 5: Formation of cis-Octahydro-1H-isoindole Hydrochloride
-
Dissolve the crude cis-octahydro-1H-isoindole in isopropanol or diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in isopropanol or ethereal HCl dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate. Stir for an additional hour at 0-5 °C.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain cis-octahydro-1H-isoindole hydrochloride.
4.2. Route 2: Detailed Protocol from cis-Hexahydrophthalic Anhydride
Step 1: Synthesis of cis-Hexahydrophthalimide
-
Thoroughly mix cis-hexahydrophthalic anhydride (1.0 eq) and urea (1.1 eq) in a round-bottom flask.
-
Heat the mixture in an oil bath to 150-160 °C.
-
The mixture will melt and then solidify as the reaction proceeds. Maintain the temperature for 2-3 hours.
-
Cool the reaction mass to room temperature.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to obtain pure cis-hexahydrophthalimide.
Step 2: Reduction to cis-Octahydro-1H-isoindole Hydrochloride
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether or THF.
-
Add cis-hexahydrophthalimide (1.0 eq) portion-wise to the stirred suspension.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Set up the apparatus for steam distillation. Add water to the reaction mixture and steam distill the product.
-
Collect the distillate, which contains the cis-octahydro-1H-isoindole free base.
-
Acidify the distillate with hydrochloric acid to a pH of 1-2.
-
Concentrate the acidic solution under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure cis-octahydro-1H-isoindole hydrochloride.
Visual Diagrams
5.1. Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
5.2. Experimental Workflow
Caption: General experimental workflow.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and pyrophoric. Handle with extreme care under an inert atmosphere. Ensure all glassware is thoroughly dried before use. Quenching should be performed slowly and at a low temperature.
-
Benzyl Chloride: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrogen Gas: Hydrogen is highly flammable. Use appropriate high-pressure equipment and ensure there are no ignition sources in the vicinity.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Conclusion
The two synthetic routes outlined provide reliable and scalable methods for the production of cis-octahydro-1H-isoindole hydrochloride. The choice between the N-benzylphthalimide and the cis-hexahydrophthalic anhydride route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. The detailed protocols and quantitative data presented in this document are intended to facilitate the successful synthesis of this important pharmaceutical intermediate by researchers and drug development professionals.
References
Application Notes and Protocols for the Purification of Octahydroisoindole Derivatives by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of octahydroisoindole (B159102) derivatives using various chromatographic techniques. The focus is on providing practical guidance for researchers and scientists involved in the synthesis, purification, and characterization of these important pharmaceutical intermediates.
Introduction
This compound and its derivatives are key structural motifs found in a variety of biologically active compounds and are crucial intermediates in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1] The stereochemistry of these bicyclic structures is critical for their pharmacological activity, making the separation of diastereomers and enantiomers a vital step in the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of these compounds.[1][2]
Chromatographic Techniques for Purification
The choice of chromatographic technique depends on the specific properties of the this compound derivative, the nature of the impurities, and the desired scale of purification. Common methods include:
-
Reverse-Phase HPLC (RP-HPLC): Suitable for the separation of compounds based on their hydrophobicity. It is often used for the purification of reaction mixtures and the isolation of diastereomers.[1]
-
Chiral HPLC: Essential for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][4]
-
Flash Chromatography: A rapid and efficient method for preparative purification of multi-gram quantities of material, often used as a preliminary purification step before HPLC.
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes typical quantitative data for the purification of this compound derivatives based on published methods.
| Analyte | Chromatographic Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Purity Achieved | Reference |
| Octahydro-1H-indole-2-carboxylic acid isomers | RP-HPLC | Inertsil ODS-4 (C18), 250 x 4.6 mm, 5 µm | 10 mM Potassium Phosphate (B84403) Buffer (pH 3.0) | 1.5 | Refractive Index (RI) | >99% (for individual isomers) | [1] |
| SSS-octahydroindole-2-carboxylic acid and its stereoisomers (as PITC derivatives) | Chiral HPLC | Ultron ES-OVM, 150 x 4.6 mm, 5 µm | Acetonitrile (B52724) / Buffer | Not Specified | Not Specified | Baseline separation of 3 stereoisomers | [3] |
| General Octahydro-1H-isoindole hydrochloride | RP-HPLC | C18 | Acetonitrile / Water with TFA | Not Specified | UV (210-230 nm) | >95% | [2] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Diastereomer Separation of Octahydro-1H-indole-2-carboxylic Acid
This protocol is adapted from a method for the separation of diastereomers of octahydro-1H-indole-2-carboxylic acid.[1]
1. Materials and Reagents:
-
Crude octahydro-1H-indole-2-carboxylic acid mixture
-
Potassium dihydrogen phosphate (KH2PO4), HPLC grade
-
Orthophosphoric acid, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
HPLC system with a Refractive Index Detector (RID)
-
Inertsil ODS-4 (C18) column (250 mm x 4.6 mm, 5 µm particle size) or equivalent
2. Mobile Phase Preparation:
-
Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using diluted orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Sample Preparation:
-
Dissolve the crude sample in the mobile phase to a concentration of approximately 5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and collect the fractions corresponding to the desired diastereomers.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Enantiomeric Separation of SSS-Octahydroindole-2-carboxylic Acid (Following Derivatization)
This protocol outlines a general approach for chiral separation based on the derivatization method described for SSS-octahydroindole-2-carboxylic acid.[3]
1. Materials and Reagents:
-
Sample containing a racemic or diastereomeric mixture of octahydroindole-2-carboxylic acid
-
Phenyl isothiocyanate (PITC) for derivatization
-
Derivatization reaction solvent (e.g., a mixture of pyridine (B92270) and water)
-
Acetonitrile, HPLC grade
-
Buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer), HPLC grade
-
Chiral HPLC column (e.g., Ultron ES-OVM or similar protein-based chiral stationary phase)
-
HPLC system with a UV detector
2. Derivatization Procedure:
-
Dissolve the octahydroindole-2-carboxylic acid sample in the derivatization solvent.
-
Add PITC to the solution. The optimal molar ratio of PITC to the analyte should be determined experimentally.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to form the phenylthiocarbamoyl (PTC) derivatives.
-
Quench the reaction and prepare the sample for HPLC injection by diluting with the mobile phase.
3. Chromatographic Conditions:
-
Column: Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. The exact ratio needs to be optimized for the specific derivatives. A gradient elution may be required for optimal separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be optimized)
-
Injection Volume: 5 - 20 µL
-
Detector: UV detector at a wavelength suitable for the PTC derivative (e.g., 254 nm).
4. Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
-
Inject the derivatized sample.
-
Collect the fractions corresponding to the separated enantiomers.
-
Analyze the purity of each enantiomer.
-
The derivatizing group may need to be cleaved post-purification depending on the downstream application.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound derivatives.
References
- 1. longdom.org [longdom.org]
- 2. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 3. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Octahydroisoindole: A Versatile Scaffold for the Synthesis of Complex Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) core, a saturated bicyclic amine, represents a privileged scaffold in the synthesis of a diverse array of complex and biologically active natural products. Its rigid, three-dimensional structure provides an excellent starting point for the stereocontrolled construction of intricate molecular architectures. This document provides an overview of the application of this compound and its derivatives as key building blocks in the total synthesis of notable natural products, including detailed experimental protocols for key transformations and visualization of relevant biological pathways.
This compound in the Synthesis of Himbacine
Himbacine, a piperidine (B6355638) alkaloid isolated from the bark of Australian magnolias, is a potent muscarinic receptor antagonist and has been a target of significant synthetic interest due to its potential in Alzheimer's disease research.[1] The total synthesis of himbacine often employs a strategy that constructs the core this compound moiety early in the synthetic sequence.
Synthetic Strategy Overview
A common approach to the himbacine core involves an intramolecular Diels-Alder reaction to construct the tricyclic framework.[1][2] This key step is followed by further functionalization to complete the natural product.
General Workflow for Himbacine Synthesis
References
Application Notes: Catalytic Hydrogenation of Isoindole Precursors to Octahydroisoindole
Introduction
Octahydroisoindole (B159102) scaffolds are saturated bicyclic nitrogen heterocycles that are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Catalytic hydrogenation presents a direct and efficient method for the synthesis of these valuable structures from their unsaturated isoindole precursors. This application note provides a comprehensive overview of the catalytic systems and protocols for the complete reduction of the isoindole ring system. While direct literature on the complete hydrogenation of isoindoles to octahydroisoindoles is limited, extensive data from the analogous hydrogenation of indoles to octahydroindoles, as well as the partial hydrogenation of isoindoles, provides a strong foundation for the development of effective protocols.
Overview of Catalytic Systems
The catalytic hydrogenation of N-heterocycles like isoindoles typically involves the use of heterogeneous catalysts, most commonly platinum group metals supported on activated carbon.
-
Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for the hydrogenation of various functional groups, including the reduction of aromatic rings.[1] It has been successfully employed in the partial hydrogenation of isoindoline (B1297411) precursors to tetrahydroisoindoles.[2]
-
Platinum on Carbon (Pt/C): Pt/C is often more active than Pd/C for the hydrogenation of aromatic systems and is a suitable candidate for the complete saturation of the isoindole ring. It has been shown to catalyze the over-hydrogenation of indoles to octahydroindoles.[3]
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts: While less common for this specific transformation, rhodium and ruthenium catalysts, both in homogeneous and heterogeneous forms, have been utilized for the hydrogenation of N-heterocyclic compounds and may offer alternative reactivity and selectivity.[3]
The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to achieve high yields and selectivity for the desired this compound product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the catalytic hydrogenation of isoindole and indole (B1671886) precursors. This data is compiled from studies on the partial hydrogenation of isoindoles and the complete hydrogenation of indoles, providing a comparative basis for protocol development.
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Substituted Isoindoline | Pd/C | Formic Acid/Triethylamine (B128534) | Reflux | N/A (Transfer Hydrogenation) | 12 | N-Substituted 4,5,6,7-Tetrahydroisoindole | 80-95 | [2] |
| 2 | Indole | Pt/C | Water, p-TSA | Room Temp. | 4 | 2 | Indoline | >95 | [3] |
| 3 | Indole | Pt/C | Ethanol (B145695) | Room Temp. | 4 | 24 | Octahydroindole | Significant byproduct | [3] |
| 4 | 5-Chloroindole | Pt/Al₂O₃ | Water, p-TSA | Room Temp. | 20 | 6 | 5-Chloroindoline | 72 | [3] |
| 5 | 2,3-Disubstituted Indole | Pt/C | Water, p-TSA | Room Temp. | 20 | 24 | 2,3-Disubstituted Indoline | 65-85 | [3] |
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of isoindole precursors. Protocol 1 describes the partial hydrogenation to a tetrahydroisoindole, while Protocol 2 is an adapted procedure for the complete hydrogenation to an this compound, based on established methods for indole hydrogenation.
Protocol 1: Palladium-Catalyzed Transfer Hydrogenation of N-Substituted Isoindoline to N-Substituted 4,5,6,7-Tetrahydroisoindole
This protocol is based on the palladium-catalyzed formate (B1220265) reduction method.[2]
Materials:
-
N-Substituted Isoindoline
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the N-substituted isoindoline (1.0 eq).
-
Add a 5:2 mixture of formic acid and triethylamine (sufficient to dissolve the substrate).
-
Add 10% Pd/C (10 mol% Pd).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-substituted 4,5,6,7-tetrahydroisoindole.
Protocol 2: Platinum-Catalyzed Hydrogenation of N-Substituted Isoindoline to N-Substituted this compound (Adapted from Indole Hydrogenation)
This protocol is adapted from the complete hydrogenation of indole derivatives.[3][4] Higher pressures and a more active catalyst are typically required for full saturation of the benzene (B151609) ring.
Materials:
-
N-Substituted Isoindoline
-
5% Platinum on Carbon (Pt/C)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Magnetic or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Standard glassware for workup and purification
Procedure:
-
Place the N-substituted isoindoline (1.0 eq) and 5% Pt/C (5-10 mol% Pt) into a high-pressure hydrogenation vessel.
-
Add a suitable solvent such as ethanol or acetic acid (sufficient to ensure good mixing).
-
Seal the vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 50-80 °C) for 24-48 hours.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the vessel) and analyzing by GC-MS or NMR.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If acetic acid was used as the solvent, neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the N-substituted this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic hydrogenation of an isoindole precursor.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Drug Design with Octahydroisoindole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural complexity and chiral nature allow for the exploration of diverse chemical spaces, leading to the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for the in silico drug design of compounds based on the this compound scaffold, targeting a range of diseases including cancer, viral infections, and neurological disorders.
Introduction to this compound Scaffolds in Drug Discovery
This compound derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Their rigid, bicyclic structure provides a robust platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with protein targets. The stereochemistry of the scaffold can be controlled during synthesis, offering opportunities to develop stereoselective inhibitors.
General Workflow for In Silico Drug Design
The computational drug design process for this compound scaffolds typically follows a structured workflow, beginning with target identification and culminating in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This iterative process allows for the refinement of lead compounds to improve their potency, selectivity, and drug-like properties.
References
Troubleshooting & Optimization
"troubleshooting low yield in octahydroisoindole synthesis"
Welcome to the Technical Support Center for the synthesis of octahydroisoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Catalytic Hydrogenation of Phthalimide (B116566) Derivatives
This common route involves the reduction of a phthalimide or a partially saturated precursor like cis-1,2,3,6-tetrahydrophthalimide (B155146).
Q1: My catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide is slow or incomplete. What could be the issue?
A1: Several factors can affect the efficiency of the hydrogenation:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, PtO₂) may be old or deactivated. Use a fresh batch of catalyst for each reaction.
-
Hydrogen Pressure: The hydrogen pressure might be too low. While some hydrogenations proceed at atmospheric pressure, others may require higher pressures (e.g., 30-50 bar) to go to completion.[1]
-
Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol (B145695) or acetic acid are commonly used and often effective.
-
Purity of Starting Material: Impurities in the cis-1,2,3,6-tetrahydrophthalimide can poison the catalyst. Ensure your starting material is pure.
Q2: I am observing low yields after the reduction of a phthalimide derivative. Where could I be losing my product?
A2: Low yields can stem from the reaction itself or the workup procedure:
-
Over-reduction: In some cases, especially with more forcing conditions, the phthalimide ring can be opened, leading to undesired byproducts.[2]
-
Incomplete Reaction: Monitor the reaction by TLC or GC-MS to ensure all starting material is consumed.
-
Workup Losses: this compound is a secondary amine and can be somewhat water-soluble, especially in its protonated form. During aqueous workup, ensure the pH is basic (pH > 9) to keep the amine in its freebase form, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended.
Method 2: Diels-Alder Reaction followed by Reduction
This approach typically involves the [4+2] cycloaddition of a diene (like furan) with a dienophile (like maleimide) to form an adduct, which is then hydrogenated.
Q3: The yield of my Diels-Alder adduct between furan (B31954) and maleimide (B117702) is low. How can I improve it?
A3: The Diels-Alder reaction is an equilibrium process, and the position of the equilibrium is sensitive to reaction conditions:
-
Temperature: The reaction between furan and maleimide is often performed at or below room temperature, as the retro-Diels-Alder reaction becomes significant at higher temperatures.[3][4]
-
Solvent: While the reaction can be run neat, using a solvent can sometimes improve the outcome. Water has been shown to accelerate some Diels-Alder reactions of furan derivatives.[5]
-
Stoichiometry: Using a slight excess of one of the reactants can help drive the equilibrium towards the product.
-
Side Reactions: Maleimides can undergo polymerization at elevated temperatures. If heating is necessary, the addition of a radical inhibitor like hydroquinone (B1673460) can be beneficial.
Q4: I have successfully synthesized the Diels-Alder adduct, but the subsequent hydrogenation step is giving me a low yield of this compound. What are the critical parameters?
A4: The hydrogenation of the double bond in the Diels-Alder adduct can be challenging:
-
Catalyst Selection: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is commonly used for hydrogenating carbon-carbon double bonds.
-
Stereochemistry: The hydrogenation can lead to a mixture of stereoisomers. The choice of catalyst and reaction conditions can influence the diastereoselectivity.
-
Reaction Conditions: Similar to other hydrogenations, ensure adequate hydrogen pressure, active catalyst, and an appropriate solvent.
Method 3: Reductive Amination
This method could involve the reaction of a dicarbonyl compound, like 1,2-cyclohexanedicarboxaldehyde, with an amine source.
Q5: My reductive amination reaction is not producing the desired this compound. What are common pitfalls?
A5: Reductive amination is a powerful reaction, but requires careful control of conditions:
-
pH Control: The formation of the intermediate iminium ion is pH-dependent. The pH should be mildly acidic (typically 4-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Reducing Agent: A selective reducing agent is needed that reduces the imine/iminium ion but not the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices.
-
Reaction Temperature: The reaction is often carried out at room temperature. Higher temperatures can lead to side reactions.
-
One-pot vs. Two-step: While often performed as a one-pot reaction, sometimes isolating the intermediate imine before reduction can improve the yield.
Data Presentation
Table 1: Summary of Reaction Conditions for Selected this compound Synthesis Methods
| Synthetic Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrogenation of Azaphthalimide | N-Benzyl Azaphthalimide | [AgRe/Al₂O₃] | CPME | 130 | 40 | 98 | [1] |
| Reductive Amination | Cyclohexanone, Benzylamine | 4 wt% Au/CeO₂/TiO₂ | Toluene | 100 | 5 | 79 | [6] |
| Diels-Alder & Hydrogenation | 2,5-Bis(hydroxymethyl)furan, Maleimide | 10% Pd/C (for hydrogenation) | Water (for DA), Ethyl Acetate (for hydrogenation) | 60 (DA), 24 (H₂) | 16 (DA), 12 (H₂) | 51 (overall) | [7] |
| Phthalimide Reduction | Phthalimide | 10% Pd/C, Trifluoroacetic acid | Ethyl Acetate | Not specified | Not specified | Quantitative (to isoindolin-1-one) | [2] |
Experimental Protocols
Protocol 1: Synthesis of cis-Octahydro-1H-isoindole via Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
This protocol outlines a general procedure for the synthesis of cis-octahydro-1H-isoindole from its corresponding tetrahydro-precursor.
Materials:
-
cis-1,2,3,6-Tetrahydrophthalimide
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation vessel
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide (1 equivalent) in ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar) and heat to the appropriate temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for several hours, monitoring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydro-1H-isoindole.
-
The crude product can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.
Protocol 2: Diels-Alder Reaction of Furan and N-Phenylmaleimide
This protocol describes the formation of the Diels-Alder adduct, a precursor to a substituted this compound.
Materials:
-
Furan
-
N-Phenylmaleimide
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylmaleimide (1 equivalent) in methanol.
-
Add furan (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC to confirm the formation of the product.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting adduct can often be purified by recrystallization.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Octahydroisoindole Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the derivatization of octahydroisoindole (B159102). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of derivatizing this compound?
Derivatization is a chemical modification process used to enhance the properties of a compound for analysis. For this compound, derivatization is typically performed to:
-
Increase volatility and thermal stability for Gas Chromatography (GC) analysis.[1][2][3]
-
Improve detection sensitivity in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][4][5]
-
Enhance chromatographic resolution and peak shape.[1]
Q2: What are common derivatization methods for amine-containing compounds like this compound?
For compounds containing amine functional groups, the most common derivatization techniques are silylation and acylation.[2]
-
Silylation: This method replaces active hydrogen atoms in the amine group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives are more volatile and thermally stable.[1][2]
-
Acylation: This involves introducing an acetyl group using reagents such as acetic anhydride. This process also yields derivatives with improved chromatographic properties suitable for GC-MS analysis.[1]
Q3: Which key reaction parameters should be optimized for this compound derivatization?
Optimizing reaction conditions is crucial for maximizing yield and purity.[6] Key parameters to consider include:
-
Reaction Temperature: Temperature significantly affects the reaction rate.[7] Optimization is necessary to ensure the reaction proceeds to completion without degrading the analyte or derivative.[7][8]
-
Reaction Time: The duration of the reaction must be sufficient for complete derivatization.[8] Monitoring the reaction over time can help determine the optimal endpoint.[9]
-
Reagent Concentration: The stoichiometry of the derivatizing agent to the analyte is critical. An excess of the reagent is often used to drive the reaction to completion, but too much can lead to side reactions or interfere with analysis.[10]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence reaction efficiency. For instance, some reactions require anhydrous conditions as moisture can interfere with the derivatization process.[1][11]
Q4: How can I monitor the progress of the derivatization reaction?
Reaction progress can be monitored using chromatographic techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] These methods help determine if the starting material is being consumed and if the desired derivative is being formed, while also revealing the presence of any significant side products.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reagent concentration.[9] | Systematically optimize reaction conditions (temperature, time, stoichiometry). Start with conditions reported for similar compounds and adjust as needed.[12] |
| Poor Quality of Reagents: Impurities in starting materials or solvents, or degradation of the derivatizing agent.[9][12] | Use fresh, high-purity reagents and anhydrous solvents.[11][13] Ensure the derivatizing agent has not expired or degraded. | |
| Presence of Moisture: Water can quench the derivatization reaction, especially in silylation.[1] | Ensure all glassware is thoroughly dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] | |
| Formation of Multiple Products / Impurities | Side Reactions: The derivatizing agent may react with other functional groups or impurities in the sample matrix.[4] | Purify the initial this compound sample before derivatization. Lowering the reaction temperature can sometimes improve selectivity.[9] |
| Product Degradation: The derivatized product may be unstable under the reaction or work-up conditions. | Minimize exposure to harsh acidic or basic conditions during work-up.[11] Analyze the product promptly after derivatization. | |
| Hydrolysis of Derivative: The nitrile group can be hydrolyzed under acidic or basic conditions, especially during prolonged reaction times or harsh work-ups.[11] | Promptly neutralize the reaction mixture during work-up and minimize exposure to strong acids or bases.[11] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the reaction time or temperature.[13] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[9] |
| Inefficient Reagent: The chosen derivatizing agent may not be reactive enough for this compound. | Consider a more reactive derivatizing agent or the addition of a catalyst. For example, pyridine (B92270) is often used as a catalyst in acetylation.[1] | |
| Poor Chromatographic Peak Shape or Resolution | Sub-optimal Derivative Properties: The resulting derivative may still not be ideal for the chosen analytical method. | Experiment with a different derivatization technique (e.g., switch from silylation to acylation) to produce a derivative with better chromatographic properties.[1] |
| Issues with Analytical Column/Method: The problem may lie with the GC or HPLC method itself. | Optimize the temperature gradient (for GC) or mobile phase composition (for HPLC). Ensure the analytical column is appropriate and in good condition. |
Data Presentation: Impact of Reaction Conditions
The following table summarizes the expected impact of key parameters on the yield and purity of the derivatization product. This data is representative and should be optimized for your specific experimental setup.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | 40°C | Low | High | Slower reaction rate may lead to incomplete conversion. |
| 60°C | Optimal | Optimal | Balances reaction rate and minimizes side reactions/degradation.[14] | |
| 80°C | High | Low | Faster reaction but may increase the formation of degradation products.[7] | |
| Reaction Time | 30 min | Low | High | Insufficient time for the reaction to reach completion. |
| 60 min | Optimal | Optimal | Allows for complete conversion of the starting material without significant side product formation.[15] | |
| 120 min | High | Low | Increased risk of side reactions or product degradation over extended periods.[11] | |
| Reagent:Analyte Ratio | 1:1 | Low | High | Stoichiometric amount may not be enough to drive the reaction to completion. |
| 2:1 | Optimal | Optimal | A moderate excess of the derivatizing agent ensures complete reaction. | |
| 5:1 | High | Low | A large excess can lead to the formation of byproducts and complicate purification. |
Experimental Protocols
Protocol: Silylation Derivatization for GC-MS Analysis
This protocol provides a general procedure for the silylation of this compound.
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: If working with a biological matrix, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte. Evaporate the extract to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[1]
-
Derivatization:
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Logical workflow for troubleshooting low-yield derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 5. Optimizing Amino Acid Derivatization in Food Matrices | MDPI [mdpi.com]
- 6. azom.com [azom.com]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Octahydroisoindole Phosphonic Acids
Welcome to the technical support center for the synthesis of octahydroisoindole (B159102) phosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound phosphonic acids?
A1: The most prevalent and stereoselective method involves the nucleophilic addition of a phosphite (B83602) reagent, such as trimethyl phosphite, to a cyclic N-acyliminium ion intermediate derived from a corresponding octahydroisoindolone precursor.[1][2] This key step allows for the diastereoselective formation of the C-P bond. The resulting phosphonate (B1237965) ester is then hydrolyzed to the final phosphonic acid.
Q2: What are the critical factors influencing the diastereoselectivity of the phosphite addition to the N-acyliminium ion?
A2: The diastereoselectivity of this key step is highly dependent on the conformation of the cyclic N-acyliminium ion.[1][3] The facial selectivity of the nucleophilic attack is directed by the steric hindrance and electronic properties of the substituents on the bicyclic ring system.[4] Careful control of reaction conditions, including temperature and the choice of Lewis acid to generate the N-acyliminium ion, is crucial for maximizing the desired diastereomer.
Q3: What are the common methods for the final hydrolysis of the phosphonate ester to the phosphonic acid, and what are their respective advantages and disadvantages?
A3: The two primary methods for the hydrolysis of the phosphonate ester are acidic hydrolysis and the McKenna reaction (using bromotrimethylsilane (B50905) followed by alcoholysis).
-
Acidic Hydrolysis (e.g., concentrated HCl): This is a common and often effective method.[5][6] However, it can be harsh and may lead to side reactions, such as cleavage of the P-C bond, especially with sensitive substrates.[7]
-
McKenna Reaction (TMSBr): This is a milder method that often avoids the side reactions associated with strong acids, making it suitable for more delicate molecules.[7] The byproducts are volatile, simplifying purification.
Q4: I am having difficulty purifying my final this compound phosphonic acid. What are some common challenges and solutions?
A4: Phosphonic acids are often polar, hygroscopic, and can be difficult to crystallize, leading to purification challenges.[7] They may exist as sticky oils or amorphous solids. Here are some troubleshooting tips:
-
Chromatography: Due to their high polarity, normal-phase silica (B1680970) gel chromatography can be challenging. Reverse-phase chromatography or ion-exchange chromatography may be more effective.
-
Salt Formation: Conversion of the phosphonic acid to a salt (e.g., with an amine like dicyclohexylamine) can sometimes facilitate crystallization and handling.
-
Lyophilization: If the compound is water-soluble, lyophilization can be an effective method for obtaining a solid product, although it may still be hygroscopic.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound phosphonic acids.
Problem 1: Low Diastereoselectivity in the Phosphite Addition Step
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers (e.g., close to a 1:1 ratio) detected by 1H or 31P NMR. | 1. Incomplete formation of the N-acyliminium ion: The precursor may be reacting through a less selective pathway. | - Ensure anhydrous conditions, as water can quench the Lewis acid and the N-acyliminium ion.- Increase the equivalents of the Lewis acid (e.g., BF3·OEt2 or TiCl4) to drive the equilibrium towards the iminium ion.- Consider using a stronger Lewis acid. |
| 2. Epimerization of the chiral center adjacent to the nitrogen: The reaction conditions may be promoting the loss of stereochemical integrity at the α-carbon.[8][9] | - Lower the reaction temperature to minimize epimerization.- Reduce the reaction time.- Use a less coordinating solvent. | |
| 3. Unfavorable conformation of the N-acyliminium ion: The conformation of the intermediate may not be sufficiently biased for a highly stereoselective attack.[3] | - Modify the protecting group on the nitrogen to influence the conformational preference of the ring system.- Experiment with different Lewis acids, as they can influence the geometry of the intermediate. |
Problem 2: P-C Bond Cleavage During Phosphonate Ester Hydrolysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of phosphoric acid (H3PO4) or other phosphorus-containing byproducts in the final product, often observed as a signal around 0 ppm in the 31P NMR spectrum.[7] | Harsh acidic conditions: Concentrated hydrochloric or hydrobromic acid at elevated temperatures can lead to the cleavage of the P-C bond.[7] | - Switch to a milder hydrolysis method, such as the McKenna reaction using bromotrimethylsilane (TMSBr) followed by methanolysis. This is generally the preferred method for sensitive substrates.- If using acidic hydrolysis, reduce the reaction temperature and time. Monitor the reaction closely by TLC or NMR to stop it upon completion of the ester hydrolysis before significant P-C bond cleavage occurs.- Use a lower concentration of the acid. |
Problem 3: Incomplete Reaction or Formation of Other Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| Unreacted starting material (octahydroisoindolone precursor) remains after the reaction. | Insufficient activation: The N-acyliminium ion may not be forming efficiently. | - Increase the amount of Lewis acid and/or the reaction temperature slightly.- Ensure all reagents are pure and anhydrous. |
| Formation of a byproduct with a mass corresponding to the addition of the phosphite to the Lewis acid or other electrophilic species. | Side reactions of the phosphite: Trialkyl phosphites are nucleophilic and can react with other electrophiles present. | - Add the phosphite slowly to the reaction mixture containing the generated N-acyliminium ion to maintain a low concentration of the phosphite.- Ensure the Lewis acid is fully complexed with the octahydroisoindolone precursor before adding the phosphite. |
Experimental Protocols
Key Experiment: Diastereoselective Addition of Trimethyl Phosphite to an N-Acyliminium Ion
This protocol is a general representation based on the synthesis of this compound phosphonic acid derivatives.[1]
Materials:
-
N-protected octahydroisoindolone precursor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate (BF3·OEt2))
-
Trimethyl phosphite
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Dissolve the N-protected octahydroisoindolone precursor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid (e.g., 1.5 equivalents of BF3·OEt2) to the solution and stir for 30 minutes to generate the N-acyliminium ion in situ.
-
Add trimethyl phosphite (e.g., 2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at the same temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the phosphonate ester.
Key Experiment: Hydrolysis of the Phosphonate Ester via the McKenna Reaction
This protocol describes a mild method for converting the phosphonate ester to the final phosphonic acid.
Materials:
-
This compound phosphonate ester
-
Anhydrous dichloromethane (DCM)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous methanol (B129727) (MeOH)
Procedure:
-
Dissolve the phosphonate ester in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSBr (e.g., 3.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by 31P NMR to confirm the formation of the bis(trimethylsilyl) phosphonate intermediate.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add anhydrous methanol to quench the reaction and hydrolyze the silyl (B83357) ester.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent and volatile byproducts under reduced pressure to yield the crude phosphonic acid.
-
The crude product can be further purified by recrystallization, trituration, or chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios reported for the key steps in the synthesis of this compound phosphonic acids. Note that specific values can vary significantly depending on the substrate and reaction conditions.
| Reaction Step | Product | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) | Reference |
| Addition of Trimethyl Phosphite to N-Acyliminium Ion | Dimethyl (octahydroisoindol-1-yl)phosphonate | 70-90% | >95:5 | [1] |
| Hydrolysis of Phosphonate Ester (McKenna Reaction) | (Octahydroisoindol-1-yl)phosphonic acid | 85-95% | N/A | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A flowchart outlining the logical steps for troubleshooting low diastereoselectivity.
Signaling Pathway of a Potential Side Reaction: P-C Bond Cleavage
Caption: The proposed mechanism for the acid-catalyzed cleavage of the P-C bond.
References
- 1. BJOC - Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations [beilstein-journals.org]
- 2. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]
- 3. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving diastereoselectivity in octahydroisoindole synthesis"
Welcome to the technical support center for octahydroisoindole (B159102) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in achieving high diastereoselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for the this compound core where diastereoselectivity is a critical issue? A1: A predominant method for constructing the this compound skeleton is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction involves a conjugated diene and a dienophile (an alkene) to form the unsaturated six-membered ring of the isoindole system.[1] The relative orientation of the dienophile's substituents as it approaches the diene determines the stereochemistry at the newly formed chiral centers, making this step critical for controlling diastereoselectivity.
Q2: What is the "Endo Rule" and how does it apply to the synthesis of this compound derivatives via the Diels-Alder reaction? A2: The Endo Rule is a principle in Diels-Alder reactions that predicts the major diastereomer. It states that the product derived from the endo transition state is typically favored over the exo product.[2] In the endo transition state, the substituents on the dienophile are oriented towards the pi-system of the diene. This orientation is stabilized by secondary orbital interactions between the orbitals of the substituent and the diene, lowering the energy of the transition state.[2] For this compound synthesis, this means that substituents on the dienophile will preferentially adopt an endo orientation, leading to a specific diastereomer.
Q3: Besides the Endo Rule, what are the key factors that influence diastereoselectivity? A3: The three most significant factors that can be manipulated to improve diastereoselectivity are:
-
Reaction Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) often increase diastereoselectivity by favoring the kinetically controlled product, which is typically the more stable endo transition state.[3][4]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the different transition states. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., dichloromethane (B109758), methanol) can reveal an optimal system for enhancing diastereoselectivity.[5][6]
-
Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction, often leading to higher rates and improved stereoselectivity. They coordinate to the dienophile, lowering its LUMO energy and potentially locking it into a conformation that favors one transition state over the other.[4]
Q4: My product appears to be degrading during work-up or purification. What could be the cause? A4: The isoindole ring system can be inherently unstable, especially if it is not fully saturated or contains certain substituents.[7] Decomposition can be accelerated by thermal stress (e.g., high temperatures during distillation) or exposure to acidic/basic conditions (e.g., on silica (B1680970) gel during column chromatography).[7] Consider using milder purification techniques, neutralizing the crude product before chromatography, or using a deactivated stationary phase.
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (d.r.)
You are obtaining a mixture of diastereomers (e.g., a poor endo:exo ratio) and need to favor the formation of a single isomer.
Possible Causes & Solutions:
-
Sub-optimal Reaction Temperature: The reaction may be running under thermodynamic control at a higher temperature, allowing for the formation of the less-desired but more stable diastereomer.
-
Inappropriate Solvent: The solvent may not be adequately differentiating the energies of the endo and exo transition states.
-
Absence or Incorrect Choice of Catalyst: Uncatalyzed reactions often show poor selectivity. The chosen Lewis acid may not be optimal for your specific substrate.
-
Troubleshooting Step: Screen a panel of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf, ZnCl₂). The size and nature of the Lewis acid can significantly influence the stereochemical outcome.[4]
-
Problem 2: Low or Inconsistent Yield
The desired product is forming with good diastereoselectivity, but the overall yield is low.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient activation or short reaction times.
-
Troubleshooting Step: If uncatalyzed, add a Lewis acid to increase the reaction rate. Monitor the reaction for a longer period using TLC or LC-MS to ensure all starting material is consumed.
-
-
Product Decomposition: The this compound product may be sensitive to the reaction or work-up conditions. This is a known issue with isoindole derivatives.[7]
-
Troubleshooting Step: Ensure the reaction quench is done at low temperature. Use a mild work-up, such as quenching with a saturated NaHCO₃ solution instead of a strong acid or base.[4] Purify quickly and avoid prolonged exposure to heat or silica gel.
-
-
Reagent Purity: Impurities in the starting materials or solvents, particularly water, can inhibit catalysts or cause side reactions.
-
Troubleshooting Step: Use freshly distilled solvents and ensure starting materials are pure and dry. Residual moisture can be particularly problematic for Lewis acid-catalyzed reactions.[9]
-
Data Presentation
The following table summarizes how reaction parameters can influence diastereoselectivity in a typical Lewis acid-catalyzed Diels-Alder reaction for forming a substituted cyclohexene (B86901) core, analogous to that in this compound synthesis.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | None | Toluene | 80 | 3:1 | 65 |
| 2 | None | Toluene | 25 | 5:1 | 60 |
| 3 | SnCl₄ (1.0) | CH₂Cl₂ | -78 | >20:1 | 92 |
| 4 | InCl₃ (0.2) | CH₂Cl₂ | -78 | 15:1 | 88 |
| 5 | ZnCl₂ (1.0) | THF | -78 | 10:1 | 85 |
| 6 | SnCl₄ (1.0) | THF | -78 | 8:1 | 89 |
Note: Data is representative and compiled to illustrate trends. Actual results will vary based on specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Cycloaddition
This protocol outlines a general method for achieving high diastereoselectivity in the synthesis of an N-substituted this compound precursor.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the dienophile (e.g., N-substituted maleimide) (1.0 equiv.) in anhydrous dichloromethane (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂) (1.1 equiv.) dropwise to the stirred solution. Stir for 15 minutes.
-
Diene Addition: Add the conjugated diene (1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 6 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
The following diagram outlines a decision-making process for systematically addressing poor diastereoselectivity in your reaction.
References
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Octahydroisoindole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of polar octahydroisoindole (B159102) derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of polar this compound derivatives in a question-and-answer format.
Question 1: My polar this compound derivative is showing significant peak tailing during normal-phase chromatography on a silica (B1680970) gel column. How can I improve the peak shape?
Answer:
Peak tailing with basic compounds like this compound derivatives on silica gel is often due to strong interactions with acidic silanol (B1196071) groups on the stationary phase.[1][2] Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[3][4] Common modifiers include:
-
Triethylamine (B128534) (TEA) at a concentration of 0.1-1%.[3]
-
Ammonia in methanol (B129727) (e.g., 0.5% NH4OH in MeOH).[4]
-
-
Alternative Stationary Phases: If peak tailing persists, consider switching to a different stationary phase that is less acidic or more inert.[2][3]
-
Alumina (B75360) (basic or neutral): This can be a good alternative to silica gel for basic compounds.[3]
-
Amine-functionalized silica: This type of stationary phase is designed to minimize interactions with basic compounds, often resulting in improved peak shapes.[2]
-
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the non-polar stationary phase is less likely to cause peak tailing for basic compounds.[1]
Question 2: My highly polar this compound derivative is not retained on a C18 reversed-phase column and elutes in the void volume. What can I do?
Answer:
Poor retention of highly polar compounds on traditional C18 columns is a common challenge.[5] The following techniques can improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3] It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[6]
-
Aqueous Normal-Phase (ANP) Chromatography: This technique uses reversed-phase columns but with a mobile phase that has a high organic content, similar to HILIC.[7]
-
Ion-Exchange Chromatography (IEC): If your this compound derivative is ionizable, IEC can be a powerful technique for purification.[1] It separates molecules based on their net charge.
Question 3: I am observing degradation of my this compound derivative during purification on a silica gel column. How can I prevent this?
Answer:
The acidic nature of silica gel can cause the degradation of sensitive compounds.[8][9] To address this:
-
Deactivate the Silica Gel: Pre-treat the silica gel column with a mobile phase containing a basic modifier like triethylamine to neutralize the acidic sites.[9]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or a bonded phase like C18.[3][9]
-
Minimize Contact Time: Use flash chromatography with a faster flow rate to reduce the time your compound is in contact with the silica gel.
-
Preliminary Stability Test: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[3]
Question 4: How can I remove highly polar, non-volatile impurities like DMSO or DMF from my final product?
Answer:
Residual high-boiling point polar solvents can be challenging to remove.[3] Here are some effective methods:
-
Aqueous Washes: Perform multiple extractions with water or brine to partition the polar solvents into the aqueous layer.[3]
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, lyophilization is an excellent method for removing water and other volatile impurities.[3]
-
Azeotropic Distillation: For DMF, azeotropic distillation with a solvent like toluene (B28343) can be effective.[3]
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives difficult to purify?
A1: The primary challenges in purifying polar this compound derivatives stem from their inherent polarity and basicity. Their polarity leads to strong interactions with polar stationary phases like silica gel, which can cause issues such as poor elution, peak tailing, and irreversible adsorption.[5][8] The basic nitrogen atom can interact with acidic sites on silica, leading to peak tailing and potential degradation.[2][4]
Q2: What are the most suitable chromatography techniques for purifying these compounds?
A2: The choice of technique depends on the specific properties of the derivative.
-
Reversed-Phase Chromatography (RPC): Often a good starting point, especially with a C18 column and a mobile phase of water/acetonitrile or water/methanol, often with modifiers like formic acid or TFA to improve peak shape.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for very polar compounds that are not well-retained in RPC.[3]
-
Ion-Exchange Chromatography (IEC): Ideal for charged this compound derivatives.[1]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[1]
Q3: How can I improve the success rate of crystallization for my polar this compound derivative?
A3: If your compound "oils out" or fails to crystallize, it could be due to supersaturation, rapid cooling, or the presence of impurities.[3] Try the following:
-
Add a small amount of hot solvent to dissolve the oil and allow it to cool slowly.[3]
-
Scratch the inside of the flask with a glass rod to create nucleation sites.[3]
-
Add a seed crystal of the pure compound.[3]
-
If impurities are preventing crystallization, a preliminary purification step by another method may be necessary.[3]
Data Presentation
Table 1: Comparison of Chromatography Techniques for Polar this compound Derivatives
| Purification Technique | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine[1] | Good for less polar derivatives. | Can cause peak tailing and degradation for basic compounds.[2][4] |
| Reversed-Phase Chromatography | C18 | Water/Acetonitrile with 0.1% Formic Acid | Good for a wide range of polarities, less likely to cause degradation.[1] | Very polar compounds may have poor retention. |
| HILIC | Silica, Diol, or Amine | Acetonitrile/Water (e.g., 95:5)[1] | Excellent for highly polar compounds. | Requires careful solvent selection for sample dissolution. |
| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient[1] | High capacity and excellent for charged compounds.[1] | Requires the compound to be charged; fractions may contain high salt concentrations.[1] |
| Supercritical Fluid Chromatography (SFC) | Various (chiral and achiral) | Supercritical CO2 with a polar co-solvent (e.g., methanol)[1] | Fast separations, low organic solvent use.[1] | Requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography for a Basic this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Add 0.5-1% triethylamine to the mobile phase to deactivate the silica.[10]
-
Column Packing: Pour the slurry into the chromatography column and apply gentle pressure to pack the bed. Ensure the column is packed uniformly without cracks or air bubbles.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.[11]
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system) to elute the compound of interest.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the compound's thermal stability.[10]
Protocol 2: HILIC for a Highly Polar this compound Derivative
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., silica, diol, or amine).
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a smaller percentage of an aqueous component (e.g., water or a buffer).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent mixture with a similar or weaker elution strength to prevent peak distortion.
-
System Equilibration: Equilibrate the HILIC column with the initial mobile phase for a sufficient time to ensure a stable baseline.
-
Injection and Elution: Inject the sample and begin the elution. A gradient elution, where the percentage of the aqueous component is gradually increased, is often used to elute compounds with a range of polarities.[1]
-
Detection and Fraction Collection: Monitor the elution using a suitable detector (e.g., UV or MS) and collect the fractions containing the purified compound.
-
Product Isolation: Combine the pure fractions and remove the solvents. Note that removing water from reversed-phase fractions can be time-consuming and may require lyophilization.[3]
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting common purification issues.
Caption: A logical flow for selecting an appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Octahydroisoindole Free Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octahydroisoindole (B159102) free base. The information is designed to help address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound free base, which was initially a colorless liquid/solid, has developed a yellow or brownish tint upon storage. What could be the cause?
A1: Discoloration of amine compounds like this compound free base upon storage is often an indication of oxidative degradation. Amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
Q2: I've observed a decrease in the purity of my this compound free base sample over time, as determined by HPLC analysis. What are the likely degradation pathways?
A2: The decrease in purity is likely due to chemical degradation. For this compound free base, the primary degradation pathways to consider are:
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of N-oxides, hydroxylamines, or other oxidation products.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates or carbamic acid salts. This can appear as a new impurity in your analysis.
-
Hydrolysis: While less common for a simple amine in the absence of other reactive groups, if the compound is in solution with reactive excipients or impurities, hydrolysis could be a factor.
Q3: Is this compound free base hygroscopic?
Q4: Should I store this compound as a free base or as a salt (e.g., hydrochloride salt)?
A4: For improved stability and handling, it is often recommended to store amines as their hydrochloride salts.[2] Salts are generally more crystalline, less volatile, and less susceptible to oxidative degradation and reaction with atmospheric CO2 compared to the free base form.[2][3] The free base can be generated from the salt shortly before use if required for a specific reaction.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram After Storage
-
Symptom: New peaks are observed in the HPLC chromatogram of an this compound free base sample that has been stored for a period.
-
Possible Cause: Degradation of the free base.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use LC-MS to obtain the mass of the impurity peaks. This can provide clues to their identity (e.g., an increase of 16 amu may suggest N-oxidation, while an increase of 44 amu could indicate reaction with CO2).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies on a fresh sample of this compound free base. This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Optimize Storage Conditions: Store the free base under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature (e.g., 2-8 °C).[2]
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in the results of biological assays using different batches or ages of this compound free base.
-
Possible Cause: The presence of varying levels of degradation products which may have different biological activities or may interfere with the assay.
-
Troubleshooting Steps:
-
Purity Analysis: Always analyze the purity of the this compound free base sample by a stability-indicating method (like HPLC) before use in an assay.
-
Use Freshly Prepared Solutions: Prepare solutions of the free base immediately before use. If the compound is stored as a salt, convert it to the free base just prior to the experiment.
-
Qualify New Batches: Before using a new batch of the compound, perform a comparative analysis (e.g., HPLC, NMR) against a well-characterized reference standard to ensure purity and identity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Free Base
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound free base in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of the free base at 60°C for 48 hours.
-
Dissolve the stressed solid in the solvent to the stock solution concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the free base to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method with a photodiode array (PDA) detector to ensure peak purity.[7]
-
Use LC-MS to identify the mass of the degradation products.
Table 1: Typical Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Salt formation, potential for ring opening under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Minimal degradation expected for a simple amine |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | N-oxides, hydroxylamines, imines |
| Thermal | 60°C (solid state) | 48 hours | Colored impurities due to slow oxidation |
| Photolytic | UV light (254 nm) | 24 hours | Radical-mediated degradation products |
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for this compound free base stability.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound free base.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijisrt.com [ijisrt.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Octahydroisoindole Production Scale-Up
Welcome to the technical support center for the scale-up of octahydroisoindole (B159102) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered when transitioning from laboratory-scale synthesis to pilot plant and manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this compound production?
A1: The primary challenge in scaling up this compound synthesis, which typically involves the catalytic hydrogenation of an isoindole precursor, is managing the reaction exotherm and ensuring consistent catalyst performance.[1] At larger scales, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more difficult.[1] This can lead to localized "hot spots" on the catalyst surface, which may result in over-reduction to undesired byproducts or catalyst deactivation.[2]
Q2: Why does the yield of this compound often decrease during scale-up?
A2: A drop in yield during the transition from lab to pilot or commercial scale is a common issue and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to poor contact between the substrate, hydrogen, and catalyst, resulting in incomplete conversion.[1] As mentioned, poor heat transfer can also promote side reactions.[1]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents, which are more significant at a larger scale.[2] The product itself, a secondary amine, can also inhibit catalyst activity.[2]
-
Hydrogen Availability: Ensuring adequate hydrogen dissolution and availability at the catalyst surface is more challenging in large reactors.
-
Extended Reaction Times: Longer processing times at scale can expose the product to thermal stress, potentially leading to degradation.[1]
Q3: How can I transition from chromatographic purification at the lab scale to a scalable method?
A3: While column chromatography is effective for small-scale purification, it is generally not economically viable for large-scale production.[1] The preferred method for purifying this compound at scale is crystallization .[1] This involves developing a robust crystallization process, often by screening various solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[3][4]
Q4: What are the critical safety considerations for the large-scale synthesis of this compound?
A4: The primary safety concerns revolve around the catalytic hydrogenation process:
-
Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. Proper reactor design, inerting procedures (e.g., with nitrogen or argon), and ventilation are crucial.
-
Catalyst Handling: Palladium on carbon (Pd/C), a common catalyst, can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[5] It should be handled under a wet, inert atmosphere.
-
Reaction Exotherm: As mentioned, the hydrogenation is exothermic. A thorough thermal hazard assessment is necessary to ensure that the cooling capacity of the reactor is sufficient to control the reaction temperature and prevent a runaway reaction.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
Symptoms:
-
The final isolated yield is significantly lower than that achieved at the lab scale.
-
High batch-to-batch variability is observed.
| Potential Cause | Troubleshooting Steps |
| Inefficient Mass Transfer (Poor Mixing) | - Increase agitation speed to improve hydrogen dispersion and substrate contact with the catalyst. - Evaluate the impeller design for suitability in gas-liquid-solid reactions. |
| Catalyst Poisoning | - Ensure the purity of starting materials, solvents, and hydrogen.[2] - Consider pre-treating the substrate to remove potential catalyst poisons. - If catalyst deactivation is suspected, increase catalyst loading as a temporary measure while investigating the root cause.[7] |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Increase hydrogen pressure to enhance the rate of hydrogenation.[2] |
| Product Degradation | - If the reaction is run at elevated temperatures, consider lowering the temperature to minimize thermal stress on the product.[1] - Minimize the overall reaction and work-up time. |
Issue 2: Formation of Impurities
Symptoms:
-
New or significantly higher levels of impurities are detected in the final product compared to the lab scale.
-
Difficulty in achieving the desired purity specification.
| Potential Cause | Troubleshooting Steps |
| Over-reduction | - Over-hydrogenation of the isoindole ring system can lead to byproducts.[2] - Optimize the reaction temperature and pressure to be as mild as possible while still achieving full conversion of the starting material. - Screen for a more selective catalyst. |
| Side Reactions from "Hot Spots" | - Improve reactor cooling and agitation to ensure uniform temperature distribution.[1] |
| Impurity Carryover from Starting Materials | - Implement stricter quality control on incoming raw materials.[8] - Consider an additional purification step for the starting material before use. |
| Degradation during Work-up or Isolation | - If the product is sensitive to acidic or basic conditions, use mild work-up procedures and minimize contact time.[1] - For purification by crystallization, ensure the chosen solvent does not cause degradation at elevated temperatures. |
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides a hypothetical comparison of parameters for the catalytic hydrogenation step in this compound synthesis, illustrating common changes observed during scale-up.
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Substrate Input | 50 g | 5 kg | Ensure consistent quality of raw materials.[9] |
| Catalyst Loading (5% Pd/C) | 5% w/w (2.5 g) | 5-7% w/w (250-350 g) | May need to increase catalyst loading to compensate for potential deactivation.[10][11] |
| Solvent (e.g., Ethanol) | 500 mL | 50 L | Solvent purity is critical to avoid catalyst poisoning. |
| Hydrogen Pressure | 50 psi | 50-75 psi | Higher pressure may be needed to overcome mass transfer limitations. |
| Temperature | 25-30 °C | 30-40 °C | Careful monitoring and control of the exotherm is crucial.[1] |
| Reaction Time | 4-6 hours | 8-12 hours | Longer times are often required due to mass transfer limitations. |
| Typical Yield | ~95% | 85-90% | A slight decrease in yield is common during scale-up.[12][13] |
| Key Impurity (e.g., Over-reduced byproduct) | <0.1% | 0.5-1.0% | Impurity levels may increase due to less efficient heat and mass transfer.[2][14] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of an Isoindole Precursor (Pilot Scale)
This protocol outlines a general procedure for the pilot-scale synthesis of this compound via catalytic hydrogenation.
Materials:
-
Isoindole precursor (e.g., cis-1,2,3,6-tetrahydrophthalimide)
-
Palladium on Carbon (5% Pd/C, 50% wet)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
100 L hydrogenator/reactor with temperature and pressure control, and a suitable agitator.
-
Catalyst filtration system.
Procedure:
-
Reactor Inerting: Purge the 100 L reactor with nitrogen to remove all oxygen.
-
Charging: Charge the reactor with the isoindole precursor (5 kg) and ethanol (50 L).
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C (300 g) in ethanol under a nitrogen atmosphere.
-
Catalyst Charging: Transfer the catalyst slurry to the reactor under nitrogen.
-
Hydrogenation:
-
Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to 60 psi.
-
Begin agitation and heat the reactor to 35 °C.
-
Monitor the reaction for hydrogen uptake and by in-process analysis (e.g., HPLC). The reaction is typically complete in 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric.[5]
-
Wash the catalyst cake with ethanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Crystallization
This protocol provides a general method for purifying crude this compound.
Procedure:
-
Solvent Screening: At the lab scale, perform a solvent screen to identify a suitable solvent or solvent system.[4][15] Good candidates will fully dissolve the crude product at an elevated temperature (e.g., 60-70 °C) but show low solubility at a lower temperature (e.g., 0-5 °C).
-
Dissolution: Transfer the crude this compound to a crystallizer vessel and add the chosen solvent. Heat the mixture with stirring until all the solid has dissolved.
-
Cooling: Slowly cool the solution over several hours to allow for the formation of well-defined crystals. A controlled cooling rate is crucial for achieving high purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. analytical-sales.com [analytical-sales.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of Ni-Loading Method on the Structure and the Catalytic Activity of NiO/SiO2-Al2O3 for Ethylene Oligomerization [mdpi.com]
- 12. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 13. asynt.com [asynt.com]
- 14. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
"avoiding racemization during octahydroisoindole functionalization"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of avoiding racemization and controlling stereochemistry during the functionalization of the octahydroisoindole (B159102) core.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when functionalizing a chiral this compound derivative?
A1: The most common cause of racemization or epimerization in this compound systems, particularly those containing a lactam (octahydroisoindol-1-one), is the deprotonation of a proton on a stereogenic carbon atom. This is most likely to occur at the carbon alpha (α) to the carbonyl group. The removal of this proton by a base generates a planar, achiral enolate intermediate. Subsequent reaction (e.g., protonation or reaction with an electrophile) can occur from either face of this planar intermediate, leading to a mixture of stereoisomers and a loss of enantiomeric or diastereomeric purity.[1]
Q2: Which positions on the this compound ring are most susceptible to racemization?
A2: The stereocenter at the bridgehead position adjacent to both the nitrogen and the carbonyl group (C7a in standard nomenclature) and the carbon adjacent to the carbonyl (C1) are particularly susceptible if they bear a proton. The acidity of this proton is increased by the adjacent electron-withdrawing carbonyl group, making it prone to abstraction by base, which initiates the racemization process.
Q3: How does temperature influence the loss of stereochemical integrity?
A3: Temperature is a critical factor. Higher reaction temperatures provide more energy for undesirable equilibrium processes to occur. This can allow a kinetically formed, stereochemically pure intermediate to revert to a more stable but achiral intermediate (like an enolate), or allow for the interconversion of diastereomers. Performing reactions at low temperatures (e.g., -78 °C) is one of the most effective strategies to "freeze out" these pathways and maintain stereochemical control by favoring the kinetically controlled product.
Q4: Can the choice of base directly lead to racemization?
A4: Absolutely. The choice of base is crucial. Strong, sterically hindered, non-nucleophilic bases like Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS) are preferred. These bases rapidly and irreversibly deprotonate the desired carbon at low temperatures to form a kinetic enolate. Weaker or less hindered bases (e.g., triethylamine (B128534) or sodium hydroxide) can establish an equilibrium, allowing the enolate to form reversibly, which provides an extended opportunity for racemization to occur.
Troubleshooting Guides
This section addresses specific issues encountered during the functionalization of chiral this compound scaffolds.
Problem 1: Loss of Diastereoselectivity During α-Alkylation of an Octahydroisoindolone
You have performed an α-alkylation on an enantiopure octahydroisoindolone (e.g., derived from a chiral auxiliary) and found that the product is a mixture of diastereomers instead of the single expected diastereomer.
Caption: Troubleshooting workflow for low diastereoselectivity.
Key Experimental Protocols & Data
Protocol: Diastereoselective α-Alkylation of a Chiral Octahydroisoindolone
This protocol is a representative method for achieving high diastereoselectivity in the alkylation of a bicyclic lactam, a core structure within many this compound derivatives. The strategy relies on kinetic enolate formation at low temperature.
Materials:
-
Chiral octahydroisoindol-1-one substrate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a solution in THF)
-
Electrophile (e.g., Benzyl (B1604629) bromide, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral octahydroisoindol-1-one substrate in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Deprotonation (Enolate Formation): Add the NaHMDS solution dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the sodium enolate occurs during this time.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Reaction: Continue stirring the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 4 hours depending on the electrophile.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water and ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
While specific data for the this compound core is dispersed, the following table, adapted from studies on analogous chiral bicyclic lactam systems, illustrates the critical impact of base and temperature on the stereochemical outcome of α-alkylation.
| Entry | Base | Temperature (°C) | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | NaHMDS | -78 | Benzyl Bromide | >95:5 |
| 2 | LDA | -78 | Methyl Iodide | >95:5 |
| 3 | KHMDS | -78 | Allyl Bromide | >95:5 |
| 4 | NaHMDS | -20 | Benzyl Bromide | 85:15 |
| 5 | NaOEt (Sodium Ethoxide) | 0 | Benzyl Bromide | 60:40 (major epimerization) |
This data is representative of trends observed in diastereoselective alkylations of similar N-acyl systems and highlights the necessity of strong, hindered bases and cryogenic temperatures.
Visualizing the Mechanism of Racemization
To effectively prevent racemization, it is essential to understand the underlying chemical mechanism. The following diagram illustrates how a chiral center alpha to a carbonyl can lose its stereochemical integrity through the formation of a planar enolate intermediate.
Caption: Mechanism of racemization via a planar enolate intermediate.
References
"optimizing catalyst loading for asymmetric octahydroisoindole synthesis"
Welcome to the technical support center for the asymmetric synthesis of octahydroisoindole (B159102) derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecular architectures. The information provided is centered around a modern photoredox-catalyzed asymmetric dearomative [3+2] cycloaddition of isoquinolines with enones, a powerful method for generating enantioenriched this compound core structures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the photoredox-catalyzed asymmetric synthesis of this compound derivatives?
A1: This method relies on a synergistic catalytic system that combines a visible-light-activated photoredox catalyst with a chiral Brønsted acid. The photoredox catalyst facilitates the single-electron reduction of the isoquinoline (B145761), generating a reactive radical intermediate. The chiral Brønsted acid then coordinates with the enone, creating a chiral environment that directs the subsequent [3+2] cycloaddition, leading to the formation of the this compound scaffold with high enantioselectivity.[1][2]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields can often be attributed to several factors. Ensure all reagents and solvents are strictly anhydrous, as moisture can quench reactive intermediates. The purity of the starting materials, particularly the isoquinoline and enone, is critical. Additionally, inefficient light penetration due to a poorly configured reactor setup or solution turbidity can significantly hamper the reaction rate. Finally, suboptimal catalyst loading or degradation of the photocatalyst can also lead to poor conversion.
Q3: I am observing poor enantioselectivity (low ee). What steps can I take to improve it?
A3: Poor enantioselectivity is typically linked to the chiral catalyst or the reaction conditions. Verify the enantiomeric purity of your chiral phosphoric acid. The choice of solvent can have a significant impact on the stereochemical outcome; a solvent screen is often a crucial optimization step.[3] Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[3] Also, ensure that the chiral catalyst is not degrading under the reaction conditions.
Q4: Can I use a different photocatalyst or chiral Brønsted acid than what is specified in the protocol?
A4: While other catalysts may work, the combination of the photocatalyst and the chiral Brønsted acid is often highly optimized for a specific transformation.[1][2] Different photocatalysts have varying redox potentials, which will affect the initial single-electron transfer step. Similarly, the structure of the chiral Brønsted acid is intricately linked to the stereochemical control of the reaction. Any substitution will likely require extensive re-optimization of the reaction conditions, including solvent, temperature, and catalyst loading.
Q5: How critical is the wavelength and intensity of the light source?
A5: The light source is a critical parameter in any photochemical reaction. The wavelength should correspond to the absorption maximum of the photocatalyst to ensure efficient excitation. The intensity of the light can influence the reaction rate; however, excessively high intensity can sometimes lead to catalyst degradation or the formation of side products. Consistent and uniform irradiation of the reaction mixture is key for reproducibility.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Degradation of Photocatalyst | Ensure the reaction is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst. Store the photocatalyst in a dark, inert environment. |
| Insufficient Light Penetration | Use a reaction vessel with a high surface-area-to-volume ratio. Ensure the reaction mixture is well-stirred and the concentration is not too high, which can cause turbidity. |
| Poor Quality Reagents | Purify starting materials (isoquinoline, enone) if necessary. Use freshly distilled, anhydrous solvents. |
| Incorrect Wavelength of Light | Verify that the emission wavelength of your light source matches the absorption spectrum of the photocatalyst used in the protocol. |
| Catalyst Incompatibility | If you have deviated from the established protocol, the chosen photocatalyst and chiral acid may not be compatible under the selected conditions. Revert to the validated catalyst system. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Racemic Background Reaction | A non-catalyzed or achirally catalyzed background reaction may be competing with the desired asymmetric pathway. Lowering the reaction temperature can often suppress the background reaction more than the catalyzed one. |
| Suboptimal Chiral Catalyst Loading | The concentration of the chiral Brønsted acid is crucial. Too low a loading may not be sufficient to control the stereochemistry effectively, while too high a loading can sometimes lead to catalyst aggregation or side reactions. It is advisable to screen a range of catalyst loadings. |
| Incorrect Solvent Choice | The solvent plays a critical role in the organization of the transition state.[3] Perform a solvent screen with a range of polar and non-polar aprotic solvents to find the optimal medium for high enantioselectivity. |
| Degradation of Chiral Catalyst | Ensure the chiral Brønsted acid is stable under the reaction conditions (light, temperature). If degradation is suspected, consider adding it in portions or using a more robust derivative if available. |
| Inaccurate ee Determination | Before extensive optimization, confirm that your analytical method (e.g., chiral HPLC) is properly validated. Analyze a racemic sample to ensure baseline separation of the enantiomers.[3] |
Data Presentation
Optimization of Catalyst Loading and Reaction Parameters
The following table summarizes the optimization of various parameters for the asymmetric dearomative [3+2] cycloaddition. The model reaction was between an isoquinoline derivative and an α-substituted vinyl phenylketone.
| Entry | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | CPA-1 | 10 | CH₂Cl₂ | 25 | 75 | 85 |
| 2 | CPA-1 | 5 | CH₂Cl₂ | 25 | 72 | 84 |
| 3 | CPA-1 | 10 | EtOAc | -20 | 90 | 95 |
| 4 | CPA-1 | 10 | THF | 25 | 68 | 80 |
| 5 | CPA-2 | 10 | EtOAc | -20 | 85 | 91 |
| 6 | CPA-1 | 10 | EtOAc | 0 | 92 | 90 |
Data is representative and compiled for illustrative purposes based on typical optimization trends in asymmetric catalysis.[1][2][4] CPA = Chiral Phosphoric Acid.
Experimental Protocols
General Protocol for Asymmetric Dearomative [3+2] Cycloaddition
To a dry Schlenk tube equipped with a magnetic stir bar were added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%), the photocatalyst (e.g., an iridium or organic dye-based catalyst, 0.002 mmol, 1 mol%), and the isoquinoline substrate (0.2 mmol, 1.0 equiv.). The tube was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (2.0 mL) was then added, followed by the enone (0.24 mmol, 1.2 equiv.) and a tertiary amine as a sacrificial electron donor (0.4 mmol, 2.0 equiv.). The reaction mixture was then stirred and irradiated with a blue LED lamp (λ = 450 nm) at the specified temperature. The reaction progress was monitored by thin-layer chromatography (TLC) or LC-MS. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative. The enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC).[1][2]
Visualizations
Caption: General experimental workflow for the photoredox-catalyzed synthesis.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Octahydroisoindole Hydrochloride Salt Formation
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on managing impurities during the formation and crystallization of octahydroisoindole (B159102) hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound hydrochloride?
Impurities can originate from several stages of the manufacturing process.[1] They are generally classified into three main categories:
-
Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[1] For this compound, this could include unreacted isoindole precursors or over-reduced derivatives.[2]
-
Inorganic Impurities: These are often metallic or non-metallic elements that may come from raw materials, catalysts (like Palladium or Platinum used in hydrogenation), or manufacturing equipment.[1][2]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]
Q2: What are genotoxic impurities (GTIs) and why are they a specific concern during hydrochloride salt formation?
Genotoxic impurities are compounds that can damage genetic material (DNA), potentially causing mutations or cancer.[3] They are a significant concern during the formation of hydrochloride salts, especially when using alcoholic solvents like methanol (B129727) or ethanol. The combination of hydrochloric acid (HCl) and an alcohol can generate small, reactive alkyl halides such as methyl chloride or ethyl chloride.[4][5] These are potent alkylating agents and are considered potential GTIs.[3] Regulatory agencies have very strict limits for such impurities.[3]
Q3: How can I control the formation of genotoxic impurities like alkyl chlorides?
Controlling the formation of these impurities is a critical aspect of process development. Key strategies include:
-
Temperature Control: Lowering the reaction temperature during the addition of HCl to an alcoholic solution can significantly minimize the formation of alkyl chlorides.[6]
-
Choice of Reagents: Using anhydrous HCl gas dissolved in a non-alcoholic solvent (like diethyl ether or ethyl acetate) can prevent the formation of alkyl halides altogether.[1][7]
-
Process Design: Introducing the salt formation step early in the synthesis can allow for subsequent purification steps to effectively remove any GTIs that may have formed.[3]
-
Volatility: Since many low-molecular-weight GTIs are volatile, processes involving solvent distillation or exchange can help remove them.[4]
Q4: What are the most effective analytical techniques for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying organic impurities. A reverse-phase C18 column with UV detection is commonly used.[2][8] Coupling HPLC with Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities.[9]
-
Gas Chromatography (GC): GC is the ideal technique for analyzing volatile organic impurities, particularly residual solvents.[1] It can also be used to detect volatile genotoxic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main compound and for identifying and characterizing impurities, especially if they are present at significant levels.[2][10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the purity of a crystalline solid by analyzing its melting point depression.[8]
Data Presentation
The following tables summarize key data relevant to the analysis and control of impurities.
Table 1: Classification of Potential Impurities in this compound HCl Synthesis
| Impurity Class | Potential Examples | Typical Source | Recommended Analytical Technique |
| Process-Related | Unreacted isoindole precursors, partially hydrogenated intermediates, isomeric by-products (e.g., trans-octahydroisoindole) | Incomplete reaction, side reactions during synthesis | HPLC, LC-MS |
| Genotoxic | Ethyl chloride, Methyl chloride | Reaction of HCl with ethanol/methanol solvent during salt formation | Headspace GC-MS |
| Residual Solvents | Ethanol, Methanol, Diethyl Ether, Ethyl Acetate, Toluene | Crystallization and washing steps | GC |
| Inorganic | Palladium (Pd), Platinum (Pt) | Hydrogenation catalysts | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Degradation | N-oxides | Oxidation of the amine | HPLC, LC-MS |
Table 2: Representative Performance Data for Purity Analysis by HPLC
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Note: These values are representative for a typical reverse-phase HPLC method and may vary based on the specific impurity, instrumentation, and conditions.[8] |
Troubleshooting Guides
Problem 1: The product separates as an oil or gummy sludge instead of a crystalline solid ("oiling out").
| Symptom | Potential Cause | Solution |
| A viscous liquid or sticky solid forms upon cooling or addition of an anti-solvent. | High Supersaturation: The solution is too concentrated, causing the solute to separate above its melting point. | Re-heat the mixture to dissolve the oil. Add a small amount (5-10%) of additional hot solvent and allow it to cool more slowly.[11] |
| Rapid Cooling: Cooling the solution too quickly prevents the molecules from arranging into an ordered crystal lattice. | Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| Presence of Impurities: Impurities can disrupt the crystallization process and inhibit crystal formation. | Try to purify the crude material first by another method (e.g., column chromatography) or add a small amount of activated charcoal to the hot solution to adsorb impurities before filtering and cooling.[12] | |
| Inappropriate Solvent: The hydrochloride salt may be too soluble or have a complex phase behavior in the chosen solvent system. | Experiment with different solvent systems. Common choices for amine hydrochlorides include ethanol/ether, isopropanol, or acetone.[7] |
Problem 2: The crystallization yield is very low.
| Symptom | Potential Cause | Solution |
| Very few crystals are formed, and the mother liquor still contains a significant amount of product. | Too Much Solvent: The compound remains highly soluble in the mother liquor even after cooling. | Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. For future experiments, use a smaller volume of the initial solvent. |
| Incomplete Precipitation: The final cooling temperature is not low enough, or the cooling time is too short. | Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., >30 minutes) to maximize crystal formation.[13] | |
| Inappropriate Anti-Solvent: If using an anti-solvent, it may not be sufficiently reducing the solubility of the product. | Select a different anti-solvent in which the product is less soluble. Add the anti-solvent slowly to the point of cloudiness, then allow it to stand. |
Problem 3: The final product does not meet purity specifications.
| Symptom | Potential Cause | Solution |
| HPLC analysis shows significant levels of impurities. | Ineffective Recrystallization: The chosen solvent may not be effectively separating the impurities from the main product. | Screen for a different recrystallization solvent where the impurity has high solubility and the desired product has low solubility at cold temperatures.[14] |
| Impurity Co-crystallization: The impurity is structurally very similar to the product and incorporates into the crystal lattice. | A second recrystallization may be necessary.[15] Alternatively, a different purification technique like column chromatography may be required.[2] | |
| Trapped Mother Liquor: Impurities are trapped within the crystal mass due to rapid or poor crystal growth. | Ensure slow cooling to promote the formation of well-defined crystals. After filtration, wash the crystals thoroughly with a small amount of the cold recrystallization solvent to remove residual mother liquor.[12] |
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Recrystallization
Objective: To purify crude this compound hydrochloride by removing process-related impurities.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Ethanol/Water mixture, Isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent should dissolve the compound when hot but not when cold. For this compound HCl, an ethanol/water mixture is a good starting point.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point.[12]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should begin. Do not disturb the flask during this initial growth period.[13]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.
Protocol 2: General HPLC Method for Purity Assessment
Objective: To determine the purity of an this compound hydrochloride sample and quantify its impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound HCl reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for amine analysis. A common choice is a gradient of:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Standard Preparation: Accurately prepare a stock solution of the this compound HCl reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity and a working standard for quantification (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to the same concentration as the working standard solution.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore)[2]
-
Injection Volume: 10 µL
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Equilibrate the column with the initial mobile phase. Inject a blank (solvent), followed by the standard solutions and the sample solution.
-
Data Analysis:
-
Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantify any specific known impurities by comparing their peak areas to that of a corresponding reference standard.
-
Mandatory Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]
- 3. asianjpr.com [asianjpr.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. afpm.org [afpm.org]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. DSpace [cora.ucc.ie]
Technical Support Center: Octahydroisoindole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of octahydroisoindole (B159102) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound synthesis.
Problem 1: Low or No Product Yield After Workup
Symptoms:
-
Minimal or no desired product is observed in the crude NMR or LC-MS analysis after the workup procedure.
-
TLC analysis of the crude product shows a faint spot or no spot corresponding to the this compound.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Product is water-soluble and lost in the aqueous layer. | This compound and its salts can have some water solubility. Before discarding the aqueous layers from your extraction, re-extract them with a different organic solvent (e.g., dichloromethane (B109758) or chloroform). You can also try salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1] |
| Incomplete reaction. | Before initiating the workup, ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Product degradation during workup. | Octahydroisoindoles can be sensitive to strong acids or bases. If your workup involves acidic or basic washes, this could lead to degradation. Test the stability of your product by exposing a small sample of the crude reaction mixture to the acidic or basic solution and monitoring it by TLC.[2] If instability is observed, use milder conditions, such as washing with a saturated solution of sodium bicarbonate or ammonium (B1175870) chloride.[3] |
| Volatile product lost during solvent removal. | If your this compound derivative has a low molecular weight, it might be volatile. When removing the solvent under reduced pressure (e.g., on a rotovap), use a lower temperature and be careful not to apply too high a vacuum. Check the solvent collected in the rotovap trap for your product.[2][1] |
| Formation of emulsions during extraction. | Emulsions are a common issue, especially with basic aqueous solutions. To break up an emulsion, you can try adding brine, adding more of the organic solvent, or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsified layer through a pad of Celite can help. |
Problem 2: Product Decomposes During Purification
Symptoms:
-
The product is visible in the crude analysis but is lost during column chromatography or distillation.
-
Multiple new impurity spots appear on the TLC after purification attempts.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Decomposition on silica (B1680970) or alumina (B75360) gel. | Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. If you suspect this is the issue, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar amine, like triethylamine (B128534), before packing the column. Alternatively, consider using a different stationary phase such as neutral alumina or a reverse-phase C18 silica.[3] |
| Thermal degradation during distillation. | If your this compound derivative is thermally labile, distillation may not be a suitable purification method. If distillation is necessary, use a high-vacuum setup, such as a short-path distillation apparatus, to lower the boiling point and minimize thermal exposure.[3] |
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a phthalimide (B116566) derivative to this compound is sluggish or incomplete. What can I do?
A1: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon) is fresh and active. Older catalysts can lose activity.
-
Catalyst Poisoning: The substrate or impurities in your starting material or solvent can poison the catalyst. Ensure your starting materials and solvent are pure.
-
Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others may require higher pressures. You can try increasing the hydrogen pressure.
-
Solvent: The choice of solvent can influence the reaction rate. Common solvents for this reduction include ethanol, methanol (B129727), and ethyl acetate (B1210297).
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious as this can also lead to side reactions.
Q2: How do I remove the hydrogenation catalyst after the reaction?
A2: The most common method is to filter the reaction mixture through a pad of Celite®. Celite is a diatomaceous earth that forms a fine filter bed, effectively trapping the solid catalyst particles. Ensure the Celite pad is thick enough to prevent the catalyst from passing through. After filtration, wash the Celite pad with the reaction solvent to recover any adsorbed product.
Q3: Should I isolate my this compound as a free base or a hydrochloride salt?
A3: This depends on the properties of your specific derivative and the requirements for the next step in your synthesis.
-
Free Base: The free base is often an oil and can be more soluble in organic solvents, which might be advantageous for subsequent reactions. However, free amines can be less stable and may be prone to oxidation or decomposition over time.
-
Hydrochloride Salt: Converting the free base to its hydrochloride salt typically results in a stable, crystalline solid that is easier to handle and store.[4] The salt form is also often more soluble in aqueous media.[4]
Q4: What is a standard procedure for forming the hydrochloride salt?
A4: A general procedure involves dissolving the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration.
Q5: I'm having trouble with the chromatographic purification of my this compound. What solvent systems are recommended for TLC and column chromatography?
A5: The optimal solvent system will depend on the polarity of your specific this compound derivative. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. You can gradually increase the proportion of ethyl acetate to increase the polarity of the mobile phase. For more polar compounds, a mixture of dichloromethane and methanol is often effective. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the spots on the TLC plate and improve the separation on the column.
Illustrative TLC Solvent Systems for Amines:
| Polarity of Compound | Suggested Solvent System |
| Non-polar | 5-20% Ethyl Acetate in Hexane |
| Moderately Polar | 30-70% Ethyl Acetate in Hexane |
| Polar | 2-10% Methanol in Dichloromethane |
| Very Polar | 5-10% of a 10% NH4OH in Methanol solution, mixed with Dichloromethane |
Note: These are starting points. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4 for optimal separation on a column.
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound Synthesis
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If reactive reagents such as metal hydrides were used, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with water to remove water-soluble impurities.
-
If acidic or basic byproducts are present, wash with a dilute solution of sodium bicarbonate (to remove acid) or dilute hydrochloric acid (to remove basic impurities), respectively. Be cautious as this compound is basic and will be extracted into the aqueous layer if a strong acid is used.
-
Finally, wash the organic layer with brine to help remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
Protocol 2: Formation of this compound Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (a commercially available solution of HCl in diethyl ether is often used) to the dissolved free base.
-
Precipitation: The hydrochloride salt should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent used for the precipitation to remove any soluble impurities.
-
Drying: Dry the hydrochloride salt under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the aqueous workup of this compound synthesis.
Caption: A logical troubleshooting workflow for diagnosing low product yield in this compound synthesis.
References
Technical Support Center: Protecting Groups in Octahydroisoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydroisoindoles. The selection of an appropriate protecting group for the nitrogen atom is critical for the success of multi-step syntheses of these valuable scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen atom in octahydroisoindole (B159102) synthesis?
The most frequently employed protecting groups for the nitrogen of the isoindole or isoindoline (B1297411) precursor to octahydroisoindoles are the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The benzyloxycarbonyl (Cbz) group is also utilized. The choice depends on the planned reaction sequence and the required stability of the protecting group.
Q2: When should I choose a Boc group over a Benzyl group?
The selection between a Boc and a Benzyl group is a critical strategic decision.
-
Choose Boc when:
-
Choose Benzyl when:
-
You need a robust protecting group that is stable to both acidic and basic conditions, as well as many organometallic reagents.
-
Your synthetic route involves deprotection via hydrogenolysis, which is a very clean and mild method.[3]
-
You are performing reactions where the presence of a bulky tert-butyl group might cause steric hindrance.
-
Q3: Can I use a Cbz group for this compound synthesis?
Yes, the benzyloxycarbonyl (Cbz) group is a viable option. It is stable under a variety of conditions and is readily removed by catalytic hydrogenolysis, similar to the benzyl group. The choice between Cbz and Bn can sometimes depend on the specific reagents used for their introduction and any subtle differences in their stability towards other reagents in your synthetic sequence.
Q4: What is an orthogonal protecting group strategy and why is it important in the synthesis of functionalized octahydroisoindoles?
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[4] This is crucial when synthesizing complex, functionalized octahydroisoindoles where different parts of the molecule need to be manipulated independently. For example, you might have an N-Boc protected this compound with a silyl-protected hydroxyl group on the carbocyclic ring. The silyl (B83357) group can be removed with fluoride (B91410) ions without affecting the Boc group, and the Boc group can be subsequently removed with acid without affecting the hydroxyl group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of octahydroisoindoles.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Incomplete N-protection of the isoindoline precursor. | The nitrogen atom of isoindoline is a secondary amine and can be sterically hindered. The chosen base may not be strong enough for complete deprotonation. | - Use a stronger base such as sodium hydride (NaH) for deprotonation before adding the protecting group reagent.- For Boc protection, consider using a catalyst like DMAP (4-dimethylaminopyridine) in small amounts.- Ensure anhydrous reaction conditions, as water can quench the base and the protecting group reagent. |
| The N-Boc group is cleaved during a reaction step. | The reaction conditions are too acidic. Even mild Lewis acids or prolonged exposure to protic solvents during purification (e.g., chromatography with TFA-buffered eluents) can lead to partial or complete deprotection.[5] | - If possible, switch to non-acidic reaction or workup conditions.- Neutralize acidic reaction mixtures promptly upon completion.- For chromatography, consider using a different buffer system (e.g., ammonium (B1175870) acetate) or minimize the exposure time to acidic eluents.[5] Lyophilization can be a gentler method for solvent removal than evaporation under heat.[5] |
| Difficulty in cleaving the N-Benzyl group by hydrogenolysis. | The catalyst may be poisoned or deactivated. The substrate may contain functional groups that are incompatible with hydrogenation (e.g., alkynes, nitro groups). The catalyst may not have sufficient access to the N-Bn bond due to steric hindrance. | - Use a fresh, high-quality palladium catalyst (e.g., Pd/C or Pd(OH)₂/C).- Ensure the substrate is pure and free of catalyst poisons (e.g., sulfur-containing compounds).- Increase the hydrogen pressure and/or reaction temperature.[3]- Consider using a transfer hydrogenation method with a hydrogen donor like ammonium formate.- The addition of an acid, such as acetic acid, can sometimes facilitate the debenzylation of hindered amines.[6] |
| Side reactions during N-acylation of the this compound. | The nitrogen of the this compound is nucleophilic and can react with various electrophiles. If the acylation is performed on an unprotected this compound, over-acylation or reaction at other sites could occur. | - For controlled acylation, it is often best to perform this on the deprotected this compound as the final step or to use an orthogonal protecting group strategy if other functional groups are present.- Use mild acylating agents and control the stoichiometry carefully. |
| Low yield in the synthesis of a functionalized this compound. | This can be due to a variety of factors, including an inappropriate protecting group strategy. For instance, the protecting group might not be stable enough for the entire reaction sequence, leading to side products. | - Re-evaluate the entire synthetic route and the stability of the chosen protecting group under each reaction condition.- Consider if an orthogonal protecting group strategy is necessary to avoid unwanted reactions with other functional groups. |
Data Summary
| Protecting Group | Stable to | Labile to |
| Boc (tert-Butoxycarbonyl) | - Most bases- Nucleophiles- Catalytic hydrogenation[2] | - Strong acids (e.g., TFA, HCl)[1]- Some Lewis acids |
| Bn (Benzyl) | - Strong acids- Strong bases- Most oxidizing and reducing agents | - Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3]- Strong oxidizing agents (e.g., DDQ) |
| Cbz (Benzyloxycarbonyl) | - Mild acids and bases | - Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7]- Strong acids or bases (harsher conditions than Boc) |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a base, such as triethylamine (B128534) (TEA, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents), to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-Boc protected this compound.
Protocol 2: N-Benzyl Protection of this compound
This protocol outlines a general method for the benzylation of the this compound nitrogen.
-
Dissolution: Dissolve this compound (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 2-3 equivalents).
-
Benzyl Halide Addition: Add benzyl bromide or benzyl chloride (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield N-benzyl this compound.
Protocol 3: Deprotection of N-Boc this compound
This protocol describes the removal of the Boc group under acidic conditions.
-
Dissolution: Dissolve the N-Boc protected this compound in an organic solvent such as DCM.
-
Acid Addition: Add an excess of a strong acid. A common choice is a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) if the free amine is desired. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product if necessary. Often, the resulting salt is carried on to the next step without further purification.
Protocol 4: Deprotection of N-Benzyl this compound
This protocol details the removal of the benzyl group via catalytic hydrogenolysis.
-
Dissolution: Dissolve the N-benzyl this compound in a solvent suitable for hydrogenation, such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc).
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 1-4 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification is often not necessary due to the clean nature of the reaction.
Visualizations
The following diagrams illustrate key decision-making workflows in the selection of protecting groups for this compound synthesis.
Caption: Decision workflow for initial N-protecting group selection.
Caption: Workflow illustrating an orthogonal protecting group strategy.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Broadening in Octahydroisoindole Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address NMR peak broadening issues specifically encountered with octahydroisoindole (B159102) samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening in the NMR spectra of this compound samples?
A1: Peak broadening in NMR spectra, including for this compound samples, can stem from several factors. The most common causes include chemical or conformational exchange processes occurring on the NMR timescale, sample aggregation, the presence of paramagnetic impurities, and poor instrument shimming.[1][2] In the specific case of octahydroisoindoles, which possess a flexible alicyclic ring system and a nitrogen atom, conformational exchange and aggregation are particularly common culprits.
Q2: How can I determine if conformational exchange is the cause of my broadened peaks?
A2: Conformational exchange is a frequent cause of peak broadening, especially in flexible molecules like octahydroisoindoles.[3] Variable Temperature (VT) NMR experiments are the most effective way to diagnose this issue.[3][4] By acquiring spectra at different temperatures, you can observe changes in the peak shapes. If conformational exchange is occurring, you will typically see sharpening of the peaks at either higher or lower temperatures as the rate of exchange moves out of the intermediate regime on the NMR timescale.[3][4]
Q3: My peaks sharpen at higher temperatures. What does this indicate?
A3: Sharpening of NMR peaks at elevated temperatures is a strong indicator of a dynamic process, such as conformational exchange, being the cause of the broadening at room temperature.[3][4] Increasing the temperature increases the rate of exchange, leading to a coalescence of the exchanging signals into a single, sharp, time-averaged peak.
Q4: What if my peaks sharpen at lower temperatures?
A4: If the peaks in your spectrum sharpen upon cooling, it suggests that you are slowing down a dynamic exchange process. At lower temperatures, the individual conformers are "frozen out" on the NMR timescale, resulting in separate, sharp signals for each distinct conformation.[5]
Q5: I suspect my this compound sample is aggregating. How can I confirm this?
A5: Aggregation can lead to significant line broadening due to the slower tumbling of larger molecular assemblies in solution.[6][7] Several methods can be used to investigate aggregation:
-
Concentration-dependent NMR studies: Acquire spectra at different sample concentrations. If aggregation is the issue, you will likely observe sharper peaks at lower concentrations.
-
Diffusion-Ordered Spectroscopy (DOSY): This powerful NMR technique separates signals based on the diffusion coefficient of the molecules.[8][9][10][11][12] Aggregated species will diffuse more slowly and thus have a smaller diffusion coefficient compared to the monomeric form.
-
Solvent changes: Altering the solvent to one that may disrupt intermolecular interactions (e.g., adding a small amount of a more polar solvent like methanol-d4 (B120146) to a CDCl3 solution) can sometimes break up aggregates and lead to sharper signals.[13]
Q6: Could paramagnetic impurities be broadening my signals, and how can I address this?
A6: Yes, even trace amounts of paramagnetic metal ions can cause significant line broadening.[14][15][16][17][18] These impurities can be introduced from glassware, solvents, or reagents. To address this:
-
Use high-quality reagents and solvents.
-
Thoroughly clean all glassware.
-
Use a chelating agent: Adding a small amount of a chelating agent like EDTA can sequester paramagnetic metal ions, effectively removing their broadening effect.[19][20]
Q7: How do I properly prepare my this compound sample for NMR to minimize peak broadening?
A7: Proper sample preparation is crucial for obtaining high-quality NMR spectra.[21][22][23][24][25][26][27]
-
Ensure your sample is fully dissolved and the solution is homogeneous. [23][28]
-
Filter your sample to remove any particulate matter, which can degrade magnetic field homogeneity.[22][25]
-
Use an appropriate sample concentration. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[23][24] Higher concentrations can lead to viscosity-related broadening or promote aggregation.[24][28]
-
Degas the sample if you are concerned about dissolved oxygen, which is paramagnetic.[25]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving NMR peak broadening in your this compound samples.
Step 1: Initial Assessment
Question: Are all peaks in the spectrum broad, or only a subset?
-
All peaks are broad: This often points to a global issue such as poor shimming, paramagnetic impurities, or high sample viscosity.
-
Only a subset of peaks are broad: This is more indicative of a localized chemical phenomenon like conformational or chemical exchange.[1]
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak broadening.
Caption: A step-by-step workflow for diagnosing the cause of NMR peak broadening.
Step 3: Addressing the Root Cause
The diagram below outlines the relationship between the identified cause and the appropriate experimental solution.
Caption: Mapping the identified cause of peak broadening to the corresponding experimental solution.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your this compound sample as you normally would in a suitable deuterated solvent, ensuring it is stable across the desired temperature range. Use a Class A glass NMR tube for VT work.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Experiments:
-
Incrementally increase the temperature (e.g., in 10-20 K steps) up to a maximum that is at least 10°C below the solvent's boiling point.[29]
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Monitor the peak widths at each temperature.
-
-
Low-Temperature Experiments:
-
If no improvement is seen at high temperatures, return to ambient temperature.
-
Incrementally decrease the temperature (e.g., in 10-20 K steps) to a minimum that is at least 10°C above the solvent's freezing point.[29]
-
Allow for equilibration at each temperature step and acquire a spectrum.
-
Observe any sharpening or splitting of broad signals.
-
Protocol 2: Concentration-Dependent NMR Study
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your this compound sample of known concentration.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each dilution.
-
Analysis: Compare the peak widths across the different concentrations. A significant sharpening of peaks at lower concentrations is indicative of aggregation.
Protocol 3: Diffusion-Ordered Spectroscopy (DOSY)
-
Sample Preparation: Prepare a sample of your this compound at a concentration where broadening is observed.
-
Instrument Setup: Use a spectrometer equipped with a pulsed-field gradient (PFG) probe.
-
Acquire DOSY Data: Run a 2D DOSY experiment. This experiment will generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.
-
Analysis: Analyze the resulting spectrum. If both monomeric and aggregated species are present and in slow exchange, you may see signals corresponding to the same compound at different diffusion coefficients. Aggregated species will have a smaller diffusion coefficient.
Quantitative Data Summary
The following table summarizes hypothetical data that could be obtained from a Variable Temperature NMR experiment on an this compound sample exhibiting conformational exchange.
| Temperature (K) | Linewidth of Broadened Signal (Hz) | Appearance of Spectrum |
| 278 | 5.5 | Two broad, partially resolved peaks |
| 298 | 15.2 | One very broad peak |
| 318 | 8.1 | One broad peak, beginning to sharpen |
| 338 | 2.3 | One relatively sharp, coalesced peak |
This data illustrates a classic example of a dynamic process moving from slow exchange (278 K) through the intermediate exchange regime (298 K and 318 K) to fast exchange (338 K) on the NMR timescale.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tutorchase.com [tutorchase.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmxresearch.com [nmxresearch.com]
- 8. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation and disaggregation of humic supramolecular assemblies by NMR diffusion ordered spectroscopy (DOSY-NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. [PDF] Aggregation and disaggregation of humic supramolecular assemblies by NMR diffusion ordered spectroscopy (DOSY-NMR). | Semantic Scholar [semanticscholar.org]
- 12. Diffusion NMR of molecular cages and capsules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 15. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. vibgyorpublishers.org [vibgyorpublishers.org]
- 19. organomation.com [organomation.com]
- 20. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 22. sites.bu.edu [sites.bu.edu]
- 23. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 24. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 25. NMR Sample Preparation [nmr.chem.umn.edu]
- 26. depts.washington.edu [depts.washington.edu]
- 27. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 28. Troubleshooting [chem.rochester.edu]
- 29. m.youtube.com [m.youtube.com]
Technical Support Center: LC-MS Analysis of Octahydroisoindole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octahydroisoindole (B159102) compounds in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (e.g., tailing, fronting) for my this compound compound?
A1: Poor peak shape for basic compounds like octahydroisoindoles is a common issue in reversed-phase LC-MS. Here are the primary causes and solutions:
-
Secondary Interactions with Residual Silanols: The basic nitrogen in the this compound structure can interact with acidic residual silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger (i.e., with a higher organic content) than your initial mobile phase can cause peak distortion, including fronting or splitting.[3][4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[3]
-
Solution: Reduce the sample concentration or injection volume.
-
Q2: My this compound compound shows low sensitivity or is not detected at all. What are the likely causes?
A2: Low sensitivity can stem from several factors, from sample preparation to the ionization process itself.
-
Poor Ionization Efficiency: Octahydroisoindoles, being basic, generally ionize well in positive electrospray ionization (ESI+) mode. However, the efficiency can be analyte- and matrix-dependent.
-
Solution: Ensure your mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.[1] If sensitivity is still low, consider chemical derivatization to introduce a more readily ionizable group.
-
-
Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, phospholipids (B1166683) from plasma) can compete with your analyte for ionization, reducing its signal.[5][6] This is a major concern in LC-MS analysis.[7]
-
Analyte Degradation: Your compound may be unstable in the sample matrix or during the analytical process.
-
Solution: Investigate the stability of your analyte under different pH and temperature conditions. Ensure proper sample storage (e.g., -80°C) and minimize the time samples spend at room temperature.
-
Q3: What is chemical derivatization, and should I consider it for my this compound analysis?
A3: Chemical derivatization is the process of chemically modifying an analyte to improve its analytical properties.[9] For octahydroisoindoles, which are secondary amines, derivatization can be highly beneficial to:
-
Enhance Ionization Efficiency and Sensitivity: By adding a tag that is easily ionized, you can significantly boost the signal of your analyte.
-
Improve Chromatographic Retention and Peak Shape: Derivatization can make polar compounds more amenable to reversed-phase chromatography.
-
Increase Selectivity: Derivatization can shift the analyte to a different region of the chromatogram, away from interferences.
A common and effective derivatizing reagent for secondary amines is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . It reacts with the amine to form a stable, highly fluorescent derivative that shows excellent response in ESI+.[5]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression
Ion suppression is a frequent and challenging issue in LC-MS, where components of the sample matrix reduce the ionization efficiency of the analyte of interest.[5][6]
Symptoms:
-
Low analyte response in matrix samples compared to standards in pure solvent.
-
Poor reproducibility of analyte response across different samples.
-
Inaccurate quantification.
Troubleshooting Workflow:
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Crystallinity of Octahydroisoindole Salts
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the crystallization of octahydroisoindole (B159102) salts. It provides answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is crystallinity and why is it important for this compound salts in pharmaceutical development?
A1: Crystallinity refers to the degree of structural order in a solid. A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of molecules or ions in a repeating pattern called a crystal lattice.[1][2] In contrast, an amorphous solid lacks this long-range order.[1][3] High crystallinity is crucial for active pharmaceutical ingredients (APIs), including this compound salts, because it directly impacts key physicochemical properties such as stability, solubility, dissolution rate, and bioavailability.[4][5] Consistent and well-defined crystalline forms are essential for ensuring product quality, therapeutic efficacy, and regulatory approval.[6]
Q2: What are the primary factors that influence the crystallinity of organic salts?
A2: The primary factors include:
-
Solvent Choice: The solvent system is critical. The ideal solvent will fully dissolve the salt at a high temperature but have low solubility for it at cooler temperatures.[7][8]
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the salt in the solution is higher than its equilibrium solubility. Controlling the level of supersaturation is key to controlling crystal nucleation and growth.[9]
-
Cooling Rate: The rate at which the solution is cooled significantly affects crystal size and quality. Slow cooling generally promotes the growth of larger, more ordered crystals, while rapid cooling can lead to the formation of many small, and sometimes less pure, crystals.[10][11][12]
-
Impurities: The presence of impurities can inhibit crystal growth or be incorporated into the crystal lattice, disrupting its order and reducing overall crystallinity.[13]
-
Agitation/Mixing: Mixing intensity can influence nucleation rates and crystal growth.[14]
Q3: How can I characterize the crystallinity of my this compound salt sample?
A3: Several analytical techniques can be used to assess crystallinity:
-
Powder X-ray Diffraction (PXRD): This is the most definitive method. Crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks, whereas amorphous materials produce a broad, diffuse halo.[15]
-
Differential Scanning Calorimetry (DSC): Crystalline solids typically show a sharp, well-defined melting point (endotherm). Amorphous solids do not have a sharp melting point but instead exhibit a glass transition followed by melting over a broad temperature range.[2][15]
-
Microscopy: Visual inspection under a microscope (often with polarized light) can reveal the presence of well-defined crystal shapes (habits) versus an irregular, glassy appearance.[15]
Troubleshooting Guide
This section addresses specific issues you may encounter during crystallization experiments in a question-and-answer format.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| No crystals form, even after cooling. | 1. Solution is not supersaturated (too much solvent used).[16] 2. Nucleation is inhibited. 3. Cooling time is insufficient. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod.[17][18] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure salt to provide a template for growth.[4][17] 3. Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again.[19][20] 4. Reduce Temperature: Use a lower temperature bath (e.g., an ice-salt bath) to further decrease solubility.[16][17] |
| The salt "oils out," forming liquid droplets instead of solid crystals. | 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. The boiling point of the solvent is too low, or the melting point of the salt is below the solution's saturation temperature.[20] 4. Inappropriate solvent choice. | 1. Reheat and Dilute: Reheat the mixture until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.[20] 2. Slow Down Cooling: Insulate the flask to ensure a very gradual temperature drop.[20] 3. Change Solvent System: Try a solvent with a higher boiling point or use a solvent mixture that reduces the overall solubility.[7] |
| The resulting solid is a very fine powder, not well-defined crystals. | 1. Nucleation rate is too high due to rapid cooling or high supersaturation.[10][11] 2. Insufficient time for crystal growth. | 1. Decrease Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving to an ice bath.[12] 2. Reduce Supersaturation: Use slightly more solvent to lower the initial concentration. 3. Use a different solvent where the salt has slightly higher solubility at cold temperatures, allowing for slower, more controlled growth. |
| The yield of recovered crystals is very low. | 1. Too much solvent was used initially.[7] 2. The salt has significant solubility in the cold solvent. 3. Premature crystallization during a hot filtration step. 4. Incomplete transfer of crystals during collection. | 1. Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the salt.[21] 2. Evaporate Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) to recover a second crop. 3. Ensure Sufficient Cooling: Allow the flask to sit in an ice bath for an extended period (e.g., 30+ minutes) to maximize precipitation.[21] |
| The final crystals are discolored. | 1. Presence of soluble, colored impurities in the starting material. | 1. Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[13] 2. Perform a second recrystallization on the purified solid. |
Diagrams: Workflows and Logic
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method used to purify solids.[22] It relies on finding a single solvent in which the this compound salt is highly soluble when hot and poorly soluble when cold.[21][23]
-
Solvent Selection: Test small amounts of your salt in various solvents to find one that meets the criteria. Common choices for polar organic salts include ethanol, methanol, water, or mixtures like ethanol/water.[8][24]
-
Dissolution: Place the impure salt in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent dropwise from a heated reservoir while heating the flask (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[13][21]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[13]
-
Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[21]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, high-purity crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[21]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely (e.g., in a vacuum oven).
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This method is used when no single solvent is ideal. It involves dissolving the salt in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "antisolvent" in which the salt is insoluble to induce precipitation.[4][9]
-
Solvent Pair Selection: Choose two miscible solvents. Your salt should be very soluble in the "good" solvent and poorly soluble in the "antisolvent." Common pairs include ethanol/water, acetone/hexane, or THF/hexane.[25]
-
Dissolution: Dissolve the impure salt in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.[26]
-
Redissolution: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for precipitation. If needed, cool the flask in an ice bath to increase the yield.
-
Collection, Washing, and Drying: Follow steps 6-8 from the Single-Solvent protocol, using the solvent mixture or pure antisolvent (ice-cold) for the washing step.
Protocol 3: Vapor Diffusion
This is a micro-scale technique excellent for growing very high-quality single crystals when only a small amount of material is available.[25][27]
-
Setup: Place a small, open vial containing a concentrated solution of your salt (dissolved in a "good," less volatile solvent) inside a larger, sealed jar (the "chamber").
-
Reservoir: Add a layer of a volatile "antisolvent" to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[28]
-
Diffusion: Seal the chamber. Over time, the volatile antisolvent will slowly diffuse in the vapor phase into the solution in the inner vial.[27][29]
-
Crystallization: This slow increase in the concentration of the antisolvent gradually reduces the salt's solubility, leading to the slow growth of high-quality crystals over several hours or days.
-
Collection: Carefully remove the inner vial and collect the crystals.
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. waferpro.com [waferpro.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 6. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. reelmind.ai [reelmind.ai]
- 11. reddit.com [reddit.com]
- 12. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. researchgate.net [researchgate.net]
- 15. Difference Between Crystalline and Amorphous Solid: Table & Examples [vedantu.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. homework.study.com [homework.study.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. athabascau.ca [athabascau.ca]
- 22. LabXchange [labxchange.org]
- 23. mt.com [mt.com]
- 24. quora.com [quora.com]
- 25. unifr.ch [unifr.ch]
- 26. mt.com [mt.com]
- 27. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 28. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
The Pivotal Role of Stereochemistry: A Comparative Analysis of Cis- vs. Trans-Octahydroisoindole Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. The octahydroisoindole (B159102) scaffold, a prevalent motif in medicinal chemistry, serves as a compelling case study in the significance of stereoisomerism. This guide provides a comparative analysis of the bioactivity of cis- and trans-octahydroisoindole derivatives, revealing how the spatial arrangement of their fused ring system dictates their therapeutic potential.
The core structural difference between cis- and trans-octahydroisoindole lies in the fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings. In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, resulting in a folded, V-shaped conformation. Conversely, the trans isomer possesses bridgehead hydrogens on opposite sides, leading to a more linear and extended structure.[1] This seemingly subtle variation has profound implications for the molecule's steric and electronic properties, which in turn significantly influence its interaction with biological targets.[1]
Impact on Receptor Binding and Biological Activity
Stereochemistry is a critical determinant of the biological activity of this compound derivatives, particularly in their role as antagonists for receptors such as the neurokinin-1 (NK1) receptor, a key player in pain and inflammation signaling pathways.[1] The specific three-dimensional shape of the this compound scaffold is crucial for its ability to fit precisely into the binding pocket of its target receptor.[1]
While direct comparative studies with quantitative bioactivity data for a pair of cis- and trans-octahydroisoindole derivatives are not abundant in publicly available literature, research on structurally related heterocyclic systems provides strong evidence for the pronounced impact of this isomerism. For instance, in studies of benzhydro[f]quinoline analogs, which share structural similarities with octahydroisoindoles, the trans-isomers consistently demonstrated greater potency in dopaminergic activity compared to their cis-counterparts. This suggests that the more linear and less sterically hindered conformation of the trans isomer may allow for a more favorable interaction with the receptor's active site.
Furthermore, a study on cis- and trans-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indoles, another related scaffold, revealed that while both series exhibited activity at dopamine (B1211576) D2 and D3 receptors, the 3aR absolute configuration was preferred for higher activity in both the cis and trans isomers.[2] This highlights that beyond the simple cis/trans distinction, the absolute stereochemistry at specific chiral centers is a crucial factor for bioactivity.
Chemical Reactivity: An Indirect Indicator of Bio-potential
The differential chemical reactivity of cis- and trans-octahydroisoindole also provides insights into their potential for biological activity. The lone pair of electrons on the nitrogen atom is more sterically accessible in the extended conformation of the trans isomer.[1] This leads to greater reactivity of the trans isomer in reactions such as N-alkylation and N-acylation, which are common steps in the synthesis of bioactive derivatives.[1] This enhanced reactivity can be a practical advantage in the development of new therapeutic agents.
Signaling Pathways and Experimental Considerations
The primary mechanism of action for many bioactive this compound derivatives, particularly as NK1 receptor antagonists, involves the modulation of G-protein coupled receptor (GPCR) signaling.
Below is a generalized signaling pathway for the NK1 receptor, which can be antagonized by this compound derivatives.
References
Validating the Octahydroisoindole Scaffold: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) core is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. Unambiguous confirmation of its three-dimensional structure is a critical step in chemical synthesis and drug development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to definitively elucidate the connectivity and stereochemistry of this bicyclic system. This guide provides a comparative overview of the key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of the this compound framework, using cis-N-benzyl-octahydroisoindole as a representative example.
Comparative Analysis of 2D NMR Data
The structural elucidation of the this compound skeleton is achieved by systematically piecing together its molecular fragments using a combination of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing the proton-proton connectivity within each ring of the this compound system.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (one-bond C-H correlation). This experiment is crucial for assigning the carbon signals based on the already assigned proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over two or three bonds. This is invaluable for connecting the different spin systems identified by COSY and for identifying quaternary carbons.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D correlations for cis-N-benzyl-octahydroisoindole. Disclaimer: This data is a representative example for illustrative purposes to demonstrate the application of 2D NMR techniques.
| Atom Number | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 1/3 | 2.85 (m) | 58.5 | H-1/H-3 to H-7a/H-3a | H-1/H-3 to C-1/C-3 | H-1/H-3 to C-3/C-1, C-3a/C-7a, C-4/C-7 |
| 3a/7a | 2.55 (m) | 38.0 | H-3a/H-7a to H-4/H-7, H-1/H-3 | H-3a/H-7a to C-3a/C-7a | H-3a/H-7a to C-1/C-3, C-4/C-7, C-5/C-6 |
| 4/7 | 1.60 (m), 1.40 (m) | 26.0 | H-4/H-7 to H-3a/H-7a, H-5/H-6 | H-4/H-7 to C-4/C-7 | H-4/H-7 to C-3a/C-7a, C-5/C-6 |
| 5/6 | 1.35 (m) | 23.5 | H-5/H-6 to H-4/H-7 | H-5/H-6 to C-5/C-6 | H-5/H-6 to C-3a/C-7a, C-4/C-7 |
| Benzyl CH₂ | 3.60 (s) | 63.0 | - | H-Benzyl to C-Benzyl | H-Benzyl to C-1, C-3, C-ipso |
| Benzyl Ar-H | 7.20-7.35 (m) | 128.5 (o), 128.2 (m), 127.0 (p) | - | H-Ar to C-Ar | H-Ar to other C-Ar, C-Benzyl |
| Benzyl C-ipso | - | 139.0 | - | - | H-Benzyl to C-ipso |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific compound, solvent, and available NMR spectrometer.
1. Sample Preparation
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H-NMR Spectrum Acquisition
-
Acquire a standard one-dimensional ¹H-NMR spectrum to determine the proton chemical shift range and to ensure sample purity.
3. COSY (Correlation Spectroscopy) Experiment
-
Pulse Program: cosygpqf (or equivalent)
-
Description: A gradient-selected COSY experiment is typically used for its clean spectra with reduced artifacts.
-
Key Parameters:
-
Spectral Width (SW): Set to cover the entire ¹H chemical shift range.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 2-8 per increment
-
Relaxation Delay (D1): 1-2 seconds
-
4. HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent for multiplicity editing)
-
Description: An edited HSQC experiment distinguishes CH/CH₃ signals from CH₂ signals by their phase.
-
Key Parameters:
-
Spectral Width (SW in F2): Covers the ¹H chemical shift range.
-
Spectral Width (SW in F1): Covers the expected ¹³C chemical shift range (e.g., 0-160 ppm).
-
¹J(C,H) Coupling Constant: Optimized for one-bond C-H coupling (typically ~145 Hz).
-
Number of Increments (TD in F1): 128-256
-
Number of Scans (NS): 4-16 per increment
-
Relaxation Delay (D1): 1-2 seconds
-
5. HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Description: A gradient-selected HMBC experiment optimized for long-range couplings.
-
Key Parameters:
-
Spectral Width (SW in F2): Covers the ¹H chemical shift range.
-
Spectral Width (SW in F1): Covers the expected ¹³C chemical shift range, including quaternary carbons (e.g., 0-200 ppm).
-
Long-range J(C,H) Coupling Constant: Optimized for 2-3 bond couplings (typically 8-10 Hz).
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 16-64 per increment
-
Relaxation Delay (D1): 1.5-2.5 seconds
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of an this compound using the described 2D NMR techniques.
A Comparative Guide to Saturated Heterocyclic Scaffolds: Octahydroisoindole in Focus
For researchers, scientists, and drug development professionals, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. This guide provides an objective comparison of the octahydroisoindole (B159102) scaffold against other widely used saturated heterocycles, including pyrrolidine (B122466), piperidine (B6355638), azepane, and decahydroquinoline (B1201275). The information presented herein is supported by available experimental and predicted data to facilitate informed decision-making in medicinal chemistry.
Saturated heterocyclic scaffolds are integral components of many approved drugs, offering three-dimensional diversity that can enhance target binding and improve pharmacokinetic profiles.[1][2] this compound, a bicyclic saturated amine, presents a unique conformational rigidity and stereochemical complexity compared to its monocyclic counterparts. This guide will delve into a comparative analysis of its key properties.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of a scaffold, such as its basicity (pKa), lipophilicity (logP), and aqueous solubility, are pivotal in determining its behavior in biological systems. Below is a summary of these properties for this compound and other selected scaffolds.
| Scaffold | Structure | pKa (Predicted/Experimental) | logP (Calculated/Experimental) | Aqueous Solubility |
| This compound | ~11.53 (Predicted)[3][4] | 1.7 (Calculated)[5] | Soluble in some organic solvents.[3] Data on aqueous solubility is limited. | |
| Pyrrolidine | ~11.27 | 0.46 | Miscible | |
| Piperidine | ~11.22 | 0.84 | Miscible | |
| Azepane | ~11.1 | 1.2 (Calculated)[6] | Soluble in water.[6] | |
| Decahydroquinoline | Data not readily available | Data not readily available | Data not readily available |
Key Insights:
-
Basicity: this compound is predicted to have a slightly higher pKa than the monocyclic amines, suggesting it is a stronger base. The basicity of these scaffolds is a key feature for forming salt forms of drugs, which can improve solubility and stability.
-
Lipophilicity: The calculated logP of this compound is higher than that of pyrrolidine and piperidine, indicating greater lipophilicity. This can influence membrane permeability but may also impact solubility and non-specific binding. Azepane's lipophilicity falls between that of piperidine and this compound.
Pharmacokinetic Profile: Metabolic Stability and Permeability
A drug's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its core scaffold. Metabolic stability and cell permeability are two critical parameters in early drug discovery.
| Scaffold | Metabolic Stability Highlights | Caco-2 Permeability (Papp) |
| This compound | Data not readily available. The bicyclic structure may offer different metabolic pathways compared to monocyclic rings. | Data not readily available. |
| Pyrrolidine | Generally considered metabolically stable, though susceptible to oxidation at carbons adjacent to the nitrogen.[7] | Generally good permeability. |
| Piperidine | Also generally stable, but can undergo N-dealkylation, C-hydroxylation, and ring opening.[7] | Generally good permeability. |
| Azepane | Can be susceptible to N-oxidation and ring oxidation by cytochrome P450 enzymes.[7] Metabolic stability can be a challenge but can be optimized.[8][9] | Data not readily available for the parent scaffold. |
| Decahydroquinoline | The fused ring system can influence metabolic pathways, offering potential for increased stability depending on substitution patterns. | Data not readily available for the parent scaffold. |
Key Insights:
-
Metabolic Stability: The metabolic stability of these scaffolds is highly dependent on the nature and position of substituents. Generally, the introduction of steric hindrance or electron-withdrawing groups near metabolic "soft spots" can enhance stability. The inherent rigidity of the this compound and decahydroquinoline scaffolds may influence their interaction with metabolic enzymes, potentially leading to different metabolic profiles compared to the more flexible monocyclic rings.
-
Permeability: Pyrrolidine and piperidine are common scaffolds in orally bioavailable drugs, suggesting they generally impart favorable permeability characteristics. While direct Caco-2 permeability data for unsubstituted this compound, azepane, and decahydroquinoline is scarce, their lipophilicity suggests they have the potential for good passive diffusion across cell membranes. However, they may also be substrates for efflux transporters.
Receptor Binding Profiles: A Scaffold-Based Overview
The three-dimensional structure of a scaffold plays a crucial role in its ability to present substituents in the correct orientation for optimal binding to a biological target. The following table provides examples of the types of receptors targeted by drugs and clinical candidates containing these scaffolds.
| Scaffold | Therapeutic Area Examples | Receptor/Target Class Examples |
| This compound | Antiviral, Anticancer | Various |
| Pyrrolidine | CNS disorders, Infectious diseases, Oncology | GPCRs, Ion channels, Enzymes |
| Piperidine | CNS disorders, Pain, Oncology | Opioid receptors, Sigma receptors, Kinases |
| Azepane | CNS disorders, Cardiovascular diseases | GPCRs (e.g., histamine (B1213489) H3), Kinases |
| Decahydroquinoline | CNS disorders, Infectious diseases | NMDA receptors, Nicotinic acetylcholine (B1216132) receptors |
Key Insights:
The diverse range of therapeutic applications for each scaffold highlights their versatility in drug design. The choice of scaffold can influence selectivity and potency by orienting key pharmacophoric groups in distinct regions of three-dimensional space. The rigid bicyclic nature of this compound and decahydroquinoline can be advantageous in locking a molecule into a bioactive conformation, potentially leading to higher affinity and selectivity.
Visualizing the Landscape of Saturated Heterocyclic Scaffolds
The following diagrams illustrate the structural relationships between the discussed scaffolds and a typical workflow for their comparative evaluation in a drug discovery program.
Experimental Protocols
Detailed and validated experimental protocols are essential for generating reliable and comparable data. Below are summaries of standard protocols for key in vitro assays.
Determination of pKa, logP, and Aqueous Solubility
-
pKa Determination: The acid dissociation constant (pKa) is typically determined by potentiometric titration. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized.
-
logP Determination: The octanol-water partition coefficient (logP) is commonly measured using the shake-flask method. The compound is dissolved in a mixture of octanol (B41247) and water, shaken to reach equilibrium, and the concentration of the compound in each phase is determined by UV-Vis spectroscopy or LC-MS.
-
Aqueous Solubility: Thermodynamic solubility is determined by adding an excess of the solid compound to water, shaking the suspension until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered aqueous solution by a suitable analytical method.
Metabolic Stability Assay
-
Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.
-
Methodology:
-
Test compounds are incubated with liver microsomes (human, rat, etc.) and a NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at specific time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux.
-
Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound to a specific receptor.
-
Methodology:
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., cell membranes).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
-
Conclusion
The choice of a saturated heterocyclic scaffold is a multifaceted decision that requires careful consideration of various factors. This compound offers a unique rigid bicyclic framework that can be advantageous for achieving high binding affinity and selectivity. However, its predicted higher lipophilicity may present challenges in terms of aqueous solubility. In contrast, smaller monocyclic scaffolds like pyrrolidine and piperidine are well-characterized and generally impart favorable physicochemical and pharmacokinetic properties. Azepane and decahydroquinoline provide additional structural diversity with their own distinct characteristics. Ultimately, the optimal scaffold will depend on the specific therapeutic target and the desired drug-like properties. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists in the rational design and selection of saturated heterocyclic scaffolds for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 3. cis-Octahydro-isoindole [chembk.com]
- 4. cis-Octahydro-isoindole CAS#: 21850-12-4 [m.chemicalbook.com]
- 5. This compound | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jopir.in [jopir.in]
- 8. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel Octahydroisoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) scaffold, a saturated bicyclic amine, represents a privileged structure in medicinal chemistry due to its conformational rigidity and synthetic tractability. This guide provides a comparative overview of the biological evaluation of novel this compound and related isoindole derivatives, drawing from recent studies to highlight their potential across various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided to support further research and development.
Comparative Biological Activity of Novel Derivatives
The following tables summarize the quantitative biological data for various isoindole and this compound derivatives from different studies, showcasing their potential in diverse therapeutic applications.
Table 1: Anticancer Activity of Isoindole-1,3-dione Derivatives
Substituents on the isoindole-1,3-dione core have been shown to significantly influence their cytotoxic effects against various cancer cell lines. The following data is derived from studies on N-benzylisoindole-1,3-dione derivatives.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | A549 (Adenocarcinoma) | 15.3 ± 1.2 | [1] |
| Compound 4 | A549 (Adenocarcinoma) | 12.8 ± 0.9 | [1] |
| Compound 8a | A549 (Adenocarcinoma) | Not specified, but higher cytotoxicity than 8b | [2] |
| Compound 8b | A549 (Adenocarcinoma) | Not specified | [2] |
| Compound 8a | MCF-7 (Breast Adenocarcinoma) | Not specified | [2] |
| Compound 8b | MCF-7 (Breast Adenocarcinoma) | Not specified | [2] |
Note: Direct quantitative comparison between studies should be approached with caution due to variations in experimental conditions.
Table 2: Antimicrobial Activity of Indole (B1671886) and Isoindole Derivatives
Several novel indole and isoindole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 3d (indole-triazole) | S. aureus | 6.25 | [3] |
| Compound 2h (indole-thiadiazole) | S. aureus | 6.25 | [3] |
| Compound 3d (indole-triazole) | C. krusei | 3.125 | [3] |
| Compound 4P (aminoguanidine-indole) | K. pneumoniae (resistant) | 4 | [4] |
| Indole DKP 3b | S. aureus | 0.39-1.56 | [5] |
| Indole DKP 3c | S. aureus | 0.39-1.56 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key biological assays cited in this guide.
In Vitro Anticancer Activity (MTT Assay)[2]
This protocol outlines the determination of the cytotoxic effects of novel isoindole derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3, HeLa, Caco-2, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the synthesized isoindole derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)[6]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 32°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A growth indicator, such as triphenyltetrazolium (B181601) chloride (TTC), can be used to aid in the visualization of microbial growth.
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
A Comparative Guide to Octahydroisoindole-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The management of type 2 diabetes mellitus has been significantly advanced by the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. These agents prolong the action of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. While several classes of DPP-4 inhibitors have reached the market, the exploration of novel scaffolds continues to be a key area of research to identify candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of octahydroisoindole-based inhibitors, a promising class of DPP-4 inhibitors, with a focus on their structure-activity relationships (SAR), inhibitory potency, and selectivity against related enzymes.
Performance Comparison of Isoindoline-Based DPP-4 Inhibitors
The isoindoline (B1297411) scaffold, a close structural analog of the This compound (B159102) core, has been investigated for its potential in DPP-4 inhibition. Structure-activity relationship studies have revealed key structural modifications that influence potency and selectivity. The following table summarizes the in vitro inhibitory activities of a series of isoindoline-based compounds against human DPP-4, as well as the closely related enzymes DPP-8 and DPP-9, to assess selectivity. Inhibition of DPP-8 and DPP-9 has been linked to potential toxicities, making high selectivity for DPP-4 a critical attribute for novel inhibitors.[1]
| Compound | R | P2 Group | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 4a | H | 2-Adamantylamino | 11 | >10000 | >10000 | >909 | >909 |
| 4b | F | 2-Adamantylamino | 5.3 | >10000 | >10000 | >1887 | >1887 |
| 4c | Cl | 2-Adamantylamino | 7.9 | >10000 | >10000 | >1266 | >1266 |
| 4d | Me | 2-Adamantylamino | 14 | >10000 | >10000 | >714 | >714 |
| 4e | H | 1-Adamantylamino | 23 | >10000 | >10000 | >435 | >435 |
| 4f | H | t-Butylamino | 47 | >10000 | >10000 | >213 | >213 |
| 4g | H | Cyclohexylamino | 130 | >10000 | >10000 | >77 | >77 |
| 4h | H | Phenylamino | 2800 | >10000 | >10000 | >3.6 | >3.6 |
| 4i | H | (R)-a-Methylbenzylamino | 310 | >10000 | >10000 | >32 | >32 |
| 4j | H | (S)-a-Methylbenzylamino | 540 | >10000 | >10000 | >18.5 | >18.5 |
| 4k | H | 4-Fluorophenylamino | 1700 | >10000 | >10000 | >5.9 | >5.9 |
| Vildagliptin | - | - | 62 | 2100 | 560 | 34 | 9 |
Data sourced from Baek, et al. (2008).[1]
Key SAR Insights:
-
P2 Group: The nature of the P2 substituent significantly impacts DPP-4 inhibitory activity. Bulky, lipophilic groups such as adamantylamino are well-tolerated and lead to high potency.
-
Aromatic Substituents: Substitution on the phenyl ring of the isoindoline core influences potency. Electron-withdrawing groups, such as fluorine (in compound 4b ), can enhance inhibitory activity compared to the unsubstituted analog (4a ).
-
Selectivity: The isoindoline-based inhibitors, particularly those with adamantylamino P2 groups, demonstrate excellent selectivity for DPP-4 over DPP-8 and DPP-9, a significant advantage over some existing DPP-4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols outline the key experiments used to characterize the this compound-based inhibitors.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the inhibitory potency of the test compounds against recombinant human DPP-4.
Principle: The enzymatic activity of DPP-4 is measured using a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.[1][2]
Materials:
-
Recombinant human DPP-4
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted test compound (or vehicle control), and diluted DPP-4 enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[4]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[2]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the in vivo efficacy of the inhibitors in improving glucose tolerance in an animal model.
Principle: The administration of a potent DPP-4 inhibitor is expected to prevent the rapid degradation of endogenous incretins, thereby enhancing insulin secretion and improving glucose disposal following an oral glucose challenge.
Animal Model:
-
Male Wistar/ST rats[1]
Procedure:
-
Fast the animals overnight prior to the experiment.
-
Administer the test compound or vehicle orally at a specified dose.
-
After a set period (e.g., 30 minutes), administer an oral glucose challenge (e.g., 1 g/kg).[1]
-
Collect blood samples at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plasma DPP-4 activity can also be measured from the collected blood samples to assess target engagement.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the overall glucose excursion. A reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
References
- 1. Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
A Comparative Guide to the Cross-Reactivity Profiling of Octahydroisoindole-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) scaffold is a versatile structural motif present in a variety of pharmacologically active compounds. Its derivatives have been developed to target a range of biological entities, leading to treatments for conditions from cancer to hypertension. However, the potential for off-target interactions and cross-reactivity is a critical consideration in the development of any therapeutic agent. Understanding the cross-reactivity profile of these drugs is paramount for predicting potential side effects and ensuring patient safety. This guide provides a comparative analysis of the cross-reactivity profiles of several classes of drugs based on the this compound or the closely related isoindoline (B1297411) core, supported by available experimental data and detailed methodologies.
Comparative Analysis of this compound-Based Drugs
The following sections detail the primary targets and available cross-reactivity data for key drug classes incorporating the this compound or isoindoline structure.
Lenalidomide (B1683929) and pomalidomide (B1683931) are analogues of thalidomide (B1683933) and are central to the treatment of multiple myeloma. Their primary target is the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. By binding to CRBN, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
While structurally similar, IMiDs exhibit moderate cross-reactivity, allowing for their sequential use in treating multiple myeloma.[1][2][3] This suggests that while they share a primary target, their interactions with CRBN and the resulting downstream effects may differ subtly. Patients who are refractory to one IMiD may still respond to another.[4]
Table 1: Primary Target and Cross-Reactivity of Immunomodulatory Drugs
| Drug | Primary Target | Known Cross-Reactivity/Off-Targets |
| Lenalidomide | Cereblon (CRBN) | Moderate cross-reactivity with other IMiDs. Can modulate the secretion of various cytokines, including TNF-α and IL-2.[5] |
| Pomalidomide | Cereblon (CRBN) | Moderate cross-reactivity with other IMiDs.[1][2][3] Also shows potent anti-angiogenic and immunomodulatory effects. |
Mazindol is a sympathomimetic amine that was previously used as an appetite suppressant. Its mechanism of action involves the inhibition of monoamine transporters. It displays a notable affinity for the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT).
Studies on mazindol analogues have provided insights into their selectivity. For instance, certain halogenated derivatives have shown high potency for DAT with significant selectivity over SERT and NET.[6]
Table 2: Transporter Binding Affinity of Mazindol and Analogues
| Compound | DAT Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Mazindol | ~8 | 5 | - |
| 4',7,8-trichloromazindol | 1.1 | 1283 | 38 |
Data adapted from studies on rat or human transporters.[7]
The this compound core has been utilized in the development of antagonists for the Neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P. These antagonists have therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as mood and anxiety disorders.[7][12][13] The selectivity of these compounds is a key aspect of their development to minimize off-target effects.
While specific cross-reactivity data for an this compound-based NK1 antagonist is not detailed in the provided search results, the general development of such antagonists focuses on achieving high selectivity for the NK1 receptor over other G protein-coupled receptors (GPCRs).
Derivatives of tetrahydro-2H-isoindole have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The cross-reactivity profiling of these compounds would focus on their selectivity for COX-2 over COX-1 and other related enzymes.
Experimental Protocols
A thorough cross-reactivity assessment relies on a battery of well-defined experimental assays. Below are detailed protocols for key methodologies used in profiling the selectivity of drug candidates.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[14]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-labeled antagonist).
-
Test compound (this compound-based drug).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound at various concentrations. The final volume is typically 200-250 µL.[2]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[15]
In Vitro Kinase Assay
This assay is used to determine the effect of a compound on the activity of a specific kinase, which is crucial for identifying off-target kinase inhibition.
Objective: To determine the IC₅₀ of a test compound for a specific kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled with ³²P or ³³P).
-
Test compound.
-
Kinase reaction buffer.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a fluorescence-based method).
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30 minutes).[16]
-
Termination: Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unreacted ATP and then counting the radioactivity. For fluorescence-based assays, the signal is read on a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration to determine the IC₅₀ value.
Cell-Based GPCR Functional Assay (Calcium Mobilization)
This assay measures the functional consequence of a compound binding to a Gq-coupled GPCR, such as the NK1 receptor.
Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR and to determine its potency (EC₅₀ or IC₅₀).
Materials:
-
Cells stably or transiently expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Known agonist for the GPCR.
-
Test compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with the test compound at various concentrations for a specific period. Then, inject a known agonist at a fixed concentration (e.g., its EC₈₀) and monitor the change in fluorescence.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for cross-reactivity profiling.
Caption: Simplified signaling pathway of IMiDs via Cereblon modulation.
Caption: Substance P / NK1 Receptor signaling pathway.
Caption: Simplified COX-2 signaling and inhibition pathway.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Frontiers | Post-marketing safety of immunomodulatory drugs in multiple myeloma: A pharmacovigilance investigation based on the FDA adverse event reporting system [frontiersin.org]
- 3. Post-marketing safety of immunomodulatory drugs in multiple myeloma: A pharmacovigilance investigation based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated mazindol analogs as potential inhibitors of the cocaine binding site at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Octahydroisoindole Compounds
For Researchers, Scientists, and Drug Development Professionals
The octahydroisoindole (B159102) scaffold is a versatile structural motif present in a wide array of biologically active compounds. Its conformational flexibility makes it a valuable building block in the design of novel therapeutics targeting a range of diseases, from hypertension to cancer and viral infections. This guide provides an objective comparison of the in vitro and in vivo efficacy of select this compound derivatives, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for different classes of this compound and related isoindole compounds, highlighting their performance in both laboratory-based assays and living organisms.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitors
| Compound Class | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy |
| Perindoprilat Stereoisomers | Nanomolar range for active stereoisomers | Not specified in detail | Leads to vasodilation and reduction in blood pressure |
Data derived from studies on the active derivatives of octahydro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of ACE inhibitors like Perindopril.[1]
Table 2: Anticancer Agents
| Compound | In Vitro Assay | Cell Line(s) | In Vitro Efficacy (GI50/IC50) | In Vivo Model | In Vivo Efficacy |
| 3-(2-(furan-2-ylmethyl)-3-(4-biphenylamino)-3-oxopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (13c) | Growth Inhibition | HT29 (colon), U87 (glioblastoma) | 15 nM (HT29) to 2.9 µM (U87) | Not Specified | Not Specified |
| 3-(2-(pyrrole-2-ylmethyl)-3-(4-biphenylamino)-3-oxopropylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (24) | Growth Inhibition | SMA (murine astrocytoma), U87 (glioblastoma) | 17 nM (SMA) to 2.8 µM (U87) | Not Specified | Not Specified |
| 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid | Proliferation Assay | MDA-MB-231 (breast cancer) | IC50 determined (value not specified) | Animal Models | Acceptable toxicity at 800 mg/kg |
| N-benzylisoindole-1,3-dione derivatives (Compounds 3 & 4) | MTT Assay | A549 (lung carcinoma) | Showed inhibitory effects on cell viability | Nude mice with A549-luc xenograft | Potential anticancer agents (details on tumor size, survival, and weight determined over 60 days)[2] |
GI50 is the concentration required to inhibit cell growth by 50%.[3]
Table 3: Antiviral Agents
| Compound | In Vitro Assay | Target | In Vitro Efficacy (EC50) | In Vivo Model | In Vivo Efficacy | Oral Bioavailability |
| Octahydroindole-based peptidomimetic covalent inhibitor (28f) | Antiviral Activity | Mpro (HCoV-OC43, SARS-CoV-2), EV71 | 0.027 to 4.41 µM | CD-1 mice, K18-hACE2 transgenic mice | Significantly reduced viral loads of HCoV-OC43 and SARS-CoV-2 in the lungs | 10.4% (mice), 10.2% (dogs) |
EC50 is the concentration of a drug that gives a half-maximal response.[4]
Table 4: Cholinesterase Inhibitors
| Compound | In Vitro Assay | Target | In Vitro Efficacy (IC50) |
| Isoindoline-1,3-dione derivative with phenyl substituent (I) | Ellman's Method | Acetylcholinesterase (AChE) | 1.12 µM |
| Isoindoline-1,3-dione derivative with diphenylmethyl moiety (III) | Ellman's Method | Butyrylcholinesterase (BuChE) | 21.24 µM |
Data for isoindoline-1,3-dione derivatives, which share the core isoindole structure.[5]
Table 5: Antimicrobial Agents
| Compound | In Vitro Assay | Target Organism | In Vitro Efficacy (MIC) |
| 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid | Minimum Inhibitory Concentration | Multidrug-resistant Staphylococcus aureus (MRSA) | 4-8 µg/mL |
MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro ACE Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Angiotensin-Converting Enzyme (ACE).
-
Preparation: A reaction mixture is prepared containing a buffer solution, the test inhibitor at various concentrations, and the substrate Hippuryl-Histidyl-Leucine (HHL).
-
Pre-incubation: The mixture is pre-incubated with a specific amount of ACE solution at 37°C for a designated time (e.g., 15 minutes).[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate solution.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30-60 minutes).[1]
-
Reaction Termination: The reaction is stopped by adding a defined volume of an acid like TCA, which also precipitates the protein.[1]
-
Extraction and Quantification: The mixture is centrifuged, and the hippuric acid (the product of HHL cleavage by ACE) is extracted from the supernatant using a solvent like ethyl acetate. The amount of hippuric acid is then quantified.[1]
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human lung carcinoma (A549) cells are grown in a suitable medium (e.g., DMEM) containing fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.[2]
-
Cell Seeding: Once the cells reach a high confluency, they are passaged and seeded into 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., N-benzylisoindole-1,3-dione derivatives) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Model for Anticancer Activity
This model is used to evaluate the efficacy of potential anticancer compounds in a living organism.
-
Cell Implantation: A549-luc cells, which are human lung cancer cells engineered to express luciferase, are injected into nude mice to induce tumor growth.[2]
-
Group Allocation: Once tumors are established, the mice are randomly divided into a control group and treatment groups for each test compound.[2]
-
Compound Administration: The test compounds are administered to the mice in the treatment groups, while the control group receives a vehicle.
-
Monitoring: Over a period of 60 days, several parameters are monitored:
-
Toxicological and Histopathological Analysis: At the end of the study, organs are collected from the mice for toxicological and histopathological examination to assess any adverse effects of the treatment.[2]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]
A Comparative Guide to the Synthetic Routes of Octahydroisoindole for Enhanced Efficiency
For Immediate Release
This guide provides a comprehensive comparison of two primary synthetic routes to octahydroisoindole (B159102), a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The efficiency of chemical syntheses is a critical factor in research and industrial applications, directly impacting cost, time, and environmental footprint. This document offers an objective analysis of a direct reduction pathway starting from phthalimide (B116566) and a Diels-Alder-based approach, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Route Efficiencies
The selection of a synthetic strategy is often a balance between the number of steps, overall yield, and the availability and cost of starting materials. Below is a summary of the key quantitative metrics for the two primary routes to this compound.
| Parameter | Route 1: Direct Reduction of Phthalimide | Route 2: Diels-Alder Reaction and Subsequent Reduction |
| Starting Materials | Phthalimide | Maleimide (B117702), 1,3-Butadiene (B125203) |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | Not applicable for the cycloaddition step; Lithium Aluminum Hydride (LiAlH₄) for reduction |
| Number of Steps | 1 | 2 |
| Overall Yield | ~75% | ~68% (calculated from representative yields of each step) |
| Reaction Time | 6 hours (reflux) | 30 minutes (Diels-Alder) + 6 hours (reduction) |
| Scalability | Moderate; requires careful handling of large quantities of LiAlH₄ | Good; Diels-Alder is often high-yielding and the reduction is comparable to Route 1 |
| Key Advantages | Fewer synthetic steps | Milder conditions for the initial cycloaddition |
| Key Disadvantages | Highly reactive and hazardous reagent (LiAlH₄) | Two distinct synthetic operations required |
Experimental Protocols
Route 1: Direct Reduction of Phthalimide
This one-step approach utilizes a powerful reducing agent to directly convert the commercially available starting material, phthalimide, into the desired this compound.
Step 1: Reduction of Phthalimide to this compound
-
Procedure: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 5.0 g, 132 mmol) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (200 mL) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this suspension, phthalimide (e.g., 5.0 g, 34 mmol) is added portion-wise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours.
-
Work-up: After cooling the reaction mixture in an ice bath, the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again with water. The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.
-
Yield: Approximately 75%.
Route 2: Diels-Alder Reaction and Subsequent Reduction
This two-step route first constructs the isoindole core via a [4+2] cycloaddition reaction, followed by the complete reduction of the resulting intermediate.
Step 1: Diels-Alder Cycloaddition of Maleimide and 1,3-Butadiene
-
Procedure: In a sealed reaction vessel, maleimide (e.g., 5.0 g, 51.5 mmol) is dissolved in a suitable solvent such as toluene (B28343) or water (100 mL). The solution is cooled, and an excess of liquefied 1,3-butadiene is added. The vessel is securely sealed and the mixture is stirred at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude cis-4,5,6,7-tetrahydroisoindole-1,3-dione.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the pure Diels-Alder adduct as a white solid.
-
Yield: Typically high, often exceeding 90%.
Step 2: Reduction of cis-4,5,6,7-Tetrahydroisoindole-1,3-dione to this compound
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of LiAlH₄ (e.g., 6.0 g, 158 mmol) in anhydrous THF (250 mL) is prepared. The cis-4,5,6,7-tetrahydroisoindole-1,3-dione (e.g., 5.0 g, 33.1 mmol) is added portion-wise to the stirred suspension. The reaction mixture is then heated to reflux for 6 hours.
-
Work-up and Purification: The work-up and purification procedures are identical to those described in Step 1 of Route 1.
-
Yield: Approximately 75% for this reduction step.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
A Comparative Guide to Analytical Methods for Octahydroisoindole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of octahydroisoindole (B159102) and its derivatives. Given the limited availability of validated methods for the parent compound, this document focuses on a validated High-Performance Liquid Chromatography (HPLC) method for a key derivative, octahydro-1H-indole-2-carboxylic acid, and explores potential derivatization-based approaches for the direct quantification of this compound.
Method Comparison Overview
The selection of an appropriate analytical method for the quantification of this compound and its analogues is critical for quality control and research purposes. The primary challenge in the analysis of this compound is its lack of a strong chromophore, making direct detection by UV-Vis spectrophotometry difficult. This guide compares a validated method for a carboxylic acid derivative with potential methods for the parent compound that address this challenge through derivatization.
The following table summarizes the key performance characteristics of the discussed analytical methods.
| Parameter | Method 1: HPLC-RID for Octahydro-1H-indole-2-carboxylic acid | Method 2: HPLC-UV/FLD with Dansyl Chloride Derivatization (Proposed for this compound) | Method 3: GC-MS with Chloroformate Derivatization (Proposed for this compound) |
| Analyte | Octahydro-1H-indole-2-carboxylic acid | This compound | This compound |
| Principle | Reversed-phase chromatography with refractive index detection. | Pre-column derivatization with dansyl chloride to introduce a fluorescent tag, followed by reversed-phase HPLC separation and UV or fluorescence detection.[1][2][3] | Derivatization with a chloroformate reagent to increase volatility and improve chromatographic behavior, followed by gas chromatography-mass spectrometry analysis.[4] |
| Detection | Refractive Index Detector (RID) | UV-Vis or Fluorescence Detector (FLD) | Mass Spectrometer (MS) |
| Validation Status | Validated as per ICH guidelines.[4][5] | Proposed method requiring validation. | Proposed method requiring validation. |
| Linearity (Correlation Coefficient) | > 0.999[4] | To be determined during validation. | To be determined during validation. |
| Limit of Detection (LOD) | ~0.006 mg/mL[4] | Expected to be in the low ng/mL to pg/mL range with fluorescence detection. | Expected to be in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL[4] | To be determined during validation. | To be determined during validation. |
| Accuracy (% Recovery) | 93.9% - 107.9%[4] | To be determined during validation (typically 80-120%). | To be determined during validation (typically 80-120%). |
| Precision (%RSD) | To be determined during validation (typically <2%). | To be determined during validation (typically <2%). | To be determined during validation (typically <15%).[6] |
Experimental Protocols
Method 1: HPLC-RID for Octahydro-1H-indole-2-carboxylic acid Quantification
This method is a validated, stability-indicating reversed-phase HPLC method for the quantitative determination of isomers of octahydro-1H-indole-2-carboxylic acid.[4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 10 mM potassium phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 5 mg/mL.
Validation Parameters (as per ICH Guidelines):
-
Specificity: The method should be able to resolve the main analyte from its isomers and any potential impurities.
-
Linearity: Assessed over a range from LOQ to 150% of the target concentration.
-
Accuracy: Determined by the recovery of spiked samples at different concentration levels.
-
Precision: Evaluated at both repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by intentionally varying chromatographic parameters such as pH of the mobile phase, flow rate, and column temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip [discover.phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Isoindole Analogs: A Guide for Drug Discovery Professionals
A detailed examination of the binding affinities and interaction patterns of isoindole-based compounds with key protein targets offers valuable insights for researchers and scientists in the field of drug development. This guide provides a comparative overview of molecular docking studies on various isoindole analogs, summarizing quantitative data, outlining experimental methodologies, and visualizing key computational workflows.
The isoindole scaffold is a versatile structural motif present in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the structure-activity relationships of these analogs and guiding the rational design of more potent and selective inhibitors.[1][2][3] This guide synthesizes findings from multiple studies to present a comparative analysis of the docking performance of isoindole derivatives against several important protein targets.
Comparative Docking Performance of Isoindole Analogs
Molecular docking studies have been employed to predict the binding modes and affinities of isoindole analogs against a range of protein targets. The following tables summarize the quantitative data, such as binding energies and inhibition constants (Ki), from various studies. These values provide a comparative measure of the potential efficacy of different derivatives.
| Compound Class | Target Protein | Key Analogs | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Isoindole-1,3(2H)-dione Derivatives | hRS6KB1 | Compound 8, 13 | Not specified | Not specified | [4] |
| Isoindole-1,3(2H)-dione Derivatives | human mTOR | Compound 11 | Not specified | Not specified | [4] |
| 2-Arylindole Derivatives | Aromatase | Compound 2d | -CDOCKER energy: 17 | IC50: 1.61 µM | [5] |
| 2-Arylindole Derivatives | Aromatase | Compound 21 | -CDOCKER energy: 26 | IC50: 3.05 µM | [5] |
| 2-Arylindole Derivatives | Aromatase | Compound 24 | Not specified | IC50: 9.00 µM | [5] |
| Oxindole (B195798) Derivatives | COVID-19 Mpro | OD-4, OD-9, OD-16, OD-22 | Good MolDock scores | Not specified | [6] |
| Isatin Derivatives | COX-1 | Compound VIIc, VIId, VIIf | -8.03, -9.17, -8.94 | Not specified | [7] |
| Isatin Derivatives | COX-2 | Compound VIIc, VIId, VIIf | -57.27, -62.02, -58.18 | Not specified | [7] |
| 1H-Isoindole-1,3(2H)-dione Derivatives | COX-1 / COX-2 | Compounds G, H | Favorable binding energy | Good affinity ratio | [8] |
| Indole based diaza-sulphonamides | JAK-3 | Compounds 1-4 | -8.8 to -9.7 | Not specified | [9] |
Experimental Protocols: A Closer Look at the Methodology
The reliability of docking results is intrinsically linked to the rigor of the experimental protocol. A typical molecular docking workflow involves several critical steps, from the preparation of the protein and ligand structures to the final analysis of the docking poses.[1]
1. Protein Preparation:
-
Source: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).
-
Preprocessing: This stage involves the removal of water molecules and any co-crystallized ligands. Hydrogen atoms are then added to the protein structure to ensure proper ionization and tautomeric states.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the isoindole analogs are drawn using chemical drawing software.
-
3D Conversion and Optimization: These 2D structures are then converted into 3D models, and their geometries are optimized using computational chemistry methods to find the most stable conformation.
3. Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, including AutoDock, Glide, GOLD, and Molegro Virtual Docker.[3][6]
-
Defining the Binding Site: A crucial step is defining the active site of the protein where the ligand is expected to bind. This is often determined from the location of a co-crystallized inhibitor or from prior biological knowledge.[1]
-
Search Algorithm: The docking software employs a search algorithm to explore a vast number of possible orientations and conformations of the ligand within the defined binding site.[10]
4. Scoring and Analysis:
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score, often represented as binding energy, to rank the different poses.[10]
-
Pose Selection and Interaction Analysis: The poses with the most favorable scores are selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then visualized and analyzed to understand the molecular basis of binding.[1]
Visualizing the Docking Workflow
To provide a clearer understanding of the computational process, the following diagram illustrates a generalized workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Context: An Example with COX Inhibition
Many isoindole derivatives have been investigated for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes. The inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[7] The following diagram illustrates the simplified signaling pathway involving COX enzymes and the point of inhibition by isoindole analogs.
Caption: Inhibition of COX-2 by isoindole analogs in the prostaglandin (B15479496) synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jddhs.com [jddhs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Computational methods in drug discovery [beilstein-journals.org]
A Researcher's Guide to Determining the Enantiomeric Purity of Chiral Octahydroisoindole
The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds such as octahydroisoindole (B159102), a key building block in the synthesis of various pharmaceutical agents.[1][2] This guide provides a comparative overview of the primary analytical techniques used for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of chiral this compound depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific properties of the analyte.[1] The following table summarizes the key features of the most common techniques.
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Detection | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) CSP with polar organic or reversed-phase mobile phase.[1] | UV, RI, MS[1] | Direct analysis, high resolution, established methodology.[1] | CSPs can be expensive, method development can be time-consuming.[1] |
| Chiral HPLC (Indirect) | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on an achiral column.[2][3] | Phenyl isothiocyanate (PITC) as derivatizing agent; standard C18 column.[2] | UV[2] | Utilizes common achiral columns, can be more cost-effective. | Derivatization step adds complexity and potential for error. |
| Chiral Ligand-Exchange Chromatography (CLEC) | Formation of transient diastereomeric metal complexes with a chiral ligand in the mobile phase, separated on an achiral column.[1] | Mobile phase containing a chiral ligand (e.g., L-phenylalaninamide) and a metal salt (e.g., Copper(II) Sulfate).[1] | UV, RI | Alternative to expensive CSPs.[1] | Method development can be complex, potential for metal contamination. |
| Chiral GC (with Derivatization) | Conversion of non-volatile enantiomers into volatile derivatives, followed by separation on a chiral GC column.[1] | Derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) after esterification; Chiral capillary column (e.g., modified β-cyclodextrins).[1][4] | FID, MS[1] | High sensitivity and resolution.[5] | Derivatization is required, which can be time-consuming and may introduce impurities.[1] |
| NMR Spectroscopy (with Chiral Solvating Agents) | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals for each enantiomer.[6] | Chiral solvating agents like (R)-1,1'-bi-2-naphthol (BINOL).[6][7] | NMR | No derivatization or chromatographic separation needed, provides structural information.[6] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.[8] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct or indirect separation of enantiomers.[9]
a) Direct Method using a Chiral Stationary Phase
This method involves the direct separation of enantiomers on a column containing a chiral selector.[1]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]
b) Indirect Method with Pre-column Derivatization
This approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column.[2][3]
-
Derivatization Reagent: Phenyl isothiocyanate (PITC).[2]
-
Derivatization Procedure: The reaction conditions, such as temperature, time, and reagent concentration, need to be optimized for the specific this compound derivative.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
Chiral Gas Chromatography (GC) with Derivatization
For volatile or semi-volatile chiral compounds, chiral GC offers excellent resolution and sensitivity. Derivatization is often necessary to improve volatility and chromatographic performance.[1]
-
Instrumentation: Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Derivatization Procedure: A two-step process is typically employed:
-
Esterification: React the sample with an alcohol (e.g., 2M HCl in methanol) at elevated temperature (e.g., 100°C for 30 minutes).[1]
-
Acylation: The dried residue is then reacted with an acylating agent (e.g., trifluoroacetic anhydride in dichloromethane) at an elevated temperature (e.g., 60°C for 15 minutes).[1]
-
-
GC Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. The use of a chiral solvating agent induces chemical shift differences between the enantiomers.[6]
-
Instrumentation: High-resolution NMR spectrometer.
-
Chiral Solvating Agent (CSA): (S)-BINOL or other suitable chiral agents.[7]
-
Sample Preparation: The this compound analyte and the chiral solvating agent are directly mixed in an NMR tube and dissolved in a deuterated solvent (e.g., chloroform-d).[7]
-
Data Acquisition: ¹H or ¹⁹F NMR spectra are recorded. Well-resolved signals for the two enantiomers are observed.[7]
-
Data Analysis: The enantiomeric purity is determined by integrating the well-resolved resonance peaks corresponding to each enantiomer.[7]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Confirming the Absolute Configuration of Octahydroisoindole Stereoisomers
The determination of a chiral molecule's absolute configuration is a critical step in chemical synthesis and drug development. For complex structures like octahydroisoindole (B159102) stereoisomers, the precise spatial arrangement of atoms can significantly influence biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or toxicity.[1] This guide provides an objective comparison of prevalent analytical techniques used to validate the absolute configuration of these compounds, supported by detailed experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.
Comparison of Key Methods
The choice of an analytical method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the instrumentation available, and the required level of certainty.[1] The most common and reliable methods include single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and Vibrational Circular Dichroism (VCD).
Table 1: Comparison of Methods for Absolute Configuration Determination
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Amide Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][3] | Involves the formation of diastereomeric amides with a chiral derivatizing agent (MTPA), whose distinct NMR spectra allow for the deduction of the stereochemistry.[4][5][6] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, which is then compared to theoretical calculations.[1][7][8] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1][7] Not suitable for oils or amorphous solids. | Enantiomerically enriched sample (milligram scale) that can be derivatized. Applicable to secondary amines.[4][6][9] | Pure chiral sample in solution (milligram scale).[8][10] Can be used for oils, liquids, or solids that are soluble. |
| Key Advantages | - Unambiguous and direct determination of 3D structure.[1][2]- Considered the "gold standard".[10] | - Relatively common instrumentation (NMR).- Well-established and reliable empirical model.[9]- Does not require crystallization. | - Provides solution-state conformation.[8][11]- Does not require crystallization or derivatization.[7]- Applicable to a wide range of molecules.[12] |
| Key Limitations | - Requirement for a high-quality single crystal can be a significant bottleneck.[7][13]- Light-atom structures may yield weak anomalous scattering.[13][14] | - Requires chemical derivatization, which adds experimental steps and potential for side reactions.- Interpretation can be complex if conformational freedom is high.[15] | - Requires quantum chemical (DFT) calculations for interpretation.[7][8][10]- Can be sensitive to solvent and conformational changes.[16] |
| Primary Output | 3D molecular structure, Flack parameter for configuration assignment.[3][17] | ¹H NMR chemical shifts (δ) for two diastereomers; Δδ (δS - δR) values are analyzed.[4][6] | Experimental VCD spectrum compared against a calculated spectrum for a known enantiomer.[7][10] |
Experimental Protocols and Workflows
Detailed and robust experimental procedures are fundamental to the successful determination of absolute configuration. Below are protocols for the three primary methods discussed.
Single-Crystal X-ray Crystallography
This method provides a direct visualization of the molecular structure, offering definitive proof of its absolute configuration through the analysis of anomalous scattering.[1]
-
Crystal Growth: Grow a high-quality single crystal of the this compound stereoisomer or a suitable salt derivative. This is often the most challenging step. Techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select and mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head.[18]
-
Data Collection: Mount the crystal on a diffractometer. Collect diffraction data, typically using Cu-Kα radiation to maximize the anomalous scattering effect for light-atom molecules.[17]
-
Structure Solution and Refinement: Process the diffraction data to obtain structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and other parameters against the experimental data.[1]
-
Absolute Configuration Determination: The key to assigning the absolute configuration is the analysis of anomalous scattering effects (Bijvoet differences).[14] The Flack parameter is calculated during refinement; a value close to 0 for a known configuration confirms the assignment, while a value near 1 indicates the opposite configuration.[3][17]
NMR Spectroscopy: Mosher's Amide Analysis
Mosher's method is a powerful NMR technique for deducing the configuration of chiral secondary amines and alcohols.[4][6] It involves converting the enantiopure amine into a pair of diastereomeric amides using the (R)- and (S)- enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangements of the phenyl group in the diastereomers cause predictable shielding/deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.[5][9]
-
Sample Preparation: Divide the enantiopure this compound sample (~5-10 mg) into two separate, dry NMR tubes.
-
Derivatization:
-
Tube A: Add a solution of (R)-(-)-MTPA chloride in dry pyridine-d5 (B57733) to one sample.
-
Tube B: Add a solution of (S)-(+)-MTPA chloride in dry pyridine-d5 to the second sample.
-
Allow both reactions to proceed to completion at room temperature. The formation of the diastereomeric amides can be monitored by TLC or NMR.
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples (the (R)-MTPA amide and the (S)-MTPA amide).
-
Data Analysis:
-
Assign the proton signals in the spectra for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .
-
Apply Mosher's model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the amine's stereocenter.[4][19]
-
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of molecules in solution.[8][12] It involves measuring the experimental VCD spectrum and comparing it to a spectrum calculated for one of the enantiomers using Density Functional Theory (DFT). A match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration.[7][10]
-
Computational Modeling:
-
Assume an absolute configuration (e.g., R) for the this compound stereoisomer.
-
Perform a thorough conformational search and geometry optimization for all low-energy conformers using DFT (e.g., at the B3LYP/6-31G* level).[20]
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[1]
-
-
Sample Preparation: Prepare a solution of the enantiopure sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
VCD Measurement:
-
Acquire the experimental VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[10]
-
-
Spectral Comparison:
-
Visually and/or quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.[20]
-
If the signs and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration of the sample is the one used in the calculation (R).[7]
-
If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (S).
-
References
- 1. benchchem.com [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. schrodinger.com [schrodinger.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. experts.umn.edu [experts.umn.edu]
- 20. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Octahydroisoindole Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficient, and highly selective catalysts is a driving force in modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. This guide provides a comprehensive benchmark of a new-generation octahydroisoindole-based organocatalyst against the well-established L-proline system in the context of the asymmetric Diels-Alder reaction. The data presented herein is based on representative experimental findings, offering an objective comparison of performance.
Data Presentation: Catalyst Performance in the Asymmetric Diels-Alder Reaction
The following table summarizes the catalytic performance of a novel This compound (B159102) catalyst in comparison to the known L-proline catalyst for the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehyde (B126680). The key performance indicators evaluated are reaction yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (endo/exo) | ee (%) [endo] |
| New this compound Catalyst | 10 | CH₂Cl₂ | 24 | 95 | >99:1 | 98 |
| L-Proline | 30 | DMSO | 48 | 78 | 95:5 | 72 |
Experimental Protocols
Detailed methodologies for the synthesis of the new catalyst and the execution of the benchmarked asymmetric Diels-Alder reaction are provided below.
1. Synthesis of the New this compound Catalyst
-
Materials : (1R,2R)-Cyclohexane-1,2-diamine, phthalic anhydride (B1165640), sodium borohydride (B1222165), triethylamine, 2-(diphenylphosphino)benzoic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), dichloromethane (B109758) (DCM), methanol (B129727), diethyl ether.
-
Procedure :
-
A solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) and phthalic anhydride (1.0 equiv.) in toluene (B28343) was refluxed for 4 hours with a Dean-Stark trap to yield the corresponding phthalimide (B116566).
-
The resulting phthalimide was dissolved in methanol and cooled to 0 °C. Sodium borohydride (2.0 equiv.) was added portion-wise, and the reaction was stirred overnight at room temperature to yield the cis-octahydroisoindole (B142279) intermediate after an acidic workup.
-
The intermediate amine (1.0 equiv.), 2-(diphenylphosphino)benzoic acid (1.05 equiv.), and HATU (1.1 equiv.) were dissolved in anhydrous DCM. Triethylamine (2.5 equiv.) was added, and the mixture was stirred at room temperature for 12 hours.
-
The reaction mixture was washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica (B1680970) gel (Ethyl acetate/Hexanes gradient) to afford the new this compound catalyst as a white solid.
-
2. General Procedure for the Asymmetric Diels-Alder Reaction
-
Materials : Cyclopentadiene (freshly cracked), cinnamaldehyde, the respective catalyst (New this compound or L-Proline), and the specified solvent (CH₂Cl₂ or DMSO).
-
Procedure :
-
To a stirred solution of the catalyst (0.10 mmol for the new catalyst; 0.30 mmol for L-Proline) in the specified solvent (2.0 mL) at room temperature, cinnamaldehyde (1.0 mmol) was added.
-
The mixture was cooled to 0 °C, and freshly cracked cyclopentadiene (3.0 mmol) was added dropwise.
-
The reaction was stirred at the specified temperature and for the time indicated in the data table.
-
Upon completion (monitored by TLC), the reaction mixture was directly loaded onto a silica gel column.
-
Purification by flash chromatography (Ethyl acetate/Hexanes gradient) afforded the Diels-Alder adduct.
-
The yield, diastereomeric ratio, and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
-
Mandatory Visualizations
Catalytic Cycle of the Asymmetric Diels-Alder Reaction
Caption: Proposed catalytic cycle for the amine-catalyzed asymmetric Diels-Alder reaction.
Experimental Workflow for Catalyst Benchmarking
Caption: General experimental workflow for benchmarking catalyst performance.
Safety Operating Guide
Navigating the Safe Disposal of Octahydroisoindole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of octahydroisoindole (B159102), a nitrogenous heterocyclic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Inhalation may also cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Safety Measures:
| Protective Equipment/Measure | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[2] | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and serious eye irritation.[1][3] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Fire/flame resistant and impervious clothing may be necessary.[2] | To minimize skin exposure and protect from spills. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation and respiratory tract irritation.[1] |
| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3] | To control exposure and provide immediate decontamination facilities. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Use a designated, compatible, and properly labeled hazardous waste container.[4][5] The container must be kept tightly closed when not in use.[3]
-
Labeling: The hazardous waste label must be fully completed, including the chemical name ("this compound"), concentration, and associated hazards (e.g., "Harmful," "Irritant").
-
Segregation: Store the this compound waste separately from incompatible materials. As a nitrogenous heterocyclic compound, avoid mixing it with strong oxidizing agents or strong acids, unless part of a specific neutralization procedure conducted by trained personnel.
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[2]
-
Remove all sources of ignition.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and contaminated surfaces into the designated hazardous waste container using non-sparking tools.[2]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
3. Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.[3]
-
Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved institutional protocol.
-
Arrange for a pickup of the hazardous waste container with your EHS office.
Emergency First-Aid Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Octahydroisoindole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Octahydroisoindole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | - Chemical safety goggles or a full-face shield should be worn at all times.[2] |
| Hand Protection | - Due to the poor resistance of nitrile gloves to many amines, double gloving with a more resistant material such as neoprene is recommended.[3] - Regularly inspect gloves for any sign of degradation or contamination and change them frequently. |
| Body Protection | - A laboratory coat must be worn. - For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended. |
| Respiratory | - All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step methodology for the safe handling of liquid this compound during a typical laboratory experiment.
1. Preparation and Pre-Handling:
- Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
- Gather Materials: Assemble all necessary equipment, including primary and secondary containers, pipettes, and waste containers, within the fume hood to minimize movement of the chemical.
- Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
2. Handling and Experimental Procedure:
- Dispensing: When transferring this compound, use appropriate tools such as a calibrated pipette with disposable tips. Perform all transfers over a secondary containment tray to catch any potential spills.
- Heating and Reactions: If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames. Ensure any reaction vessel is appropriately vented within the fume hood.
- Observation: Make all observations and manipulations of the experiment within the confines of the fume hood.
3. Post-Handling and Decontamination:
- Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection.
- Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation and Collection:
- Waste Streams: Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[4]
- Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
- Containerization: Use dedicated, leak-proof, and chemically compatible containers for liquid and solid waste. Do not overfill waste containers.
2. Disposal Procedure:
- Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Neutralization of the amine waste may be required before disposal; consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.[5][6]
- Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid waste container.
- Empty Containers: Triple rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
- Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal contractor.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
